ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-12(15)10-6-8-4-7(2)5-9(13)11(8)14-10/h4-6,14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIFCUFDYHGQAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC(=C2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A-Z Guide to the Synthesis of Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate: A Keystone Building Block for Drug Discovery
Abstract: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] This technical guide provides an in-depth examination of the synthesis of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate, a highly functionalized intermediate valuable for the development of novel therapeutic agents. We will dissect the prevalent Fischer indole synthesis, offering a rationale for strategic decisions, a detailed, replicable experimental protocol, and a comprehensive analysis of the reaction mechanism. This document is intended for researchers, chemists, and professionals in the field of drug development, providing the necessary insights for the successful laboratory-scale synthesis of this key compound.
Introduction: The Significance of the Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, renowned for its wide spectrum of biological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties.[1][2] Compounds incorporating this bicyclic aromatic heterocycle are integral to both natural alkaloids and blockbuster synthetic drugs.[3] The strategic placement of substituents on the indole core allows for the fine-tuning of pharmacological activity. Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate, in particular, is a versatile building block. The ester at the C-2 position provides a handle for further derivatization, while the bromine at C-7 and the methyl group at C-5 offer points for diversification and modulation of electronic and steric properties, making it an attractive starting material for complex molecule synthesis.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic disconnection of the target molecule points towards the Fischer indole synthesis as a robust and well-established strategy.[4][5] This approach involves the acid-catalyzed cyclization of an arylhydrazone, which is, in turn, formed from the corresponding arylhydrazine and a keto-ester.
Caption: Key stages of the Fischer Indole Synthesis workflow.
Detailed Experimental Protocol
This protocol is divided into two primary stages: the synthesis of the arylhydrazine intermediate and the subsequent Fischer cyclization.
Stage 1: Synthesis of (2-bromo-4-methylphenyl)hydrazine hydrochloride
Causality: This stage converts the readily available aniline into the necessary hydrazine. The classical method involves diazotization with sodium nitrite under acidic conditions to form a diazonium salt, which is then reduced in situ, typically with tin(II) chloride. This method is reliable and avoids the isolation of the potentially unstable diazonium intermediate.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles | Role |
| 2-Bromo-4-methylaniline | 186.05 | 10.0 g | 53.7 mmol | Starting Material |
| Conc. HCl (37%) | 36.46 | 30 mL | - | Acidic Medium |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.9 g | 56.5 mmol | Diazotizing Agent |
| Tin(II) Chloride Dihydrate | 225.65 | 30.3 g | 134.3 mmol | Reducing Agent |
| Deionized Water | 18.02 | ~150 mL | - | Solvent |
| Diethyl Ether | 74.12 | ~200 mL | - | Extraction Solvent |
Procedure:
-
Diazotization: To a 250 mL flask, add 2-bromo-4-methylaniline (10.0 g) and concentrated HCl (30 mL). Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (3.9 g) in deionized water (15 mL). Add this solution dropwise to the aniline slurry over 30 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 20 minutes in the cold bath.
-
Reduction: In a separate 500 mL flask, dissolve tin(II) chloride dihydrate (30.3 g) in concentrated HCl (25 mL) with gentle warming. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with rapid stirring. A precipitate will form. Allow the mixture to stir at room temperature for 2 hours.
-
Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with a small amount of cold water.
-
Purification (Optional but Recommended): Recrystallize the crude solid from a minimal amount of hot ethanol to yield (2-bromo-4-methylphenyl)hydrazine hydrochloride as a crystalline solid. Dry under vacuum.
Stage 2: Synthesis of Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate
Causality: This is the core Fischer synthesis. The hydrazine hydrochloride is first condensed with ethyl pyruvate to form the hydrazone. The subsequent cyclization is promoted by a strong acid catalyst. Polyphosphoric acid (PPA) is an excellent choice as it serves as both the catalyst and a high-boiling solvent, facilitating the high temperatures often required for the rearrangement and dehydration steps.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles | Role |
| (2-bromo-4-methylphenyl)hydrazine HCl | 237.52 | 10.0 g | 42.1 mmol | Hydrazine Source |
| Ethyl Pyruvate | 116.12 | 5.3 g | 45.6 mmol | Carbonyl Source |
| Polyphosphoric Acid (PPA) | - | ~50 g | - | Catalyst/Solvent |
| Ethanol | 46.07 | 100 mL | - | Solvent |
| Saturated NaHCO₃ solution | - | ~200 mL | - | Quenching Agent |
| Ethyl Acetate | 88.11 | ~300 mL | - | Extraction Solvent |
| Brine | - | ~100 mL | - | Washing Agent |
| Anhydrous MgSO₄ | 120.37 | ~10 g | - | Drying Agent |
Procedure:
-
Hydrazone Formation: Suspend (2-bromo-4-methylphenyl)hydrazine hydrochloride (10.0 g) in ethanol (100 mL) in a 250 mL round-bottom flask. Add ethyl pyruvate (5.3 g) and stir the mixture at room temperature for 1 hour. A precipitate of the hydrazone should form.
-
Remove the ethanol under reduced pressure to obtain the crude hydrazone.
-
Cyclization: To the flask containing the crude hydrazone, carefully add polyphosphoric acid (~50 g). Heat the resulting paste with stirring to 90-100 °C for 1 hour. The mixture will become a dark, viscous solution.
-
Workup: Carefully pour the hot reaction mixture onto crushed ice (~200 g). This will hydrolyze the PPA and precipitate the crude product.
-
Neutralize the acidic aqueous slurry by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (100 mL), dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield a crude solid. Purify the solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, e.g., 95:5 to 80:20) to afford the title compound as a solid.
Characterization of the Final Product
The identity and purity of the synthesized ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate should be confirmed by standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.5 (br s, 1H, NH), ~7.5 (s, 1H, Ar-H), ~7.2 (s, 1H, Ar-H), ~7.1 (s, 1H, H-3), ~4.4 (q, 2H, OCH₂CH₃), ~2.4 (s, 3H, Ar-CH₃), ~1.4 (t, 3H, OCH₂CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~162 (C=O), ~136, ~132, ~130, ~128, ~125, ~120, ~115, ~105 (Aromatic & C-2/C-3), ~61 (OCH₂), ~21 (Ar-CH₃), ~14 (OCH₂CH₃). |
| Mass Spec (ESI+) | m/z: 282.0, 284.0 [(M+H)⁺, isotopic pattern for Br]. |
| Appearance | Off-white to pale yellow solid. |
Note: Exact chemical shifts (δ) may vary slightly based on solvent and concentration.
Alternative Synthetic Routes
While the Fischer synthesis is highly effective, other named reactions could theoretically be employed, though they may present challenges for this specific substitution pattern.
-
Bartoli Indole Synthesis: This method involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. [6][7][8]It is particularly useful for synthesizing 7-substituted indoles. [7]However, it requires the synthesis of 1-bromo-2-nitro-5-methylbenzene and the use of three equivalents of a Grignard reagent, which can affect functional group tolerance. [9][10]* Reissert Indole Synthesis: This pathway involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization. [11][12]This would require 2-bromo-4-methyl-1-nitrotoluene as a starting material, and the reaction conditions are often harsh. [13]
Safety and Handling
-
Aromatic Amines/Hydrazines: Compounds like 2-bromo-4-methylaniline and its hydrazine derivative are toxic and potential carcinogens. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, within a certified chemical fume hood.
-
Acids: Concentrated hydrochloric acid and polyphosphoric acid are highly corrosive. Handle with extreme care, using appropriate PPE. PPA reacts exothermically with water; quenching should always be done by adding the acid mixture to ice, never the other way around.
-
Sodium Nitrite: This is a strong oxidizing agent and is toxic. Avoid contact with skin and inhalation.
Conclusion
The Fischer indole synthesis provides a reliable and scalable route to ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate. The procedure outlined in this guide, from the preparation of the key arylhydrazine intermediate to the final acid-catalyzed cyclization and purification, offers a field-proven method for obtaining this valuable research chemical. The strategic functionalization of this indole derivative makes it a powerful platform for the synthesis of more complex molecules, paving the way for new discoveries in medicinal chemistry and drug development.
References
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Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available from: [Link]
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MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available from: [Link]
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Physical and chemical properties of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with profound biological activities. Among the vast array of indole derivatives, halogenated congeners serve as versatile intermediates, offering reactive handles for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of a specific and valuable building block: ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate. As a Senior Application Scientist, my objective is to present not just a collection of data, but a synthesized understanding of this compound's properties and utility, grounded in established chemical principles and practical applications. This document is designed to empower researchers in leveraging this molecule to its full potential in their scientific endeavors.
Molecular Identity and Physicochemical Properties
Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is a polysubstituted indole derivative with the chemical formula C₁₂H₁₂BrNO₂ and a molecular weight of 282.13 g/mol .[1] Its unique substitution pattern, featuring a bromine atom at the 7-position, a methyl group at the 5-position, and an ethyl carboxylate at the 2-position, makes it a strategic synthon in organic chemistry.
Table 1: Core Properties of Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate
| Property | Value | Source(s) |
| CAS Number | 15936-72-8 | [1] |
| Molecular Formula | C₁₂H₁₂BrNO₂ | [1] |
| Molecular Weight | 282.13 g/mol | |
| Appearance | Solid (predicted) | General knowledge |
| Storage Conditions | Long-term storage at -20°C is recommended.[2] | [2] |
The indole core itself is a bicyclic aromatic heterocycle, and its chemical stability is a subject of quantum mechanics computations.[2] The introduction of substituents, such as the electron-withdrawing bromine atom and ethyl carboxylate group, and the electron-donating methyl group, significantly influences the electron density distribution within the indole ring system, thereby modulating its reactivity and physical properties.
Synthesis and Purification
The synthesis of substituted indoles is a well-established field of organic chemistry, with the Fischer indole synthesis being a classic and versatile method.[3][4] While a specific, detailed protocol for the direct synthesis of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is not prominently described in the literature, a plausible and efficient route can be designed based on this fundamental reaction.
Conceptual Synthetic Workflow: Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone, followed by cyclization and elimination of ammonia.[4] For the target molecule, the logical precursors would be (4-bromo-2-methylphenyl)hydrazine and ethyl pyruvate.
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An In-Depth Technical Guide to Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1] Its versatile structure allows for diverse functionalization, leading to compounds with applications in oncology, neurology, and infectious diseases. Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate (CAS Number: 15936-72-8) is a key heterocyclic building block, offering researchers a strategic entry point for the synthesis of novel and complex bioactive molecules. The presence of a bromine atom at the 7-position provides a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, while the methyl group at the 5-position can influence the molecule's steric and electronic properties, impacting its binding affinity to biological targets. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, empowering researchers to leverage this valuable intermediate in their drug discovery endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is presented in the table below. While extensive experimental data is not publicly available, these properties are predicted based on its chemical structure and data from similar compounds.
| Property | Value | Source |
| CAS Number | 15936-72-8 | [2] |
| Molecular Formula | C₁₂H₁₂BrNO₂ | [3] |
| Molecular Weight | 282.13 g/mol | [3] |
| Appearance | Off-white to light yellow solid (predicted) | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents (predicted) | General knowledge |
Synthesis of Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate: A Representative Protocol via Fischer Indole Synthesis
The proposed synthesis involves two main steps: the formation of the hydrazone from 3-bromo-5-methylphenylhydrazine and ethyl pyruvate, followed by the acid-catalyzed intramolecular cyclization to form the indole ring.
Experimental Protocol
Step 1: Formation of Ethyl 2-((3-bromo-5-methylphenyl)hydrazono)propanoate (Hydrazone Intermediate)
-
To a solution of 3-bromo-5-methylaniline (1.0 eq) in a suitable solvent such as aqueous hydrochloric acid, add a solution of sodium nitrite (1.05 eq) in water dropwise at 0-5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of sodium sulfite (2.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the sodium sulfite solution while maintaining the temperature below 10 °C.
-
After the addition is complete, warm the mixture to 60-70 °C for 1-2 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 3-bromo-5-methylphenylhydrazine hydrochloride.
-
Isolate the hydrazine salt by filtration, wash with cold water, and dry under vacuum.
-
Suspend the 3-bromo-5-methylphenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add ethyl pyruvate (1.0-1.1 eq) to the suspension.
-
Heat the mixture to reflux for 30-60 minutes.
-
Cool the reaction mixture to room temperature and isolate the precipitated hydrazone by filtration. Wash the solid with cold ethanol and dry.
Step 2: Fischer Indole Cyclization to Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate
-
Combine the dried hydrazone from Step 1 with a suitable acid catalyst. Common catalysts for this reaction include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a Brønsted acid like sulfuric acid in a high-boiling solvent such as ethylene glycol or acetic acid.[1][4]
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) to a temperature typically ranging from 150-170 °C for 2-5 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into a mixture of ice and water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate.
Synthetic Workflow Diagram
Caption: Fischer Indole Synthesis of the target compound.
Characterization and Spectroscopic Analysis
While a specific peer-reviewed publication with the full spectroscopic data for Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is not available, the expected spectral characteristics can be inferred based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a triplet and a quartet), a singlet for the methyl group on the indole ring, and distinct aromatic protons. The proton at the C3 position of the indole will likely appear as a singlet. The protons on the benzene ring will exhibit a splitting pattern consistent with their substitution.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the carbons of the indole ring system. The positions of the signals for the aromatic carbons will be influenced by the bromo and methyl substituents.
-
IR Spectroscopy: The infrared spectrum should display a characteristic N-H stretching band for the indole amine, a strong C=O stretching band for the ester, and various C-H and C=C stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (281/283 m/z due to the bromine isotopes) and characteristic fragmentation patterns.
Reactivity and Applications in Drug Discovery
Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is a valuable intermediate for the synthesis of more complex molecules, primarily due to the reactivity of the C-Br bond and the potential for modification at the indole nitrogen.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, enabling the synthesis of 7-aminoindole derivatives.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Heck Reaction: Reaction with alkenes to form new C-C bonds.
These transformations provide access to a diverse range of substituted indoles that can be further elaborated into potential drug candidates.
Logical Flow of Synthetic Utility
Caption: Synthetic utility of the title compound.
Potential Therapeutic Applications
Substituted indole-2-carboxylates are prevalent motifs in a variety of biologically active compounds. The 7-bromo-5-methyl substitution pattern of the title compound makes it an attractive starting material for the development of therapeutics in areas such as:
-
Oncology: Many kinase inhibitors, which are a major class of anticancer drugs, feature substituted indole cores. The ability to introduce diverse substituents at the 7-position allows for the fine-tuning of binding interactions with the kinase active site.
-
Antiviral and Antimicrobial Agents: Indole derivatives have shown promise as antiviral and antimicrobial agents. The specific substitution pattern of this compound could lead to the discovery of novel agents with improved potency and selectivity.
-
Central Nervous System (CNS) Disorders: The indole nucleus is structurally related to neurotransmitters like serotonin. Derivatives of this compound could be explored for their potential to modulate CNS targets.
Conclusion
References
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An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the spectroscopic data for ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not only the raw spectral data but also a deep dive into the causality behind experimental choices and data interpretation, ensuring scientific integrity and practical utility.
The indole scaffold is a privileged structure in drug discovery, and understanding the precise substitution pattern is crucial for structure-activity relationship (SAR) studies. This guide will walk you through the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data for this specific indole derivative, providing insights grounded in established principles of spectroscopic analysis.
Molecular Structure and Numbering
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate with the standard IUPAC numbering for the indole ring system.
Caption: Molecular structure of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Predicted ¹H NMR Data
The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) for ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate. These predictions are based on the analysis of similar substituted indole derivatives.[1]
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| NH (H-1) | ~11.8 | br s | - |
| H-3 | ~7.1 | s | - |
| H-4 | ~7.5 | s | - |
| H-6 | ~7.2 | s | - |
| CH₃ (on C-5) | ~2.4 | s | - |
| O-CH₂ | ~4.4 | q | ~7.1 |
| O-CH₂-CH₃ | ~1.4 | t | ~7.1 |
Interpretation of the ¹H NMR Spectrum
-
Indole NH Proton (H-1): The proton on the indole nitrogen is expected to appear as a broad singlet in the downfield region (~11.8 ppm). This significant downfield shift is due to the deshielding effect of the aromatic ring and its involvement in hydrogen bonding. The broadness of the signal is a result of quadrupolar relaxation of the adjacent nitrogen atom and chemical exchange.[2]
-
Indole Ring Protons (H-3, H-4, H-6):
-
The H-3 proton is anticipated to be a singlet around 7.1 ppm. Its chemical shift is influenced by the electron-withdrawing carboxylate group at the C-2 position.
-
The H-4 proton, being adjacent to the bromine atom, is expected to be deshielded and appear as a singlet around 7.5 ppm.
-
The H-6 proton is predicted to be a singlet around 7.2 ppm, influenced by the adjacent methyl group.
-
-
Methyl Protons (on C-5): The protons of the methyl group at the C-5 position are expected to appear as a sharp singlet around 2.4 ppm.
-
Ethyl Ester Protons: The ethyl group will give rise to a quartet (~4.4 ppm) for the methylene (-CH₂-) protons, which are coupled to the three protons of the methyl group. The methyl (-CH₃) protons will appear as a triplet (~1.4 ppm) due to coupling with the two methylene protons. The characteristic quartet-triplet pattern is a hallmark of an ethyl group.[3]
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol for acquiring a high-resolution ¹H NMR spectrum is crucial for accurate data interpretation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. DMSO-d₆ is often preferred for indole derivatives as it can help in observing the NH proton more clearly.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon framework of a molecule.
Predicted ¹³C NMR Data
The predicted chemical shifts for the carbon atoms of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate are listed below, based on data from analogous structures.[1][4]
| Carbon | Predicted δ (ppm) |
| C=O | ~162 |
| C-2 | ~135 |
| C-7a | ~137 |
| C-5 | ~131 |
| C-3a | ~128 |
| C-4 | ~124 |
| C-6 | ~122 |
| C-7 | ~105 |
| C-3 | ~108 |
| O-CH₂ | ~61 |
| CH₃ (on C-5) | ~21 |
| O-CH₂-CH₃ | ~14 |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon: The ester carbonyl carbon is the most downfield signal, expected around 162 ppm.
-
Aromatic and Heterocyclic Carbons: The carbon atoms of the indole ring system will resonate in the aromatic region (100-140 ppm).
-
The carbon bearing the bromine atom (C-7) is expected to be significantly shielded due to the "heavy atom effect," appearing around 105 ppm.
-
The other substituted carbons (C-2, C-5, C-7a) will have distinct chemical shifts based on their electronic environment.
-
-
Aliphatic Carbons: The ethyl ester carbons will appear in the upfield region, with the methylene carbon (~61 ppm) being more deshielded than the methyl carbon (~14 ppm). The methyl group on the indole ring is expected around 21 ppm.
Caption: Workflow for acquiring a ¹³C NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The molecular formula is C₁₂H₁₂BrNO₂. The calculated monoisotopic mass is 281.0051 u. Due to the presence of bromine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity at m/z 281 and 283, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
-
Major Fragmentation Pathways:
-
Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation for ethyl esters is the loss of the ethoxy radical, leading to a fragment ion at m/z 236/238.
-
Loss of ethanol (-CH₃CH₂OH): Another possible fragmentation is the loss of a neutral ethanol molecule, resulting in an ion at m/z 235/237.
-
Loss of the entire ester group (-COOCH₂CH₃): Cleavage of the bond between the indole ring and the ester group would lead to a fragment at m/z 208/210.
-
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method that is useful for determining the molecular weight with minimal fragmentation.
-
Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (indole) | 3400-3300 | Medium |
| C-H Stretch (aromatic) | 3100-3000 | Medium |
| C-H Stretch (aliphatic) | 3000-2850 | Medium |
| C=O Stretch (ester) | 1720-1700 | Strong |
| C=C Stretch (aromatic) | 1600-1450 | Medium |
| C-N Stretch | 1350-1250 | Medium |
| C-O Stretch (ester) | 1300-1100 | Strong |
| C-Br Stretch | 700-500 | Medium |
Interpretation of the IR Spectrum
-
A broad peak in the region of 3400-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring.[5]
-
A strong, sharp absorption band between 1720-1700 cm⁻¹ is indicative of the C=O stretching of the ester functional group.
-
The C-O stretching vibrations of the ester will appear as strong bands in the 1300-1100 cm⁻¹ region.
-
The presence of aromatic C=C stretching bands in the 1600-1450 cm⁻¹ range confirms the aromatic nature of the indole ring.
-
A medium intensity band in the 700-500 cm⁻¹ region can be attributed to the C-Br stretching vibration.
Caption: Principle of Infrared (IR) Spectroscopy.
References
-
ANU Open Research. (n.d.). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Retrieved from [Link]
-
SpectraBase. (n.d.). Indole-2-carboxylic acid, 2-(3-phenylpropyl)hydrazide - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
ACS Publications. (n.d.). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
-
SpectraBase. (n.d.). INDOLE-2-CARBOXYLIC ACID, 2-//3-PYRIDYL/METHYL/HYDRAZIDE - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]
- Google Patents. (n.d.). WO2008072257A2 - Process for the preparation of indole derivatives.
-
ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Retrieved from [Link]
Sources
A Technical Guide to the ¹H NMR Spectrum of Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate. As a key analytical technique in organic chemistry, ¹H NMR spectroscopy offers invaluable insights into the molecular structure of this substituted indole derivative, which is a common scaffold in medicinal chemistry. This guide will delve into the theoretical prediction of the spectrum, a detailed interpretation of expected chemical shifts and coupling patterns, and a practical protocol for acquiring high-quality data.
Introduction: The Structural Significance of Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate
Indole and its derivatives are ubiquitous in nature and form the core of numerous pharmaceuticals.[1] The specific substitution pattern of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate, featuring a bromine atom, a methyl group, and an ethyl ester, creates a unique electronic environment that can be precisely mapped by ¹H NMR spectroscopy. Understanding this spectrum is crucial for confirming the identity and purity of the compound during synthesis and for further structural modifications in drug discovery programs. The strategic placement of these functional groups can significantly influence the biological activity of the molecule.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing nature of the substituents on the indole ring. The analysis below is based on established principles of NMR spectroscopy and data from structurally similar compounds.[2][3][4]
Molecular Structure and Proton Numbering
To facilitate the spectral analysis, the protons in ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate are numbered as follows:
Caption: Molecular structure of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate with proton numbering.
Predicted Chemical Shifts, Multiplicities, and Coupling Constants
The predicted ¹H NMR data are summarized in the table below. These values are estimates and may vary slightly depending on the solvent and experimental conditions.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 (N-H) | 11.5 - 12.0 | Broad Singlet | - | 1H |
| H6 | ~7.5 | Singlet | - | 1H |
| H4 | ~7.3 | Singlet | - | 1H |
| H3 | ~7.1 | Singlet | - | 1H |
| H8 (CH₂) | ~4.4 | Quartet | ~7.1 | 2H |
| H10 (CH₃) | ~2.4 | Singlet | - | 3H |
| H9 (CH₃) | ~1.4 | Triplet | ~7.1 | 3H |
Rationale for Spectral Predictions
-
Indole N-H Proton (H1): The proton attached to the indole nitrogen is typically observed as a broad singlet at a very downfield chemical shift (δ 11.5-12.0 ppm).[5] This is due to its acidic nature and participation in hydrogen bonding. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange.[6]
-
Aromatic Protons (H3, H4, H6):
-
H3: This proton is on the electron-rich pyrrole ring of the indole system and is expected to appear as a singlet around δ 7.1 ppm.[2] The adjacent C2 is substituted, so there is no vicinal coupling.
-
H4 and H6: These protons are on the benzene ring. The bromine at position 7 and the methyl group at position 5 are meta to H4 and H6, respectively. Due to the lack of ortho or meta proton neighbors, both H4 and H6 are expected to appear as singlets. The electron-withdrawing bromine atom will deshield the adjacent protons, while the electron-donating methyl group will shield them. H6, being ortho to the bromine, will be more deshielded than H4, which is ortho to the methyl group. Therefore, H6 is predicted to be downfield (~δ 7.5 ppm) relative to H4 (~δ 7.3 ppm).
-
-
Ethyl Ester Protons (H8 and H9): The ethyl group of the ester at position 2 gives rise to a characteristic quartet and triplet.
-
H8 (Methylene, -CH₂-): These two protons are adjacent to three equivalent protons of the methyl group, resulting in a quartet (n+1 = 3+1 = 4 lines) around δ 4.4 ppm. The downfield shift is due to the deshielding effect of the adjacent oxygen atom.[2]
-
H9 (Methyl, -CH₃): These three protons are adjacent to the two equivalent protons of the methylene group, leading to a triplet (n+1 = 2+1 = 3 lines) around δ 1.4 ppm.
-
-
Methyl Protons (H10): The methyl group at position 5 is attached to the aromatic ring and will appear as a sharp singlet around δ 2.4 ppm, as there are no adjacent protons to couple with.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
To obtain a high-quality ¹H NMR spectrum of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate, the following protocol is recommended.
Materials and Instrumentation
-
Sample: Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate (5-10 mg)
-
NMR Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation
-
Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Vortex or sonicate the mixture until the sample is completely dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
Spectrometer Setup and Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the following acquisition parameters (example for a 400 MHz spectrometer):
-
Spectral Width: 16 ppm
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16 (can be increased for dilute samples)
-
Pulse Angle: 30-45 degrees
-
-
Acquire the Free Induction Decay (FID).
-
Process the FID by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
Caption: Experimental workflow for ¹H NMR analysis.
Conclusion
The ¹H NMR spectrum of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate provides a detailed fingerprint of its molecular structure. By carefully analyzing the chemical shifts, multiplicities, and integration of the signals, researchers can confidently verify the synthesis of this important indole derivative. This guide serves as a practical resource for the prediction, acquisition, and interpretation of its ¹H NMR spectrum, underpinning its application in synthetic and medicinal chemistry.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
El-Mekabaty, A., et al. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(11), 2779. [Link]
-
Gu, L., & Li, X. (2021). Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. Tetrahedron Letters, 82, 153385. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Semantic Scholar. (2019). Divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze. [Link]
-
ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... [Link]
-
YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]
-
OpenOChem Learn. (n.d.). Interpreting. [Link]
-
SpectraBase. (n.d.). Ethyl indole-2-carboxylate. [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1.... [Link]
-
University of Regensburg. (n.d.). H NMR Spectroscopy. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. [Link]
-
National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. [Link]
-
J&K Scientific. (n.d.). Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate. [Link]
-
PubChem. (n.d.). Methyl 7-bromo-1-methyl-indole-5-carboxylate. [Link]
-
ResearchGate. (n.d.). Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate. [Link]
Sources
An In-depth Technical Guide to the Mass Spectrometry of Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate
Abstract: This technical guide provides a comprehensive analysis of the mass spectrometric behavior of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate, a compound of interest in pharmaceutical research. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles of its ionization and fragmentation. It presents a predictive framework for interpreting its mass spectrum, detailing the characteristic fragmentation pathways of the indole nucleus, the bromo-substituent, and the ethyl ester group, all grounded in established mass spectrometry principles. Furthermore, this guide outlines a robust, field-proven protocol for the analysis of this compound, with a focus on experimental choices that ensure data integrity and reproducibility. To enhance understanding, visual aids, including a proposed fragmentation pathway diagram and a summary table of key ions, are provided.
Introduction: The Role of Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate in Modern Drug Discovery
Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate belongs to the indole class of heterocyclic compounds. The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities. The specific substitutions on this indole ring—a bromine atom at position 7, a methyl group at position 5, and an ethyl carboxylate at position 2—confer unique physicochemical properties to the molecule, making it a valuable intermediate in the synthesis of novel therapeutic agents.[1]
Mass spectrometry is a cornerstone analytical technique for the structural elucidation and quantification of such novel molecules. It yields critical data on molecular weight, elemental composition, and structural features by analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments. A thorough understanding of the mass spectrometric behavior of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is therefore essential for its unambiguous identification, purity assessment, and for monitoring its metabolic fate in biological systems.
This guide offers a detailed examination of the anticipated mass spectrum of this compound, with a particular focus on the mechanistic aspects of its fragmentation under Electron Ionization (EI).
Predicted Mass Spectrum and Fragmentation Pathways
The mass spectrum of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is expected to be highly informative, displaying characteristic fragments originating from the lability of the ester group and the inherent stability of the indole ring. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 natural abundance), will produce distinctive isotopic patterns for all bromine-containing fragments, which will manifest as pairs of peaks separated by 2 m/z units.
The Molecular Ion Peak
The molecular formula for ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is C₁₂H₁₂BrNO₂. This corresponds to a monoisotopic mass of approximately 281.01 Da for the ⁷⁹Br isotope and 283.01 Da for the ⁸¹Br isotope. Consequently, the mass spectrum will prominently feature a molecular ion peak (M⁺˙) cluster at m/z 281 and 283, with nearly equal intensities.
Principal Fragmentation Pathways
The fragmentation of the molecular ion is anticipated to occur via several competitive pathways, governed by the relative strengths of the chemical bonds and the stability of the resulting fragment ions and neutral losses.
-
Loss of an Ethoxy Radical (•OC₂H₅): A characteristic fragmentation for ethyl esters is the cleavage of the C-O single bond, resulting in the loss of an ethoxy radical and the formation of a stable acylium ion.
-
M⁺˙ - •OC₂H₅ → [C₁₀H₇BrNCO]⁺ at m/z 236/238.
-
-
Loss of an Ethyl Radical (•C₂H₅): Cleavage of the O-C₂H₅ bond can also lead to the loss of an ethyl radical.
-
M⁺˙ - •C₂H₅ → [C₁₀H₇BrNO₂]⁺ at m/z 252/254.
-
-
Loss of Ethylene (C₂H₄): The ester functionality can lead to the loss of an ethylene molecule, a common fragmentation for ethyl esters.[2]
-
M⁺˙ → [C₁₀H₈BrNO₂]⁺˙ + C₂H₄ at m/z 253/255.
-
-
Fragmentation of the Indole Core: The indole nucleus is known to undergo specific fragmentations. A notable fragmentation is the loss of hydrogen cyanide (HCN), which is characteristic of the indole ring system.[2]
-
Subsequent fragmentation of indole-containing ions, for instance, the ion at m/z 208/210, could lead to the loss of HCN, resulting in ions 27 mass units lighter (m/z 181/183).
-
-
Loss of Carbon Monoxide (CO): Acylium ions are susceptible to the loss of a carbon monoxide molecule.
-
[C₁₀H₇BrNCO]⁺ (m/z 236/238) - CO → [C₉H₇BrN]⁺ at m/z 208/210.
-
-
Loss of the Entire Ester Group (•COOC₂H₅): Direct cleavage of the bond connecting the indole ring to the carboxyl group can also take place.
-
M⁺˙ - •COOC₂H₅ → [C₈H₇BrN]⁺ at m/z 208/210.
-
Summary of Predicted Key Fragment Ions
| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Structure/Fragment | Neutral Loss |
| 281/283 | [C₁₂H₁₂BrNO₂]⁺˙ (Molecular Ion) | - |
| 253/255 | [C₁₀H₈BrNO₂]⁺˙ | C₂H₄ |
| 252/254 | [C₁₀H₇BrNO₂]⁺ | •C₂H₅ |
| 236/238 | [C₁₀H₇BrNCO]⁺ | •OC₂H₅ |
| 208/210 | [C₉H₇BrN]⁺ | •COOC₂H₅ or •OC₂H₅ + CO |
| 181/183 | [C₈H₆BrN]⁺ | From m/z 208/210 via loss of HCN |
| 129 | [C₉H₇N]⁺ (Indole nucleus fragment) | Br and other fragments |
Visualizing the Fragmentation Pathway
Caption: Predicted EI fragmentation of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate.
Experimental Protocol for Mass Spectrometric Analysis
The following protocol details a robust methodology for the analysis of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an Electron Ionization (EI) source. GC-MS is the preferred technique due to the anticipated volatility and thermal stability of the analyte.
Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate and dissolve it in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Working Solution: Perform serial dilutions of the stock solution to achieve a working concentration appropriate for GC-MS analysis, typically within the 1-10 µg/mL range. The final concentration should be fine-tuned to prevent detector saturation.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: An Agilent 8890 GC System or a comparable instrument.
-
Mass Spectrometer: An Agilent 5977B GC/MSD or a similar model.
-
GC Column: A non-polar or medium-polarity column is recommended. A 30 m x 0.25 mm ID x 0.25 µm film thickness HP-5ms or DB-5ms column is a common selection.
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Inlet: A split/splitless injector. For maximum sensitivity, a splitless injection is advisable.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Hold: Maintain at 280 °C for 5 minutes. (Note: This program should be optimized based on the observed retention time of the analyte).
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is the standard energy level that produces reproducible fragmentation patterns, facilitating comparison with spectral libraries.[3]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400. This range will encompass the molecular ion and the majority of the anticipated fragments.
-
Scan Speed: A scan speed of at least 2 scans/second is recommended to ensure sufficient data points are collected across the chromatographic peak.
-
Data Acquisition and Analysis
-
Acquisition: Collect the data in full scan mode to capture the complete mass spectrum of the analyte.
-
Data Analysis:
-
Identify the chromatographic peak that corresponds to ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate.
-
Extract the mass spectrum from the apex of this peak.
-
Identify the molecular ion peak and its characteristic isotopic signature.
-
Elucidate the fragmentation pattern and compare it with the predicted pathway.
-
If available, cross-reference the acquired spectrum with a spectral library for confirmation.
-
Workflow Diagram
Caption: A standard workflow for the GC-MS analysis of a small molecule.
Trustworthiness and Self-Validation
The protocol outlined herein is designed as a self-validating system. The use of a standardized 70 eV EI ionization ensures that the fragmentation patterns are highly reproducible and comparable across different instruments and laboratories. The temperature-programmed GC method facilitates the separation of the analyte from potential impurities, guaranteeing a "clean" mass spectrum. The characteristic isotopic signature of bromine acts as an internal validator for the identity of bromine-containing fragments; any significant deviation from the expected 1:1 ratio for ⁷⁹Br and ⁸¹Br should be thoroughly investigated. Moreover, the logical coherence between the observed fragments and the established principles of organic mass spectrometry provides a solid foundation for structural confirmation.
Conclusion
The mass spectrometric analysis of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate offers a wealth of structural information. By leveraging a fundamental understanding of ionization and fragmentation principles, researchers can confidently identify this compound and interpret its mass spectrum. The predicted fragmentation pathways, primarily driven by the lability of the ethyl ester group and the characteristic cleavages of the indole nucleus, serve as a reliable guide for spectral interpretation. The experimental protocol provided offers a robust starting point for the analysis of this and similar molecules, thereby contributing to the advancement of pharmaceutical research and development.
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Solubility of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate in organic solvents
An In-depth Technical Guide to the Solubility of Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document synthesizes fundamental principles of solubility with practical, field-proven methodologies for its determination. The guide delves into the theoretical underpinnings of solubility, the influence of solvent properties, and detailed experimental protocols. The content is structured to offer not just procedural steps but also the causal reasoning behind experimental choices, ensuring a robust and validated approach to solubility assessment in a drug development context.
Introduction: The Significance of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy.[1] For a compound like ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate, which serves as a building block in the synthesis of more complex molecules, understanding its solubility profile in various organic solvents is paramount for process optimization, purification, and formulation development. Poor solubility can lead to challenges in achieving desired concentrations for reactions, difficulties in purification, and ultimately, compromised bioavailability of the final drug product.[2] This guide provides a detailed exploration of the solubility of this specific indole derivative, offering both theoretical insights and practical methodologies for its accurate determination.
Indole derivatives, as a class of compounds, are known for their diverse pharmacological activities, and their solubility is often influenced by the nature and position of substituents on the indole ring.[3][4][5] The presence of a bromine atom, a methyl group, and an ethyl carboxylate ester in the target molecule introduces a combination of hydrophobic and polar characteristics that dictate its interaction with different solvents.
Theoretical Framework of Solubility
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[6] The dissolution process is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. The key factors influencing the solubility of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate in organic solvents include:
-
Solvent Polarity: The polarity of the solvent plays a crucial role. Polar solvents, such as alcohols, will interact differently with the solute compared to nonpolar solvents like hydrocarbons.
-
Hydrogen Bonding: The indole nitrogen is capable of hydrogen bonding, as is the carbonyl group of the ester. Solvents that can act as hydrogen bond donors or acceptors will exhibit different solubilizing capacities.
-
Van der Waals Forces: These non-specific interactions contribute to the overall solvation process.
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature, as the dissolution process is often endothermic.[7]
The interplay of these factors determines the extent to which ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate will dissolve in a particular organic solvent.
Experimental Determination of Solubility
Accurate determination of solubility is essential for reliable process development. The "gold standard" for determining thermodynamic solubility is the shake-flask method .[8] This method involves equilibrating an excess of the solid compound with the solvent of interest over a sufficient period, followed by the quantification of the dissolved solute in the saturated solution.
The Shake-Flask Method: A Validated Protocol
This protocol outlines the steps for determining the equilibrium solubility of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate.
Materials:
-
Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate (solid)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Scintillation vials or sealed flasks
-
Shaker or orbital incubator set to a constant temperature
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Analytical balance
Protocol:
-
Preparation: Add an excess amount of solid ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them on a shaker at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.
-
Quantification: Dilute the filtered saturated solution with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Data Analysis: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).
Diagram of the Shake-Flask Experimental Workflow:
Caption: Workflow for the shake-flask solubility determination method.
Expected Solubility Profile and Discussion
Molecular Structure Analysis:
-
Indole Ring: The indole core is a bicyclic aromatic system with a nitrogen atom, contributing to its polarity and hydrogen bonding capability.
-
Ethyl Carboxylate Group: The ester group is polar and can act as a hydrogen bond acceptor.
-
Bromo and Methyl Groups: These substituents are relatively nonpolar and contribute to the overall lipophilicity of the molecule.
Predicted Solubility in Different Solvent Classes:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the alcohol can act as a hydrogen bond donor to the indole nitrogen and the carbonyl oxygen of the ester, and as a hydrogen bond acceptor for the N-H of the indole. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents have polar groups that can interact with the polar functionalities of the solute but lack a hydrogen bond-donating group. The solubility will depend on the specific dipole-dipole interactions. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents are of intermediate polarity and can effectively solvate the molecule through dipole-dipole interactions and dispersion forces. |
| Nonpolar | Hexane, Toluene | Low | The significant difference in polarity between the solute and these solvents will result in weak solute-solvent interactions, leading to poor solubility. |
Logical Relationship of Molecular Features to Solubility:
Caption: Factors influencing the solubility of the target compound.
Practical Implications in Drug Development
The solubility data obtained for ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate has several important applications in the drug development pipeline:
-
Process Chemistry: Selecting appropriate solvents for synthesis and purification is crucial for achieving high yields and purity.
-
Formulation Development: For preclinical studies, understanding the solubility in various pharmaceutically acceptable co-solvents and vehicles is necessary for developing suitable formulations.
-
Crystallization Studies: Solubility data is fundamental for designing crystallization processes to obtain the desired polymorphic form of the compound.
Conclusion
While specific, publicly available solubility data for ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is limited, a thorough understanding of its molecular structure and the principles of solubility allows for a rational prediction of its behavior in various organic solvents. The application of a robust and validated experimental method, such as the shake-flask technique, is essential for obtaining accurate and reliable solubility data. This information is indispensable for the efficient and successful development of new pharmaceutical agents.
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A Technical Guide to the Synthesis of Ethyl 7-Bromo-5-Methyl-1H-Indole-2-Carboxylate: A Focus on Starting Materials and Strategic Selection
Executive Summary
The indole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1] The specific derivative, ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate, represents a valuable and functionalized building block for drug discovery programs. Its strategic substitution pattern—a bromine atom at the 7-position for potential cross-coupling, a methyl group at the 5-position, and an ethyl ester at the 2-position for further elaboration—makes it a highly versatile intermediate. This guide provides an in-depth examination of a robust and efficient synthetic pathway to this target molecule. We will focus on the logical selection of starting materials and the critical reaction mechanisms, moving beyond a simple recitation of steps to explain the causality behind the chosen methodology. The core strategy leverages a powerful combination of the Japp-Klingemann reaction to construct a key hydrazone intermediate, followed by the classic Fischer indole synthesis for the final cyclization.[2][3]
Strategic Approach: Selecting the Optimal Indole Synthesis
While several named reactions exist for indole synthesis, such as the Reissert[4] and Bischler-Möhlau[5][6] methods, the Fischer indole synthesis remains one of the most reliable and widely used routes due to its versatility and tolerance of various substituents.[7] This reaction classically involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[7][8]
For the synthesis of indole-2-carboxylates specifically, the direct use of a simple arylhydrazine and an α-ketoester like ethyl pyruvate can be effective. However, a more elegant and often higher-yielding approach involves the in-situ formation of the requisite hydrazone via the Japp-Klingemann reaction .[9][10] This method couples an aryl diazonium salt with a β-keto-ester, which then rearranges to the desired α-arylhydrazono ester.[2] This pathway offers excellent control and avoids the isolation of potentially unstable hydrazine intermediates.
The selected strategy, therefore, proceeds in two key stages:
-
Diazotization and Japp-Klingemann Coupling: Conversion of a substituted aniline into a diazonium salt, followed by reaction with a β-keto-ester to form the crucial hydrazone intermediate.
-
Fischer Indole Cyclization: Acid-catalyzed intramolecular cyclization of the hydrazone to yield the final indole product.
Core Starting Materials: Selection and Synthesis
The success of this synthesis hinges on two commercially available or readily synthesized starting materials: a substituted aniline and a β-keto-ester.
The Aryl Component: 4-Bromo-2-methylaniline
This molecule provides the C4, C5, C6, C7, and N1 atoms of the indole ring. The bromine at the 4-position and the methyl group at the 2-position directly translate to the 7-bromo and 5-methyl substituents on the final product, respectively.
-
Commercial Availability: 4-Bromo-2-methylaniline (CAS 583-75-5) is available from numerous chemical suppliers.[11]
-
Synthesis Protocol (if required): If not purchased, it can be synthesized from o-toluidine (2-methylaniline). The synthesis involves a regioselective bromination. A common laboratory method involves the protection of the amine as an acetamide, followed by bromination and subsequent deprotection.[12] This ensures bromination occurs at the para position relative to the activating amino group.
The Carbonyl Component: Ethyl 2-methyl-3-oxobutanoate
This β-keto-ester provides the C2 and C3 atoms of the indole ring. The Japp-Klingemann reaction with this substrate is designed to yield a hydrazone of ethyl pyruvate after rearrangement and loss of an acetyl group.[3] This ultimately installs the desired ethyl carboxylate group at the C2 position of the indole.
-
Commercial Availability: Ethyl 2-methyl-3-oxobutanoate (CAS 609-14-3) is a common and inexpensive reagent.
-
Causality of Choice: The use of a β-keto-ester like ethyl 2-methyl-3-oxobutanoate is central to the Japp-Klingemann strategy. The reaction proceeds via nucleophilic attack of the enolate of the β-keto-ester onto the diazonium salt. The subsequent acid- or base-catalyzed cleavage of the acyl group is facile and drives the formation of the stable hydrazone.[2]
Detailed Experimental Protocols
Step 1: Preparation of the (4-Bromo-2-methylphenyl)hydrazone Intermediate via Japp-Klingemann Reaction
This one-pot procedure combines the diazotization of the aniline and the subsequent coupling reaction.
Protocol:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-bromo-2-methylaniline (1.0 eq) in a solution of concentrated hydrochloric acid and water.
-
Cool the vigorously stirred suspension to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.05 eq) in cold water. Add this solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a clear solution.[13]
-
In a separate, larger flask, dissolve ethyl 2-methyl-3-oxobutanoate (1.1 eq) and sodium acetate (3.0 eq) in ethanol and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the β-keto-ester solution with vigorous stirring. Maintain the temperature at 0-5 °C.
-
Allow the reaction mixture to stir at low temperature for several hours, then let it warm to room temperature and stir overnight. A yellow or orange precipitate of the hydrazone should form.
-
Collect the solid product by filtration, wash thoroughly with water to remove salts, and dry under vacuum. This hydrazone intermediate is often used in the next step without further purification.[10]
| Reagent | Molar Eq. | Role |
| 4-Bromo-2-methylaniline | 1.0 | Aryl source |
| Sodium Nitrite (NaNO₂) | 1.05 | Diazotizing agent |
| Hydrochloric Acid (HCl) | ~3.0 | Acid catalyst, salt formation |
| Ethyl 2-methyl-3-oxobutanoate | 1.1 | Carbonyl source |
| Sodium Acetate | ~3.0 | Base to facilitate coupling |
| Ethanol / Water | - | Solvent |
Step 2: Fischer Indole Synthesis to Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate
This step involves the acid-catalyzed cyclization of the hydrazone intermediate.
Protocol:
-
Suspend the dried hydrazone from the previous step (1.0 eq) in absolute ethanol.
-
Saturate the ethanolic suspension with dry hydrogen chloride gas while cooling in an ice bath. Alternatively, use a pre-made solution of ethanolic HCl or another acid catalyst like polyphosphoric acid (PPA) or zinc chloride.[7][14]
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[15]
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
| Reagent / Condition | Specification | Role |
| Hydrazone Intermediate | 1.0 eq | Indole precursor |
| Acid Catalyst | Ethanolic HCl / PPA / ZnCl₂ | Catalyst for cyclization |
| Solvent | Absolute Ethanol | Reaction medium |
| Temperature | Reflux (~78 °C for ethanol) | Provides activation energy |
| Reaction Time | 2-4 hours | Typical duration |
Mechanistic Insights
Understanding the underlying mechanisms is critical for troubleshooting and optimization.
The Japp-Klingemann Reaction Mechanism
The reaction begins with the deprotonation of the β-keto-ester to form a nucleophilic enolate. This enolate attacks the electrophilic terminal nitrogen of the diazonium salt, forming an azo compound. This intermediate is unstable and undergoes hydrolysis, cleaving the acetyl group and forming the final, more stable hydrazone product.[2][9]
The Fischer Indole Synthesis Mechanism
This classic mechanism proceeds through several key transformations:[7][8]
-
Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form under acidic conditions.
-
[16][16]-Sigmatropic Rearrangement: This is the crucial C-C bond-forming step. The enamine undergoes a rearrangement analogous to a Claisen rearrangement, breaking the N-N bond and forming a new C-C bond at the ortho position of the aromatic ring.
-
Rearomatization: The intermediate quickly rearomatizes.
-
Cyclization & Elimination: An intramolecular nucleophilic attack by the amino group onto the imine carbon forms a five-membered ring (an aminal). Finally, the elimination of an ammonia molecule under acidic catalysis results in the formation of the stable, aromatic indole ring.[7]
Conclusion
The synthesis of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is most effectively achieved through a well-established Japp-Klingemann/Fischer indole synthesis sequence. The strategic selection of 4-bromo-2-methylaniline and ethyl 2-methyl-3-oxobutanoate as primary starting materials provides a direct and efficient route to the target molecule. This guide has detailed the experimental protocols and, more importantly, the chemical reasoning behind each step, providing researchers with a comprehensive and actionable framework for the preparation of this versatile heterocyclic building block.
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An In-Depth Technical Guide to the Reactivity of the Bromine Atom in Ethyl 7-Bromo-5-methyl-1H-indole-2-carboxylate
This guide provides a comprehensive analysis of the chemical reactivity of the C7-bromine atom in ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic and steric factors governing its reactivity, outlines key synthetic transformations, and provides field-proven experimental protocols.
Introduction: The Strategic Importance of a Halogenated Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products.[1] Functionalization of the indole scaffold is a critical strategy for modulating pharmacological properties in drug discovery. Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is a valuable synthetic intermediate, with the bromine atom at the C7 position serving as a versatile handle for introducing molecular diversity.
The inherent electronic properties of the indole ring typically favor electrophilic substitution at the C3 position.[2][3] This makes direct functionalization at other positions, particularly the electronically deactivated and sterically hindered C7 position, a significant challenge.[2] The presence of the bromine atom at C7 provides a reliable and strategic linchpin for late-stage diversification, primarily through metal-catalyzed cross-coupling reactions. This guide focuses on the principles and practical applications of leveraging this C7-Br bond.
Molecular Architecture: Electronic and Steric Influences on C7-Br Reactivity
The reactivity of the bromine atom at the C7 position is modulated by the interplay of several structural features:
-
The Indole Ring: The indole system is electron-rich, which can influence the oxidative addition step in palladium-catalyzed reactions.[4] However, the C7 position is part of the benzenoid ring and is less electron-rich than the pyrrolic C3 position, making it less susceptible to classical electrophilic attack but suitable for cross-coupling.[2][5]
-
Ethyl 2-Carboxylate Group: This electron-withdrawing group (EWG) deactivates the indole ring towards electrophilic attack. Its primary influence on the C7-Br bond is electronic, potentially making the C-Br bond more susceptible to oxidative addition by a low-valent metal catalyst.
-
5-Methyl Group: This electron-donating group (EDG) slightly increases the electron density of the benzenoid ring. Its effect on the C7 position is modest but generally favorable for reactions that benefit from increased electron density on the aromatic ring.
-
Steric Hindrance: The C7 position is sterically encumbered by the adjacent pyrrole ring fusion. This steric environment necessitates careful selection of catalysts and ligands, particularly those with appropriate bulk to facilitate efficient oxidative addition and subsequent steps without being overly hindered.
Key Synthetic Transformations: A Focus on Palladium-Catalyzed Cross-Coupling
The C7-Br bond is predominantly exploited through palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation.[6] These reactions offer mild conditions, broad functional group tolerance, and high yields, making them indispensable in pharmaceutical synthesis.[7][8]
Suzuki-Miyaura Coupling: Forging C-C (sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most versatile method for aryl-aryl bond formation.[6][9] It involves the coupling of the 7-bromoindole with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[10]
Causality of Component Selection:
-
Palladium Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used.[11] The choice of catalyst is critical; for instance, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] has proven highly effective for coupling bromoindazoles, a related heteroaromatic system.[11]
-
Ligand: The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the catalytic cycle. Phosphine-based ligands like triphenylphosphine (PPh₃) or bulky, electron-rich phosphines (e.g., PtBu₃) are often employed.[12] The ligand's steric and electronic properties must be matched to the substrate to optimize yield.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[9][11]
The catalytic cycle involves three primary steps: oxidative addition of the Pd(0) into the C-Br bond, transmetalation with the boronate complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[9]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the 7-bromoindole with a terminal alkyne.[13] This reaction is co-catalyzed by palladium and copper(I) salts (typically CuI) in the presence of an amine base (e.g., triethylamine or diisopropylamine).[13][14]
Mechanistic Considerations: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species for transmetalation to the palladium center.[14] Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination.
Buchwald-Hartwig Amination: Constructing C-N Bonds
For the synthesis of 7-aminoindole derivatives, the Buchwald-Hartwig amination is the premier method. This reaction couples the 7-bromoindole with a primary or secondary amine using a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich, like those from the Buchwald or Hartwig ligand families), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu).
The choice of ligand is particularly critical in C-N coupling to facilitate the challenging reductive elimination step that forms the C-N bond.
Data Presentation and Comparative Analysis
The selection of a specific cross-coupling reaction depends on the desired final product. The table below summarizes typical conditions and considerations for the functionalization of the 7-bromoindole core.
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Yield Range | Key Considerations |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DME, Toluene | 60-95% | Broad functional group tolerance; boronic acids are often stable and commercially available.[11][15] |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH | THF, DMF | 70-98% | Requires an amine base that also serves as a solvent; copper co-catalyst is standard but can be optional.[1][14] |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos, RuPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 65-90% | Requires careful exclusion of air and moisture; ligand choice is crucial for high yields. |
Experimental Protocols & Methodologies
The following protocols are representative, self-validating workflows for the transformation of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate.
Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
Objective: To synthesize ethyl 7-(4-methoxyphenyl)-5-methyl-1H-indole-2-carboxylate.
Materials:
-
Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate (1.0 eq)
-
4-Methoxyphenylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial, add ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate, 4-methoxyphenylboronic acid, and Na₂CO₃.[8]
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[10]
-
Reagent Addition: Add the catalyst, Pd(PPh₃)₄, followed by the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).[10]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.[8] Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.[8]
Protocol 2: Lithium-Halogen Exchange
For transformations where a Grignard or organolithium reagent is desired, a lithium-halogen exchange can be performed. This reaction is extremely fast and must be conducted at very low temperatures.[16][17]
Objective: To generate ethyl 7-lithio-5-methyl-1H-indole-2-carboxylate for subsequent reaction with an electrophile (e.g., CO₂).
Materials:
-
Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate (1.0 eq)
-
n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) (1.1 - 2.2 eq)[16]
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
Procedure:
-
Setup: Under a strict inert atmosphere (Argon), dissolve the 7-bromoindole in anhydrous THF in a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Exchange: Add the alkyllithium reagent dropwise via syringe, maintaining the temperature at -78 °C. The exchange is often instantaneous.[17]
-
Quenching: After a brief stirring period (5-15 minutes), the resulting 7-lithioindole species can be quenched by adding the desired electrophile (e.g., bubbling dry CO₂ gas through the solution, adding an aldehyde, etc.).
-
Work-up: Allow the reaction to warm to room temperature, then quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, dry, and purify as described previously.
Visualization of Key Workflows
Workflow for Palladium-Catalyzed Cross-Coupling
The following diagram illustrates the generalized, self-validating workflow for performing a palladium-catalyzed cross-coupling reaction as described in the protocols.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Conclusion
Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is a synthetically powerful building block. The C7-bromine atom, while situated at a sterically hindered and electronically non-classical position, serves as an exceptionally reliable point for diversification. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. Mastery of these transformations, guided by a rational understanding of catalyst, ligand, and reaction conditions, provides chemists with a robust platform for the rapid generation of complex and diverse indole derivatives for application in drug discovery and materials science.
References
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A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). National Center for Biotechnology Information. Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. ResearchGate. Available at: [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ACS Publications. Available at: [Link]
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Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... ResearchGate. Available at: [Link]
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Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. Available at: [Link]
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]
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Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. Available at: [Link]
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Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society. Available at: [Link]
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Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate. Available at: [Link]
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Lithium Halogen Exchange. University of Wisconsin-Madison. Available at: [Link]
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A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
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Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. Available at: [Link]
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The Mechanism of Lithium-Halogen Exchange. Macmillan Group, Princeton University. Available at: [Link]
-
Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at: [Link]
-
The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society. Available at: [Link]
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Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Chemistry Stack Exchange. Available at: [Link]
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Sonogashira coupling. Wikipedia. Available at: [Link]
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Metal–halogen exchange. Wikipedia. Available at: [Link]
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Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
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Electrophilic Aromatic Substitution of a BN Indole. National Center for Biotechnology Information. Available at: [Link]
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The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate. Available at: [Link]
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Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link]
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]
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Li Halogen Exchange?. Reddit. Available at: [Link]
-
Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Publishing. Available at: [Link]
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Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-[9][18]Fused Indole Heterocycles. ACS Publications. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Derivatization of Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate for Accelerated Drug Discovery
Abstract: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate represents a highly versatile starting material for the synthesis of diverse compound libraries. Its strategic substitution at the C7, N1, and C2 positions allows for fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth analysis of key derivatization strategies, including palladium-catalyzed cross-coupling reactions and N-alkylation, complete with detailed, field-tested protocols and mechanistic insights to empower researchers in drug development.
Analysis of the Core Scaffold: Reactive Centers
The synthetic utility of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate stems from its distinct reactive sites, which can be functionalized with a high degree of chemoselectivity. Understanding the reactivity of each site is paramount for designing logical and efficient synthetic routes.
-
C7-Bromine: This position is the primary handle for introducing molecular diversity. The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[4][5]
-
N1-Indole Nitrogen: The N-H proton is acidic and can be readily removed by a suitable base. The resulting indolide anion is a potent nucleophile, facilitating N-alkylation or N-arylation reactions that can significantly modulate a molecule's ADME properties.[6][7][8]
-
C2-Ethyl Ester: This functional group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other derivatives.[9][10] This provides a secondary point for diversification or for introducing moieties that can interact with biological targets.
Caption: Key reactive sites on the ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate scaffold.
C7-Position Derivatization: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, offering unparalleled efficiency in constructing C(sp²)–C(sp²) and C(sp²)–N bonds.[11]
C7-Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the C7-bromo position with a wide array of commercially available aryl or heteroaryl boronic acids.[12] Its tolerance for diverse functional groups makes it ideal for late-stage functionalization.[11][13]
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving the Pd(0)/Pd(II) redox couple. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the individual steps of oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of Ethyl 7-aryl-5-methyl-1H-indole-2-carboxylate
-
Reagent Preparation: To a flame-dried Schlenk flask, add ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. The reaction concentration is typically 0.1 M with respect to the starting indole.
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
| Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 80-92 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-88 |
| 2-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 95 | 72-85[11] |
C7-Amination via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forging C-N bonds, enabling the introduction of primary and secondary amines at the C7 position.[14][15] This is a critical transformation for synthesizing analogues of bioactive compounds where a nitrogen atom is key for target engagement.
Mechanistic Rationale: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) cycle. However, the key steps involve the coordination of the amine to the palladium center, followed by base-mediated deprotonation to form a palladium-amido complex, which then undergoes reductive elimination.[14][16] The choice of a bulky, electron-rich phosphine ligand is crucial to promote the reductive elimination step, which is often rate-limiting.
Protocol: Synthesis of Ethyl 7-(alkyl/arylamino)-5-methyl-1H-indole-2-carboxylate
-
Reagent Preparation: To a glovebox or Schlenk line, add the aryl bromide (1.0 equiv), the desired amine (1.2 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv) or potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Precursor: Add the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv) and the appropriate phosphine ligand (e.g., XPhos, 0.05 equiv).
-
Inert Atmosphere: Ensure the reaction vessel is under a strict inert atmosphere (argon or nitrogen).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction: Heat the mixture to 80-110 °C for 6-24 hours. Monitor by LC-MS.
-
Work-up: Cool the reaction, quench carefully with saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
| Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 70-85 |
| Morpholine | Pd(OAc)₂ / SPhos | NaOtBu | Dioxane | 100 | 80-95 |
| Benzylamine | Pd₂(dba)₃ / RuPhos | K₂CO₃ | t-BuOH | 90 | 75-90 |
C7-Alkynylation via Sonogashira Coupling
The Sonogashira coupling reaction introduces a terminal alkyne at the C7 position, creating a rigid linear linker that is valuable in both medicinal chemistry and materials science.[17][18] The resulting alkyne can serve as a handle for further transformations, such as "click" chemistry.
Mechanistic Rationale: This reaction is unique in that it typically employs a dual catalytic system. A palladium catalyst activates the aryl bromide via oxidative addition, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is more nucleophilic and facilitates the transmetalation step onto the palladium center.[17][19]
Protocol: Synthesis of Ethyl 7-(alkynyl)-5-methyl-1H-indole-2-carboxylate
-
Reagent Preparation: To a Schlenk flask, add the aryl bromide (1.0 equiv), copper(I) iodide (CuI, 0.05-0.1 equiv), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen.
-
Solvent and Base: Add an anhydrous solvent like tetrahydrofuran (THF) or DMF, followed by a degassed amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature to 60 °C for 2-16 hours.
-
Work-up: After completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Redissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and purify by column chromatography.
N1-Position Derivatization: N-Alkylation
Functionalization of the indole nitrogen is a common strategy to block the hydrogen-bond donor site, increase lipophilicity, and explore new binding interactions.[6] The reaction is typically a straightforward nucleophilic substitution.
Rationale: The indole N-H is weakly acidic (pKa ≈ 17 in DMSO). A base of sufficient strength is required to generate the nucleophilic indolide anion, which then displaces a halide or other leaving group from the alkylating agent.
Caption: General workflow for the N-alkylation of the indole scaffold.
Protocol: General Procedure for N-Alkylation
-
Indole Solution: Dissolve the starting indole (1.0 equiv) in an anhydrous polar aprotic solvent such as DMF or acetonitrile in a flame-dried flask under nitrogen.
-
Base Addition:
-
For strong bases: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes until hydrogen evolution ceases.
-
For weaker bases: Add potassium carbonate (K₂CO₃, 3.0 equiv) and stir at room temperature.[6]
-
-
Alkylating Agent: Add the alkylating agent (e.g., benzyl bromide, ethyl iodide, 1.1 equiv) dropwise at 0 °C (for NaH) or room temperature (for K₂CO₃).
-
Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-80 °C for K₂CO₃) until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction by carefully adding water (or saturated NH₄Cl for NaH reactions). Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Orthogonal and Sequential Strategies
The true power of this scaffold lies in the ability to combine these derivatization reactions in a sequential manner. For instance, a Suzuki coupling can be performed at the C7 position under basic conditions that do not affect the N-H proton. The resulting 7-aryl indole can then be subjected to N-alkylation under a different set of conditions.
Caption: A sequential C7-arylation followed by N1-alkylation strategy.
Applications and Significance in Drug Discovery
Substituted indole-2-carboxylates are precursors to a vast range of pharmacologically active agents.[20] The derivatization of this core scaffold has led to the discovery of compounds with potent anticancer, anti-inflammatory, antiviral, and CNS activities.[1][21][22] The ability to rapidly generate analogues using the protocols described herein is a critical component of modern lead optimization campaigns, allowing for the systematic exploration of structure-activity relationships (SAR).
References
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Taylor & Francis. (n.d.). Regioselective N-Alkylation of Methyl Indole-2-carboxylate. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed synthesis of indolesviaammonia cross-coupling–alkyne cyclization. Retrieved from [Link]
-
Organic Letters. (2022). Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]
-
Journal of Pharmaceutical Sciences & Research. (2024). Exploring the Diverse Pharmacological Activities of Indole Derivatives-A Comprehensive Review. Retrieved from [Link]
-
Advanced Journal of Chemistry B. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Retrieved from [Link]
-
Synfacts. (2011). Pd-Catalyzed Synthesis of Indoles via NH Cross-Coupling–Alkyne Cyclization. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐Catalyzed Indole Ring Synthesis | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Retrieved from [Link]
-
Nature. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]
-
Progress in Chemical and Biochemical Research. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (2008). (PDF) Synthesis and pharmacological activities of 7-azaindole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine.... Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
-
The Journal of Organic Chemistry - ACS Publications. (n.d.). Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
RSC Publishing. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Retrieved from [Link]
-
PubMed Central. (n.d.). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Retrieved from [Link]
- Google Patents. (n.d.). US7067676B2 - N-alkylation of indole derivatives.
-
ResearchGate. (n.d.). (PDF) Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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ResearchGate. (2017). (PDF) Recent Advances in Sonogashira Reactions. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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RSC Publishing. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Retrieved from [Link]
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ORGANIC CHEMISTRY. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Retrieved from [Link]
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RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
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Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Utility of Ethyl 7-Bromo-5-Methyl-1H-indole-2-carboxylate in Modern Medicinal Chemistry
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds.[1][2] This guide focuses on a particularly valuable, functionalized intermediate: Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate . We will explore its strategic importance, detailing its synthesis and subsequent application in the construction of complex molecular architectures for drug discovery. This document provides researchers, scientists, and drug development professionals with detailed experimental protocols, mechanistic insights, and a discussion of the therapeutic targets addressable through derivatives of this versatile building block.
Introduction: A Versatile Scaffold for Drug Discovery
Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is not merely another indole derivative; it is a carefully designed synthetic intermediate that offers medicinal chemists multiple points for molecular elaboration. Its structure is pre-functionalized with three key features that dictate its utility:
-
The Ethyl Ester at C2: This group serves as a stable handle for modification. It can be hydrolyzed to the corresponding carboxylic acid for amide coupling reactions or reduced to an alcohol for further derivatization.[3][4]
-
The Methyl Group at C5: This substituent provides a simple yet crucial lipophilic contact point, which can be critical for optimizing binding affinity and pharmacokinetic properties in target-based drug design.
-
The Bromo Group at C7: This is arguably the most strategic feature. The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig aminations.[1][5][6] This allows for the direct and efficient installation of a wide variety of aryl, heteroaryl, or amino substituents, enabling rapid exploration of the chemical space around the indole core.
This combination of features makes it an ideal starting material for generating diverse chemical libraries aimed at identifying novel therapeutic agents, from kinase inhibitors for oncology to modulators of neuroactive receptors.[5][7]
Physicochemical & Structural Data
A clear understanding of the fundamental properties of a starting material is essential for reaction planning and execution.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate |
| CAS Number | 15936-72-8 |
| Molecular Formula | C₁₂H₁₂BrNO₂ |
| Molecular Weight | 282.13 g/mol |
| Appearance | Typically an off-white to light yellow solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) |
Chemical Structure```dot
// Define nodes for atoms N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.6!"]; C3 [label="C", pos="1.2,-0.6!"]; C3a [label="C", pos="0,-1.2!"]; C4 [label="C", pos="-1.2,-1.8!"]; C5 [label="C", pos="-2.4,-1.2!"]; C6 [label="C", pos="-2.4,0!"]; C7 [label="C", pos="-1.2,0.6!"]; C7a [label="C", pos="-1.2,-0.6!"]; // Bridgehead carbon
// Substituents H1 [label="H", pos="-0.5,0.5!"]; C_Me [label="CH₃", pos="-3.6,-1.8!"]; Br7 [label="Br", pos="-1.8,1.5!"]; C_ester [label="C", pos="2.4,1.2!"]; O_ester1 [label="=O", pos="2.4,2.2!"]; O_ester2 [label="O", pos="3.6,0.6!"]; C_Et1 [label="CH₂", pos="4.8,1.2!"]; C_Et2 [label="CH₃", pos="6.0,0.6!"];
// Draw bonds for the indole ring N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C7a; C7a -- N1; C7a -- C7; C7 -- C6; C6 -- C5; C5 -- C4; C4 -- C3a;
// Double bonds in the indole ring edge [style=double]; C2 -- C3; C4 -- C5; C6 -- C7;
// Single bonds for substituents edge [style=solid]; N1 -- H1; C5 -- C_Me; C7 -- Br7; C2 -- C_ester; C_ester -- O_ester2; O_ester2 -- C_Et1; C_Et1 -- C_Et2;
// Double bond for ester edge [style=double]; C_ester -- O_ester1; }
Caption: Workflow for the Fischer Indole Synthesis of the title compound.
Application Protocol: Suzuki-Miyaura Cross-Coupling
The bromine atom at the C7 position is a synthetic linchpin. The following protocol provides a general method for its functionalization via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to install a new aryl or heteroaryl group. This reaction is fundamental for building molecular complexity and is widely used in drug discovery programs. [1]
General Reaction Scheme
Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate + (Hetero)Arylboronic Acid → Ethyl 7-((Hetero)Aryl)-5-methyl-1H-indole-2-carboxylate
Detailed Step-by-Step Protocol
Materials:
-
Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., a mixture of 1,4-dioxane and water, typically 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or reaction vial, add ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate (1.0 eq), the desired boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Add the degassed solvent mixture (1,4-dioxane/water) via syringe. The solvent should be sparged with argon for at least 30 minutes prior to use.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting indole is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired 7-aryl-substituted indole product.
Causality: The palladium catalyst is the engine of this reaction. It undergoes a catalytic cycle involving oxidative addition into the C-Br bond, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the new C-C bond and regenerate the active catalyst. The base is essential for the transmetalation step. The use of an inert atmosphere prevents the oxidation and deactivation of the Pd(0) catalyst.
Synthetic Transformation Diagram
Caption: Suzuki-Miyaura coupling at the C7 position of the indole scaffold.
Biological Targets and Therapeutic Applications
Derivatives of substituted indoles are ubiquitous in medicinal chemistry. The strategic placement of the bromine and methyl groups on this specific scaffold allows for the synthesis of inhibitors targeting a range of diseases.
Table 2: Potential Therapeutic Targets for Derivatives
| Biological Target | Therapeutic Area | Rationale & Example | Reference |
| Protein Kinases (e.g., EGFR, CDK2) | Oncology | The indole core mimics the purine ring of ATP, enabling competitive inhibition at the kinase hinge region. Substituents at C5 and C7 can extend into hydrophobic pockets to enhance potency and selectivity. | [2][8][9] |
| Serotonin Receptors (e.g., 5-HT₂A, 5-HT₆) | Neuroscience | The indole structure is bioisosteric with serotonin. Modifications can tune receptor subtype selectivity for treating depression, anxiety, or cognitive disorders. | [5] |
| Monocarboxylate Transporter 1 (MCT1) | Oncology / Metabolism | MCT1 is crucial for lactate transport in highly glycolytic cancer cells. Indole-based inhibitors can disrupt cancer cell metabolism, leading to cell cycle arrest and apoptosis. | [10] |
| IDO1/TDO Dual Inhibitors | Immuno-oncology | Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in the kynurenine pathway, which promotes immune tolerance in tumors. Dual inhibitors can enhance anti-tumor immunity. | [2] |
| Antiparasitic Targets (e.g., in T. cruzi) | Infectious Diseases | Phenotypic screening has identified indole-2-carboxamides with potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. | [11] |
Illustrative Signaling Pathway: EGFR Inhibition
Many potent kinase inhibitors are derived from indole scaffolds. For instance, inhibiting the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a validated strategy in cancer therapy. Derivatives synthesized from our title compound could function as ATP-competitive inhibitors, blocking downstream signaling pathways that promote cell proliferation and survival. [2][8]
Caption: Inhibition of the EGFR signaling pathway by an indole derivative.
Conclusion
Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is a high-value, versatile building block for medicinal chemistry. Its pre-installed functional handles—an ester for amide library synthesis, a methyl group for lipophilic tuning, and a strategically placed bromine for cross-coupling—provide a robust platform for the rapid development of diverse and complex small molecules. The protocols and applications detailed herein demonstrate its utility in accessing potent compounds against a range of validated therapeutic targets, underscoring its importance in modern drug discovery pipelines.
References
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National Institutes of Health (NIH). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Available from: [Link]
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National Institutes of Health (NIH). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. Available from: [Link]
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National Institutes of Health (NIH). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Available from: [Link]
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National Institutes of Health (NIH). Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1). Available from: [Link]
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ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry. Available from: [Link]
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Application Notes and Protocols: Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate as a Privileged Scaffold for Kinase Inhibitor Development
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity.[1] Within the vast landscape of drug discovery, protein kinases have emerged as one of the most critical target classes, playing a central role in cellular signaling pathways that govern proliferation, differentiation, and survival.[1][2] The deregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making the development of potent and selective kinase inhibitors a paramount objective in modern pharmacology.[3]
This guide focuses on Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate , a strategically functionalized building block designed for the synthesis of next-generation kinase inhibitors. The unique substitution pattern of this indole derivative offers a versatile platform for chemical elaboration. The bromine atom at the 7-position serves as a key handle for introducing diverse molecular complexity via palladium-catalyzed cross-coupling reactions, while the methyl group at the 5-position can provide crucial steric and electronic contributions to enhance binding affinity and selectivity for the target kinase. The ethyl ester at the 2-position offers a site for further modification or can be hydrolyzed to the corresponding carboxylic acid, providing another point for diversification or interaction with the target protein.
These application notes provide a comprehensive overview of the chemical properties, synthetic utility, and strategic application of Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate in the design of potent kinase inhibitors, with a particular focus on its utility in generating inhibitors of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK).
Chemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₂H₁₂BrNO₂ | - |
| Molecular Weight | 282.13 g/mol | - |
| CAS Number | 15936-72-8 | [3] |
| Appearance | Off-white to light brown powder | Typical for indole derivatives |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate, Dichloromethane | Common organic solvents |
| Storage | Store at 2-8°C, protect from light and moisture | Standard for bromo-aromatic compounds |
Representative Spectroscopic Data: While the specific NMR data for Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is not readily available in peer-reviewed literature, the following data for the closely related 7-Bromo-3-methyl-1H-indole provides a reference for the expected signals of the core indole structure.[4] Researchers should perform full characterization of the title compound upon synthesis.
| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |
| δ 8.06 (s, 1H, NH) | δ 135.07 |
| δ 7.55 (d, J = 7.9 Hz, 1H) | δ 129.64 |
| δ 7.37 (d, J = 7.6 Hz, 1H) | δ 124.31 |
| δ 7.08 – 6.97 (m, 2H) | δ 122.33 |
| δ 2.35 (d, J = 1.0 Hz, 3H, CH₃) | δ 120.42 |
| δ 118.23 | |
| δ 113.13 | |
| δ 104.75 | |
| δ 9.97 |
Synthetic Protocols
Part 1: Synthesis of Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate via Fischer Indole Synthesis
The Fischer indole synthesis is a robust and classical method for the construction of the indole core.[5][6] The following protocol is adapted from a patented procedure for a closely related isomer and represents a reliable method for the preparation of the title compound.[7] The key steps involve the formation of a phenylhydrazone followed by acid-catalyzed cyclization.
Protocol:
-
Hydrazone Formation:
-
To a solution of (3-bromo-5-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add ethyl pyruvate (1.05 eq).
-
Stir the reaction mixture at 30-50°C for 0.5-1.0 hour.
-
Heat the mixture to reflux for 10-15 minutes.
-
Cool the reaction and collect the precipitated ethyl pyruvate (3-bromo-5-methylphenyl)hydrazone by filtration. Wash with cold ethanol and dry under vacuum.
Causality: The initial condensation reaction forms the key hydrazone intermediate. The mild heating ensures complete formation of the hydrazone, which is often stable enough to be isolated.
-
-
Fischer Indole Cyclization:
-
In a flask equipped with a reflux condenser and under a nitrogen atmosphere, add the dried hydrazone (1.0 eq) and ethylene glycol as the solvent.
-
Add anhydrous zinc chloride (ZnCl₂) (2.0-3.0 eq) as the catalyst.
-
Heat the reaction mixture to 150-170°C for 2-4.5 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate.
Causality: The Lewis acid catalyst (ZnCl₂) facilitates the key[8][8]-sigmatropic rearrangement of the protonated hydrazone, which is the rate-determining step of the Fischer synthesis. The high temperature is necessary to overcome the activation energy for this rearrangement and subsequent cyclization and ammonia elimination to form the aromatic indole ring.[5]
-
Part 2: Diversification of the Indole Scaffold
The true power of Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate lies in its potential for diversification. The 7-bromo position is ripe for derivatization using modern cross-coupling methodologies.
The Suzuki-Miyaura coupling is a highly versatile and functional group tolerant reaction for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1]
Protocol:
-
To an oven-dried Schlenk flask, add Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq) to the flask.
-
Add degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality: The palladium(0) species, generated in situ, undergoes oxidative addition into the C-Br bond. Transmetalation with the boronic acid (activated by the base) followed by reductive elimination yields the C-C coupled product and regenerates the catalyst.[1]
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[5]
Protocol:
-
To an oven-dried Schlenk tube, add Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate (1.0 eq), the desired primary or secondary amine (1.2 eq), and sodium tert-butoxide (NaOtBu) (1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq) and a suitable phosphine ligand such as Xantphos (0.04 eq).
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 100-110°C with vigorous stirring until completion (monitor by TLC or LC-MS).
-
Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality: Similar to the Suzuki coupling, the catalytic cycle involves oxidative addition of the Pd(0) catalyst to the aryl bromide. Coordination of the amine and subsequent deprotonation by the strong base forms a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond. The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step.
Application in Kinase Inhibitor Design: A Case Study on PERK Inhibition
The 7-methyl-indole scaffold is a key component of GSK2606414, a potent and selective first-in-class inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK).[9] PERK is a critical transducer of the Unfolded Protein Response (UPR), a signaling pathway activated by endoplasmic reticulum (ER) stress.[1] In cancer cells, which often experience high levels of ER stress due to rapid proliferation and a harsh microenvironment, the UPR can be co-opted to promote cell survival and adaptation.[2][8] Inhibition of PERK, therefore, represents a promising therapeutic strategy to re-sensitize cancer cells to stress and induce apoptosis.
GSK2606414 was discovered through structure-based drug design and demonstrates extremely high potency.
| Compound | Target Kinase | IC₅₀ | Reference |
| GSK2606414 | PERK | 0.4 nM | [10] |
The 7-methyl-pyrrolo[2,3-d]pyrimidine core of GSK2606414, which is structurally analogous to a 7-methyl-indole, acts as a hinge-binder in the ATP-binding pocket of PERK. The derivatization at the 5-position of this core, achieved through reactions analogous to the Suzuki coupling described above, was critical for achieving high potency and selectivity. This highlights the strategic importance of the C7-halogenated indole scaffold. By using Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate, researchers can:
-
Explore Structure-Activity Relationships (SAR): The 7-position can be functionalized with a wide array of aryl and heteroaryl groups via Suzuki coupling. This allows for systematic exploration of the hydrophobic back pocket of the kinase active site, a common strategy for developing Type II kinase inhibitors which often exhibit greater selectivity.
-
Modulate Physicochemical Properties: The introduction of different substituents at the 7-position can be used to fine-tune properties such as solubility, lipophilicity, and metabolic stability, which are critical for developing orally bioavailable drugs.
-
Introduce Novel Interactions: Buchwald-Hartwig amination allows for the introduction of amine functionalities, which can form key hydrogen bonds or salt bridges with residues in the kinase active site, potentially leading to increased potency and selectivity.
The 5-methyl group on the indole core provides a steric and electronic influence that can orient the inhibitor within the binding pocket and enhance van der Waals interactions, contributing to overall binding affinity.
Conclusion
Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its strategic substitution pattern provides multiple handles for chemical modification, enabling the rapid generation of diverse compound libraries for SAR studies. The successful development of the potent PERK inhibitor GSK2606414, which features a similar core scaffold, underscores the potential of this chemical motif. The protocols and strategic insights provided in these application notes are intended to empower researchers, scientists, and drug development professionals to leverage this powerful building block in their quest for novel and effective kinase-targeted therapeutics.
References
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GSK2606414 | PERK Inhibitor. MedchemExpress.com.
-
PERK integrates oncogenic signaling and cell survival during cancer development. PMC.
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PERK promotes cancer cell proliferation and tumor growth by limiting oxidative DNA damage. PMC.
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Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles. Benchchem.
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Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors. ResearchGate.
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Supporting information - The Royal Society of Chemistry.
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Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics. RSC Publishing.
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Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry (RSC Publishing).
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Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PubMed.
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The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. ResearchGate.
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Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. PMC.
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The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
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Schematic diagram of the unfolded protein response (UPR) and modulation... ResearchGate.
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Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
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Characterization of a PERK Kinase Inhibitor with Anti-Myeloma Activity. MDPI.
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Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.
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Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC.
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cas 15936-72-8|| where to buy Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate. Chemenu.
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Preparation method of 5-bromo-7-methylindole. Google Patents.
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Fischer indole synthesis. Wikipedia.
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THE STRUCTURE OF MONOBROMINATED ETHYL INDOLE-3-CARBOXYLATE AND THE PREPARATION OF 7-BROMOINDOLE. ResearchGate.
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The preparation method of 4-bromo-7-methylindole-2-carboxylic acid. Google Patents.
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Application Notes and Protocols for Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate in Antibacterial Drug Discovery
Introduction: The Indole Scaffold as a Privileged Structure in Antibacterial Research
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1] Historically, indole derivatives have given rise to a multitude of drugs, including the anti-inflammatory indomethacin and various antiviral and anticancer agents. In the ongoing battle against antimicrobial resistance, the indole framework has emerged as a promising starting point for the development of novel antibacterial agents.[2] Numerous studies have highlighted the potential of substituted indoles to combat multidrug-resistant pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA).[2][3]
The biological activity of indole derivatives is profoundly influenced by the nature and position of substituents on the indole ring.[4] Specifically, substitutions at the C5 and C7 positions have been shown to be critical for modulating antimicrobial potency and spectrum.[4] This document focuses on ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate , a synthetic indole derivative featuring a bromine atom at C7 and a methyl group at C5. The presence of a halogen, such as bromine, can enhance antibacterial activity by increasing lipophilicity, thereby improving membrane permeability, or by forming halogen bonds with target enzymes. The methyl group at C5 can similarly influence binding affinity and metabolic stability.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the antibacterial potential of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate. We present a structured, multi-tiered experimental approach, beginning with primary screening and progressing through cytotoxicity evaluation to preliminary mechanism of action studies. Each protocol is designed to be self-validating, with explanations of the scientific rationale behind the experimental choices, ensuring both technical accuracy and field-proven insight.
Compound Profile and Synthesis
Chemical Structure:
-
IUPAC Name: ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate
-
CAS Number: 15936-72-8[5]
-
Molecular Formula: C₁₂H₁₂BrNO₂
-
Molecular Weight: 282.13 g/mol
Proposed Synthesis Protocol: Fischer Indole Synthesis
The synthesis of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate can be achieved via the classic Fischer indole synthesis. This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an α-ketoester, followed by cyclization. A similar approach has been documented for related bromo- and methyl-substituted indole-2-carboxylates.[6][7]
Step 1: Synthesis of 3-Bromo-5-methylphenylhydrazine
-
Start with commercially available 3-bromo-5-methylaniline.
-
Dissolve the aniline in concentrated hydrochloric acid and cool to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C to form the diazonium salt.
-
Reduce the resulting diazonium salt in situ by the slow addition of a chilled solution of tin(II) chloride (SnCl₂) in concentrated HCl.
-
Stir the reaction mixture at 0-5°C for several hours.
-
Basify the mixture with a concentrated sodium hydroxide solution to precipitate the hydrazine.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-bromo-5-methylphenylhydrazine.
Step 2: Condensation and Cyclization to form Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate
-
Dissolve 3-bromo-5-methylphenylhydrazine and a slight molar excess of ethyl pyruvate in ethanol.
-
Reflux the mixture for 1-2 hours to form the intermediate phenylhydrazone.
-
Cool the reaction mixture and slowly add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid.
-
Heat the mixture to 80-100°C and maintain for 2-4 hours to induce cyclization.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield pure ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate.
Part 1: Primary Antibacterial Screening
The initial step in evaluating a new compound is to determine its spectrum of activity and potency against a panel of clinically relevant bacteria. The broth microdilution method is a quantitative and reproducible technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Objective: To quantify the in vitro antibacterial activity of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate against representative Gram-positive and Gram-negative bacterial strains.
Materials:
-
Test Compound: Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Methicillin-resistant S. aureus (MRSA, e.g., ATCC 43300)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Equipment: 96-well microtiter plates, multichannel pipette, spectrophotometer (plate reader), incubator.
-
Controls: Ciprofloxacin (broad-spectrum), Vancomycin (Gram-positive specific), DMSO (solvent control).
Procedure:
-
Compound Preparation: Prepare a 1280 µg/mL stock solution of the test compound in 100% Dimethyl Sulfoxide (DMSO).
-
Plate Setup: In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12 in each row designated for testing.
-
Serial Dilution: Add 100 µL of the compound stock solution to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. This creates a concentration range from 64 to 0.125 µg/mL in the final assay volume. Wells 11 (no compound) and 12 (no bacteria) will serve as growth and sterility controls, respectively.
-
Inoculum Preparation: Grow bacterial cultures in CAMHB to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in fresh CAMHB to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.
-
Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL, and the final bacterial concentration will be ~7.5 x 10⁵ CFU/mL. The compound concentrations will now be halved (ranging from 64 to 0.125 µg/mL).
-
Incubation: Seal the plates and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density at 600 nm (OD₆₀₀).
Data Presentation: MIC Values
| Bacterial Strain | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| S. aureus ATCC 29213 | |||
| MRSA ATCC 43300 | |||
| E. coli ATCC 25922 | |||
| P. aeruginosa ATCC 27853 |
Visualization: MIC Determination Workflow
Caption: Workflow for MIC determination via broth microdilution.
Part 2: Cytotoxicity Assessment and Selectivity Index
A promising antibacterial agent must be effective against pathogens while exhibiting minimal toxicity to host cells.[9] Cytotoxicity assays are crucial for establishing a preliminary safety profile.[10][11] The Selectivity Index (SI), calculated as the ratio of host cell toxicity to bacterial toxicity, is a key parameter in early-stage drug discovery.
Protocol 2: MTT Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a human cell line and calculate its Selectivity Index (SI).
Materials:
-
Cell Line: Human embryonic kidney cells (HEK293) or human liver cancer cells (HepG2).
-
Media: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Equipment: 96-well cell culture plates, CO₂ incubator, plate reader.
-
Control: Doxorubicin (positive control for cytotoxicity).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of media and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare 2-fold serial dilutions of the test compound in cell culture media, similar to the MIC protocol. The concentration range should be broader (e.g., 200 µM down to 0.1 µM).
-
Exposure: Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations. Include untreated and solvent (DMSO) controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[12]
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Data Presentation: Cytotoxicity and Selectivity Index
| Parameter | Value |
| IC₅₀ against HEK293 cells (µM) | |
| MIC against MRSA (µM)¹ | |
| Selectivity Index (SI = IC₅₀/MIC) | |
| ¹ Convert MIC from µg/mL to µM for calculation. |
Visualization: Cytotoxicity Assessment Workflow
Caption: Workflow for cytotoxicity assessment using the MTT assay.
Part 3: Preliminary Mechanism of Action (MoA) Studies
Once a compound demonstrates potent antibacterial activity and acceptable selectivity, the next critical step is to elucidate its mechanism of action. For indole derivatives, common mechanisms include disruption of the bacterial membrane or inhibition of essential enzymes like DNA gyrase.[13][14][15]
Protocol 3a: Bacterial Membrane Permeability Assay
Objective: To determine if the test compound compromises the integrity of the bacterial outer or inner membranes.
Method 1: NPN Uptake Assay (Outer Membrane - Gram-Negative) The fluorescent probe N-phenyl-1-naphthylamine (NPN) is hydrophobic and fluoresces weakly in aqueous environments but strongly in the nonpolar interior of a membrane. Intact outer membranes of Gram-negative bacteria exclude NPN. Disruption allows NPN to partition into the phospholipid bilayer, causing a measurable increase in fluorescence.[16][17]
-
Preparation: Grow E. coli to mid-log phase, harvest by centrifugation, and wash twice with 5 mM HEPES buffer (pH 7.2). Resuspend the cells in the same buffer to an OD₆₀₀ of 0.5.
-
Assay: In a black 96-well plate, add the cell suspension. Add NPN to a final concentration of 10 µM.
-
Measurement: Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).
-
Treatment: Add the test compound at various concentrations (e.g., 0.5x, 1x, 2x MIC). Polymyxin B is used as a positive control.
-
Kinetics: Immediately monitor the change in fluorescence intensity over 10-15 minutes. A rapid increase indicates outer membrane permeabilization.
Method 2: Propidium Iodide (PI) Uptake Assay (Inner Membrane) Propidium iodide is a fluorescent DNA intercalating agent that cannot cross the inner membrane of viable cells. If the inner membrane is compromised, PI enters the cell, binds to DNA, and exhibits a significant increase in fluorescence.[18]
-
Preparation: Prepare bacterial cells (S. aureus or E. coli) as described for the NPN assay.
-
Assay: In a black 96-well plate, add the cell suspension.
-
Treatment: Add the test compound at various concentrations.
-
PI Addition: Add PI to a final concentration of 2 µM.
-
Incubation & Measurement: Incubate at room temperature for 30 minutes in the dark. Measure fluorescence (Excitation: 535 nm, Emission: 617 nm). A significant increase in fluorescence compared to the untreated control indicates inner membrane damage.
Protocol 3b: DNA Gyrase Inhibition Assay
Objective: To assess whether the test compound inhibits the supercoiling activity of bacterial DNA gyrase, a type II topoisomerase.[14]
Method: Agarose Gel-Based Supercoiling Assay This assay measures the conversion of relaxed circular plasmid DNA into its supercoiled form by DNA gyrase in the presence of ATP.[19] Inhibitors prevent this conversion.
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mix containing gyrase assay buffer, 1 mM ATP, relaxed pBR322 plasmid DNA (as substrate), and purified E. coli DNA gyrase enzyme.
-
Inhibition: Add the test compound at a range of concentrations. Ciprofloxacin is used as a positive control inhibitor.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage.
-
Visualization: Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. Inhibition is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band compared to the no-inhibitor control.
Visualization: MoA Investigation Pathway
Caption: Logical workflow for investigating the mechanism of action.
Interpretation and Future Directions
The successful execution of these protocols will provide a robust preliminary dataset on the antibacterial profile of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate.
-
Interpretation: A potent compound will exhibit low MIC values (ideally ≤8 µg/mL) against the target pathogens. A favorable safety profile is indicated by a high IC₅₀ value, leading to a Selectivity Index (SI) of >10, which is a common benchmark in early drug discovery. Positive results in the MoA assays will guide further investigation. For instance, if the compound permeabilizes the membrane, its effect on membrane potential can be explored. If it inhibits DNA gyrase, its activity against related topoisomerases could be tested to determine specificity.[14]
-
Future Directions: The data generated will form the basis for lead optimization. A Structure-Activity Relationship (SAR) study can be initiated by synthesizing analogs of the lead compound.[1][2] For example, the 5-methyl group could be replaced with other alkyl or electron-withdrawing groups, and the 7-bromo substituent could be moved to other positions or replaced with other halogens to systematically probe their effects on activity and selectivity. Promising compounds would then advance to more complex studies, including time-kill kinetics, resistance frequency analysis, and ultimately, in vivo efficacy studies in animal models of infection. This structured approach provides a clear roadmap from initial screening to lead candidate selection in the antibiotic discovery pipeline.[20][21]
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- Hiasa, H., & Shea, M. E. (2000). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 44(9), 2589-2591.
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- Kumar, P. R., et al. (2020). Indole-based derivatives as potential antibacterial activity against methicillin-resistance Staphylococcus aureus (MRSA). European Journal of Medicinal Chemistry, 194, 112245.
- TopoGEN, Inc. (n.d.). DNA Gyrase Assay Kit User Manual. TopoGEN.
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Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate
Introduction: The Strategic Importance of C-7 Arylated Indoles
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products.[1] Functionalization of the indole scaffold is a key strategy in drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile. Specifically, arylation at the C-7 position of the indole ring can introduce significant structural diversity, influencing binding affinities and pharmacokinetic properties.[2][3]
The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for C-C bond formation, lauded for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4][5][6][7][8] This guide provides detailed application notes and protocols for the Suzuki coupling of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate, a versatile building block for the synthesis of novel 7-arylindole derivatives. While specific literature on this exact substrate is nascent, the principles and protocols outlined herein are derived from extensive studies on related bromoindole systems and are designed to provide a robust starting point for researchers.[1][6][9][10]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][11] A base is essential for the activation of the organoboron species, facilitating the transmetalation step.[12][13][14][15][16]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki coupling of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate with various arylboronic acids. These are starting points and may require optimization depending on the specific boronic acid used.
Protocol 1: Traditional Palladium Catalyst System - Pd(PPh₃)₄
This protocol utilizes the well-established and versatile tetrakis(triphenylphosphine)palladium(0) catalyst.
Materials:
-
Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 or 5:1 v/v) or Toluene/Ethanol/Water (2:1:1 v/v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Modern Buchwald-Type Catalyst System
This protocol employs a more active catalyst system, often suitable for more challenging substrates or for achieving higher turnover numbers.
Materials:
-
Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Solvent: Toluene/Water (10:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a dry Schlenk flask, add ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (3.0 equiv), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
Follow the work-up and purification steps outlined in Protocol 1.
Data Presentation: Comparative Reaction Parameters
The choice of catalyst, base, and solvent can significantly impact the outcome of the Suzuki coupling. The following table provides a comparative overview of common conditions used for bromoindoles, which can be adapted for ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate.
| Parameter | Protocol 1 (Traditional) | Protocol 2 (Modern) | Rationale & Considerations |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | Pd(PPh₃)₄ is a reliable choice for many substrates. Buchwald ligands like SPhos can enhance catalytic activity for less reactive halides. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | K₃PO₄ | The choice of base is crucial for activating the boronic acid.[16] K₃PO₄ is often used with Buchwald systems. Cs₂CO₃ can be effective for difficult couplings. |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O | Toluene/H₂O | The solvent system must solubilize both the organic and inorganic components.[17] Dioxane is a common choice, while toluene is often preferred with Buchwald catalysts. |
| Temperature | 80-100 °C | 100-110 °C | Higher temperatures may be required for less reactive aryl bromides. |
| Reaction Time | 4-24 hours | 1-12 hours | Modern catalyst systems often lead to shorter reaction times. |
Experimental Workflow Visualization
Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.
Troubleshooting and Scientific Insights
-
Low Yield: If the reaction yield is low, consider increasing the amount of boronic acid (up to 2.0 equiv) to counteract potential protodeboronation, a common side reaction.[7] Additionally, screening different bases and catalyst systems is recommended.
-
Debromination: The N-H proton of the indole can be acidic. In some cases, N-protection (e.g., with a Boc or SEM group) may be necessary to prevent side reactions, although many Suzuki couplings on indoles proceed without protection.[10][18]
-
Homocoupling: The formation of biaryl products from the boronic acid (homocoupling) can occur. This can often be minimized by ensuring a truly anaerobic environment and by careful control of the reaction temperature.
-
Catalyst Deactivation: The formation of palladium black indicates catalyst precipitation and deactivation. This can sometimes be mitigated by using a different ligand or solvent system.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of 7-arylindoles from ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully perform and optimize these important transformations, paving the way for the discovery of novel compounds with potential applications in drug development and materials science.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Amatore, C., et al. (2006). The Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Almeida, A. C. S., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega. [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
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Cioncoloni, G., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
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Bellina, F., & Rossi, R. (2008). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews. [Link]
-
ResearchGate. (2020). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
Organic Letters. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. [Link]
-
ResearchGate. (2015). Effect of different palladium catalysts on the Suzuki-Miyaura coupling. [Link]
-
ResearchGate. (2014). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
American Chemical Society. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. [Link]
-
ResearchGate. (2012). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
-
MDPI. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]
-
Royal Society of Chemistry. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. [Link]
-
Royal Society of Chemistry. (2022). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]
-
Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]
- Google Patents. (2021).
-
National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. [Link]
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Buchwald-Hartwig amination of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate
Application Note & Protocol
High-Fidelity Buchwald-Hartwig Amination for the Synthesis of 7-Aminoindole Derivatives from Ethyl 7-Bromo-5-methyl-1H-indole-2-carboxylate
Abstract The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This application note provides a comprehensive guide and a robust protocol for the palladium-catalyzed amination of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate. Indole scaffolds are privileged structures in medicinal chemistry, and the ability to functionalize the C7 position with diverse amine groups is critical for the development of novel therapeutic agents.[3][4] This document delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step experimental protocol, and provides expert guidance on optimization and troubleshooting, specifically addressing the challenges posed by the substrate's dual reactivity (free N-H) and functional group sensitivity (ethyl ester).
The Catalytic System: A Mechanistic Overview
The success of the Buchwald-Hartwig amination hinges on the synergistic interplay of a palladium catalyst, a specialized phosphine ligand, and a suitable base.[5][6] The generally accepted catalytic cycle proceeds through three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][7] Understanding this cycle is paramount for rational troubleshooting and optimization.
The catalytic cycle begins with an active Pd(0) species, which undergoes oxidative addition into the aryl bromide C-Br bond, forming a Pd(II) complex.[8] Subsequently, the amine displaces the bromide ligand, and a base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex.[9] The final, product-forming step is reductive elimination, which creates the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Application Profile: Amination of Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate
This specific substrate presents unique considerations that dictate the optimal choice of reagents and conditions.
-
Ester Functionality : The ethyl ester at the C2 position is susceptible to hydrolysis or transesterification under strongly basic conditions.[10] The use of aggressive bases like sodium tert-butoxide (NaOtBu) is therefore discouraged. Weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) provide the necessary basicity for the catalytic cycle while preserving the ester group.[7]
-
Indole N-H Proton : The presence of a free N-H on the indole ring means the substrate itself is acidic. While this can sometimes lead to side reactions or catalyst inhibition, modern catalyst systems have shown high efficacy for coupling N-H containing heteroaryl halides.[11] It is crucial to use a sufficient excess of base to neutralize the HBr generated during the reaction as well as deprotonate the coupling amine.
-
Catalyst & Ligand Selection : For heteroaryl bromides, particularly those with potentially coordinating groups, bulky, electron-rich biaryl phosphine ligands are essential.[11] Ligands like XPhos and RuPhos, often delivered as stable palladium pre-catalysts (e.g., XPhos Pd G3), provide the high activity needed to achieve efficient coupling under milder conditions compatible with the ester functionality.
Recommended Reagents and Conditions
| Parameter | Recommended Choice | Rationale & Justification |
| Substrate | Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate | Aryl bromide is an ideal coupling partner. |
| Amine | Primary or Secondary Aliphatic/Aromatic Amine | 1.2 - 1.5 equivalents. |
| Pd Pre-catalyst | XPhos Pd G3 or RuPhos Pd G3 | Air-stable, highly active for heteroaryl halides, and tolerant of N-H functionality.[11] |
| Catalyst Loading | 1 - 3 mol% | Lower catalyst loadings are desirable but may require higher temperatures or longer reaction times. |
| Base | K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate) | Non-nucleophilic bases that minimize the risk of ester saponification. Use 2.0 - 2.5 equivalents. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, aprotic solvents are standard. Toluene is a good first choice.[10] |
| Temperature | 80 - 110 °C | Dependent on amine reactivity. Weaker bases may necessitate higher temperatures.[7] |
| Atmosphere | Argon or Nitrogen | Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[12] |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of an amine with ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate on a 1.0 mmol scale.
Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (1.0 mmol scale) | Equivalents |
| Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate | 15936-72-8 | 282.13 | 282 mg | 1.0 |
| Amine (e.g., Morpholine) | 110-91-8 | 87.12 | 105 mg (122 µL) | 1.2 |
| XPhos Pd G3 | 1445085-87-9 | 869.87 | 26.1 mg | 0.03 (3 mol%) |
| K₃PO₄ (Potassium Phosphate) | 7778-53-2 | 212.27 | 425 mg | 2.0 |
| Toluene (Anhydrous) | 108-88-3 | 92.14 | 5.0 mL | - |
Step-by-Step Procedure
-
Vessel Preparation : An oven-dried 25 mL Schlenk flask containing a magnetic stir bar is allowed to cool to room temperature under a stream of argon or nitrogen.
-
Addition of Solids : To the flask, add ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate (282 mg, 1.0 mmol), potassium phosphate (425 mg, 2.0 mmol), and the XPhos Pd G3 pre-catalyst (26.1 mg, 0.03 mmol).
-
Inerting the Atmosphere : The flask is sealed with a septum, and the atmosphere is rendered inert by evacuating and backfilling with high-purity argon or nitrogen. This cycle should be repeated three times.[12]
-
Addition of Liquids : Through the septum, add anhydrous toluene (5.0 mL) via syringe, followed by the amine (e.g., morpholine, 122 µL, 1.2 mmol).
-
Reaction : The flask is placed in a preheated oil bath at 100 °C and stirred vigorously. The reaction progress is monitored by TLC or LC-MS analysis of small aliquots. Reaction times can vary from 4 to 24 hours depending on the amine's reactivity.
-
Work-up : Once the reaction is complete, the flask is removed from the oil bath and allowed to cool to room temperature. The reaction mixture is diluted with ethyl acetate (20 mL).
-
Filtration : The mixture is filtered through a short plug of Celite® to remove the inorganic base and palladium residues. The flask and Celite® pad are washed with additional ethyl acetate (2 x 10 mL).
-
Extraction : The combined organic filtrates are transferred to a separatory funnel and washed with water (20 mL) and then with brine (20 mL). The organic layer is separated.
-
Drying and Concentration : The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification : The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Optimization and Troubleshooting
Even with a robust protocol, challenges can arise. Below are common issues and systematic approaches to resolve them.[13][14]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (degradation by air/moisture).2. Insufficiently inert atmosphere.3. Low reaction temperature.4. Poor substrate/reagent purity. | 1. Use a fresh bottle of pre-catalyst.2. Ensure rigorous inerting technique (e.g., use a glovebox for setup).3. Increase temperature in 10 °C increments.4. Purify starting materials if necessary. |
| Ester Hydrolysis | 1. Base is too strong or reaction temperature is too high.2. Presence of water in the reaction. | 1. Ensure the use of K₃PO₄ or Cs₂CO₃. If hydrolysis persists, consider screening even weaker bases (e.g., K₂CO₃).2. Use freshly opened anhydrous solvents and oven-dried glassware. |
| Dehalogenation Side Product | 1. β-hydride elimination from the amido-complex is competing with reductive elimination.2. Catalyst decomposition. | 1. Screen a different ligand. Sterically bulkier ligands can disfavor this pathway.2. Lower the reaction temperature. |
| N1-Arylation of Indole | 1. The indole N-H is reacting instead of the amine.2. The amine is a poor nucleophile. | 1. This is generally less favorable but can occur. Protecting the indole nitrogen (e.g., with a SEM or BOC group) may be necessary for particularly challenging amines. |
Safety Precautions
-
Reagent Handling : Palladium catalysts and phosphine ligands, while often sold in air-stable forms, can be harmful if inhaled or ingested.[15] Handle them in a well-ventilated fume hood. Potassium phosphate is an irritant. Sodium tert-butoxide (if used) is highly corrosive and moisture-sensitive.[15]
-
Solvents : Toluene and 1,4-dioxane are flammable and have associated health risks. Avoid inhalation and skin contact.
-
Inert Atmosphere : Operations involving Schlenk lines and inert gases should be performed by trained personnel.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. The protocol detailed herein provides a reliable and optimized method for the functionalization of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate. By carefully selecting a modern palladium pre-catalyst system and a base compatible with the substrate's ester functionality, researchers can efficiently access a wide array of novel 7-aminoindole derivatives for applications in drug discovery and materials science.
References
- Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.
- WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. [URL: https://chemicalinsights.wuxiapptec.com/how-to-wisely-design-conditions-for-buchwald-hartwig-couplings/]
- Chemistry LibreTexts. Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [URL: https://nrochemistry.com/buchwald-hartwig-coupling/]
- Gharib, M. M., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.201901813]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [URL: https://www.acs.
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [URL: https://www.researchgate.
- Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine. [URL: https://www.benchchem.
- Reddit. Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [URL: https://www.reddit.
- Sigma-Aldrich. Buchwald Catalysts & Ligands. [URL: https://www.sigmaaldrich.
- Whittlesey, S. K., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra02482a]
- Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [URL: https://chemistry.stackexchange.com/questions/163836/buchwald-hartwig-coupling-troubleshooting]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. Specific Solvent Issues with Buchwald-Hartwig Amination. [URL: https://www.acs.
- Sigma-Aldrich. Scale-Up Guide: Buchwald-Hartwig Amination. [URL: https://www.sigmaaldrich.
- Oldenhuis, N. J., et al. (2003). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol034783+]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [URL: https://www.acs.
- Al-Hussain, S. A., et al. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. [URL: https://www.mdpi.com/1420-3049/23/11/2765]
- Chemenu. cas 15936-72-8|| where to buy Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate. [URL: https://www.chemenu.com/product/15936-72-8.html]
- Vechambre, C., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [URL: https://www.researchgate.
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Application Note & Protocol: A Comprehensive Guide to the N-alkylation of Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate
Introduction: The Strategic Importance of N-Alkylated Indoles
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and pharmacologically active compounds.[1][2] Functionalization of the indole core is a critical strategy in drug discovery, and modification at the N-1 position is particularly significant. The nature of the substituent on the indole nitrogen can profoundly influence a molecule's pharmacological profile, affecting its binding affinity, selectivity, metabolic stability, and overall efficacy.[3][4]
This guide provides a detailed protocol and expert insights for the N-alkylation of a specific, highly functionalized substrate: Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate . The presence of an electron-withdrawing ester at the C-2 position, a bromine atom at C-7, and a methyl group at C-5 presents a unique chemical environment that dictates the optimal reaction strategy. Understanding the interplay of these substituents is key to achieving high-yield, regioselective N-alkylation.
Reaction Principle & Mechanistic Causality
The N-alkylation of an indole is fundamentally a two-step process:
-
Deprotonation: Formation of a nucleophilic indolate anion through the removal of the acidic N-H proton by a strong base.
-
Nucleophilic Substitution: Reaction of the indolate anion with an electrophilic alkylating agent (typically an alkyl halide) in an SN2 reaction.[5]
Regioselectivity: N- vs. C3-Alkylation
The indole nucleus possesses two primary nucleophilic sites: the N-1 and C-3 positions.[6] While the C-3 position is often inherently more nucleophilic in a neutral indole, selective N-alkylation is highly desirable and achievable. The key to controlling this regioselectivity lies in the reaction conditions.
-
Role of the Base: Using a strong base, such as sodium hydride (NaH), is crucial to fully and irreversibly deprotonate the indole nitrogen.[6][7] This generates a high concentration of the indolate anion, which overwhelmingly favors reaction at the nitrogen atom. Incomplete deprotonation can leave neutral indole to react at the C-3 position.[6]
-
Substrate Effects: The presence of the electron-withdrawing ethyl carboxylate group at the C-2 position of our substrate is highly advantageous. It increases the acidity of the N-H proton (pKa ≈ 17 in DMSO), facilitating its removal.[7] Furthermore, this group electronically disfavors competitive C-3 alkylation, making selective N-alkylation the strongly preferred pathway.[6]
Rationale for Reagent Selection
-
Base - Sodium Hydride (NaH): NaH (60% dispersion in mineral oil) is the base of choice for this transformation. It is a non-nucleophilic, exceptionally strong base that quantitatively deprotonates the indole, producing hydrogen gas as the only byproduct.[1][5] This clean reaction profile prevents the introduction of competing nucleophiles.
-
Solvent - Anhydrous DMF: A polar aprotic solvent is required to dissolve the indole substrate and the resulting indolate salt without reacting with the strong base.[7] N,N-Dimethylformamide (DMF) is an excellent choice due to its high polarity and solvating power.[1][6] Anhydrous conditions are critical, as any water will quench the NaH and the indolate anion.[7]
-
Alkylating Agent: Primary alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide) are ideal electrophiles for this SN2 reaction.[3][8]
-
Temperature Control: The initial deprotonation is performed at 0 °C to moderate the exothermic reaction and control the evolution of hydrogen gas.[3][4] The subsequent alkylation step can be conducted at room temperature or with gentle heating to ensure the reaction proceeds to completion.[1][3]
Visualized Reaction and Workflow
General Reaction Scheme
Caption: General scheme for N-alkylation of the indole substrate.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for N-alkylation.
Detailed Step-by-Step Experimental Protocol
Materials and Reagents
| Reagent | Purity/Grade | Notes |
| Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate | >98% | Substrate (1.0 eq) |
| Sodium Hydride (NaH) | 60% disp. in oil | Base (1.2 eq) |
| Alkyl Halide (R-X) | Reagent Grade | Electrophile (1.1 eq) |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Reaction Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Extraction Solvent |
| Hexanes | ACS Grade | Chromatography Eluent |
| Saturated Aqueous NH₄Cl | - | Quenching solution |
| Brine (Saturated Aqueous NaCl) | - | Washing solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Stationary phase for chromatography |
Equipment
-
Round-bottom flask (flame-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel on aluminum backing, with F254 indicator)
Procedure
-
Preparation: A round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with an inert atmosphere (Nitrogen or Argon). This process is repeated three times to ensure all moisture is removed.
-
Dissolution: To the flask, add ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate (1.0 eq). Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2-0.5 M. Stir at room temperature until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) to the stirred solution in small portions. Caution: Hydrogen gas will evolve.[6] Stir the resulting mixture at 0 °C for 30-60 minutes, or until gas evolution ceases and the solution becomes a homogeneous slurry of the sodium salt.[3]
-
Alkylation: While maintaining the temperature at 0 °C, add the alkylating agent (R-X, 1.1 eq) dropwise via syringe.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots from the reaction.
-
Work-up (Quenching): Once the reaction is deemed complete (disappearance of starting material), cool the flask back to 0 °C. Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise until gas evolution stops.[4][6]
-
Extraction: Dilute the mixture with deionized water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x total aqueous volume).
-
Washing: Combine the organic layers and wash with water (2x) to remove DMF, followed by a wash with brine (1x) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically an effective eluent system.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| No or Low Conversion | 1. Inactive NaH (old or improperly stored).2. Wet solvent (DMF) or glassware.3. Alkylating agent is unreactive. | 1. Use fresh, unopened NaH.2. Ensure DMF is anhydrous and glassware is rigorously flame-dried.[7]3. Increase reaction temperature (e.g., 50-80 °C) or use a more reactive halide (I > Br > Cl).[1] |
| Formation of Side Products | 1. Incomplete deprotonation leading to C3-alkylation.2. Reaction temperature too high. | 1. Ensure 1.1-1.2 equivalents of active NaH are used and deprotonation time is sufficient.2. Maintain temperature control, especially during addition of reagents. |
| Difficult Work-up | Persistent emulsions during extraction due to DMF. | Add brine during the initial water washes to help break up emulsions. Ensure sufficient volume of wash water is used. |
| Product is an Oil | Product may be a low-melting solid or oil at room temperature. | Proceed with purification. If the product is pure by NMR but remains an oil, it can be stored as such. |
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. It is also corrosive. Handle exclusively under an inert atmosphere in a fume hood. Wear a lab coat, safety glasses, and nitrile gloves.
-
Anhydrous DMF: A combustible liquid and a potential reproductive toxin. Avoid inhalation and skin contact.
-
Alkylating Agents (Alkyl Halides): Many are toxic, volatile, and lachrymatory. Handle with care in a well-ventilated fume hood.
-
Quenching: The quenching of excess NaH is highly exothermic and releases hydrogen gas. Perform this step slowly at 0 °C and behind a safety shield.
References
- Benchchem. (2025).
- Smith, A. et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.
- Merour, J. Y., & Cossais, A. C. (1993). Regioselective N-Alkylation of Methyl Indole-2-carboxylate.
- Shavnya, A. et al. (2006). N-alkylation of indole derivatives.
- Various Authors. (2020).
- Benchchem. (2025).
- Various Authors. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. PubMed Central.
- Kemence, N. et al. (2020). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PubMed Central.
- Chem Help ASAP. (2019).
- Al-Saeedi, A. H. et al. (2019).
- Benchchem. (2025). Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole. Benchchem.
- Benchchem. (2025).
- Benchchem. (2025). Protocol for N-Alkylation of 2-bromo-1H-indole-3-acetonitrile. Benchchem.
Sources
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note and Protocol for the Hydrolysis of Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate
Introduction: The Strategic Importance of 7-bromo-5-methyl-1H-indole-2-carboxylic acid in Medicinal Chemistry
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Specifically, substituted indole-2-carboxylic acids are crucial intermediates in the synthesis of various therapeutic agents, including antivirals, anti-inflammatory agents, and kinase inhibitors. The title compound, 7-bromo-5-methyl-1H-indole-2-carboxylic acid, offers medicinal chemists a versatile platform for further functionalization. The bromine atom at the 7-position is particularly valuable, serving as a synthetic handle for cross-coupling reactions to introduce diverse molecular fragments, while the methyl group at the 5-position can influence binding affinity and metabolic stability.
This document provides a comprehensive guide to the saponification of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate, a common and critical step in the elaboration of this important intermediate. The protocol is designed for robustness and scalability, with a focus on explaining the chemical principles that underpin the experimental choices.
Reaction Mechanism and Scientific Rationale: Understanding Base-Catalyzed Ester Hydrolysis
The conversion of an ester to a carboxylic acid in the presence of a base is known as saponification. This transformation is a nucleophilic acyl substitution reaction.[1][2] For preparative purposes, base-catalyzed hydrolysis is often preferred over acid-catalyzed hydrolysis because it is an irreversible process, driving the reaction to completion.[1][2]
The reaction proceeds via a well-established mechanism:
-
Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The ethoxide ion (⁻OEt), the leaving group, is expelled.
-
Acid-Base Reaction: The ethoxide ion is a stronger base than the carboxylate ion. Therefore, it deprotonates the newly formed carboxylic acid in a rapid and irreversible acid-base reaction. This step forms ethanol and the carboxylate salt, which drives the equilibrium towards the products.
-
Protonation: A final acidic workup is required to protonate the carboxylate salt and yield the desired carboxylic acid.
The choice of base (e.g., sodium hydroxide or potassium hydroxide) and solvent system (e.g., a mixture of alcohol and water) is critical for efficient hydrolysis. The alcohol co-solvent ensures the solubility of the ester starting material, while water is necessary to dissolve the inorganic base.
Experimental Protocol
This protocol is adapted from established procedures for the hydrolysis of structurally similar bromo-substituted indole-2-carboxylates.[3][4]
Materials:
-
Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate (1.0 equivalent) in a mixture of methanol or ethanol and water (a common ratio is 1:1 v/v). A typical concentration is in the range of 0.2-0.5 M.
-
Addition of Base: Add sodium hydroxide or potassium hydroxide (2.0-2.5 equivalents) to the stirred solution. The use of a molar excess of base ensures the reaction goes to completion.
-
Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent mixture, typically 65-80°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer observed. Reaction times can vary but are often in the range of 0.5 to 5 hours.[3][5]
-
Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. If a significant amount of alcohol was used, it can be removed under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with water and cool it in an ice bath. Slowly add 10% hydrochloric acid dropwise while stirring until the pH of the solution is acidic (pH 3-4).[3] The carboxylic acid product will precipitate out of the solution as a solid.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with cold deionized water to remove any remaining inorganic salts.
-
Drying: Dry the solid product under vacuum to a constant weight.
Purification (Optional):
If the product requires further purification, recrystallization is a common method. A patent for the purification of a similar indole-2-carboxylic acid suggests dissolving the crude product in an organic solvent like ethyl acetate, adding triethylamine to form the triethylamine salt, which precipitates, and then regenerating the pure carboxylic acid by acidification.[6]
Experimental Workflow Diagram
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 5. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN106008311A - Refinement method of indole-2-carboxylic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate
Welcome to the dedicated technical support guide for the synthesis of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we consolidate field-proven protocols, troubleshoot common experimental hurdles, and answer frequently asked questions to empower you to optimize your synthetic outcomes.
Foundational Synthesis Protocol
The most reliable and widely adopted method for constructing this indole scaffold is a two-step sequence involving a Japp-Klingemann reaction to form the key hydrazone intermediate, followed by an acid-catalyzed Fischer indole synthesis for cyclization.[1][2][3]
Step 1: Japp-Klingemann Reaction to form Hydrazone Intermediate
This reaction couples the diazonium salt of 4-bromo-2-methylaniline with ethyl 2-methylacetoacetate to generate the required arylhydrazone.
Step 2: Fischer Indole Synthesis
The isolated arylhydrazone is then cyclized in the presence of a strong acid catalyst to yield the final indole product.[4][5]
Detailed Experimental Protocol:
Materials & Reagents:
-
4-bromo-2-methylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Ethyl 2-methylacetoacetate
-
Sodium acetate (NaOAc)
-
Ethanol (EtOH)
-
Polyphosphoric acid (PPA) or Eaton's Reagent (P₂O₅ in MeSO₃H)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
Suspend 4-bromo-2-methylaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
-
Japp-Klingemann Coupling:
-
In a separate vessel, dissolve ethyl 2-methylacetoacetate (1.1 eq) and sodium acetate (3.0 eq) in ethanol at 0-5 °C.
-
Slowly add the cold diazonium salt solution to this mixture.
-
Allow the reaction to stir at 0-5 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the resulting hydrazone with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude hydrazone is often used directly in the next step.
-
-
Fischer Indole Cyclization:
-
Add the crude hydrazone to polyphosphoric acid (PPA) (10x by weight) at room temperature.
-
Heat the mixture to 80-100 °C and stir for 1-3 hours. Monitor reaction completion by TLC.
-
Carefully pour the hot reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate as a solid.
-
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Yield in the Japp-Klingemann Reaction (Step 2)
-
Question: My TLC analysis shows mostly unreacted starting materials after several hours. What went wrong?
-
Answer: This issue typically points to problems with the diazonium salt formation or stability.
-
Cause & Scientific Rationale: Diazonium salts are notoriously unstable at elevated temperatures. If the temperature during diazotization or coupling rises above 5-10 °C, the salt will decompose to an aryl cation, which then reacts with water to form a phenol, rendering it inactive for the coupling reaction.
-
Troubleshooting Steps:
-
Strict Temperature Control: Ensure your ice/salt bath is robust and maintains an internal reaction temperature between 0-5 °C throughout the diazotization and addition steps.
-
Reagent Quality: Use freshly opened or purified 4-bromo-2-methylaniline. Aniline derivatives can oxidize on storage, leading to poor diazotization. Ensure the sodium nitrite is dry and free-flowing.
-
Immediate Use: Use the prepared diazonium salt solution immediately. Do not store it.
-
-
Problem 2: Low Yield and Tar Formation during Fischer Indole Cyclization (Step 3)
-
Question: The cyclization step resulted in a low yield of my desired indole and a significant amount of dark, insoluble tar. How can I prevent this?
-
Answer: Tar formation is a classic issue in Fischer indole synthesis, often caused by overly harsh conditions or competing side reactions.[6]
-
Cause & Scientific Rationale: The[2][2]-sigmatropic rearrangement is the key step, but it competes with intermolecular reactions and degradation pathways at high temperatures or in the presence of very strong, non-viscous acids.[5][7] Polyphosphoric acid (PPA) is effective because its high viscosity can favor the intramolecular cyclization, but its acidity can vary between batches.
-
Troubleshooting Steps:
-
Catalyst Screening: The choice of acid catalyst is critical.[8][9][10] If PPA is failing, consider alternatives. Eaton's reagent (7.5 wt% P₂O₅ in MeSO₃H) is an excellent, highly reproducible alternative that often gives cleaner reactions. Lewis acids like ZnCl₂ or BF₃·OEt₂ can also be effective but may require screening.[5][8][10]
-
Temperature Optimization: Systematically lower the reaction temperature. Start at 80 °C and only increase if the reaction is too slow. Excessive heat is a primary cause of decomposition.[8]
-
Solvent Choice: While often run neat in the acid, some substrates benefit from a co-solvent. High-boiling point solvents like toluene or xylene with a catalytic amount of p-toluenesulfonic acid (p-TSA) can be a milder alternative.[9]
-
-
Problem 3: Formation of a Regioisomeric Indole Product
-
Question: I've isolated an indole, but my NMR data suggests it's not the correct 7-bromo-5-methyl isomer. Is this possible?
-
Answer: While the Japp-Klingemann step using ethyl 2-methylacetoacetate is designed to pre-determine the substitution pattern and avoid isomers from the cyclization of an unsymmetrical ketone, an unexpected isomer could arise from an impurity in the starting aniline.
-
Cause & Scientific Rationale: If the starting "4-bromo-2-methylaniline" is contaminated with its isomer, "2-bromo-4-methylaniline," the entire reaction sequence will proceed with this contaminant, leading to the formation of ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Before starting the synthesis, confirm the purity and identity of your 4-bromo-2-methylaniline via ¹H NMR or GC-MS.
-
Purify the Aniline: If isomeric impurities are detected, purify the aniline by recrystallization or column chromatography before use.
-
-
Process Optimization & Data Summary
For scientists moving from lab-scale to pilot-scale, optimizing for yield, purity, and efficiency is paramount.
Table 1: Key Parameter Optimization
| Parameter | Standard Condition | Optimized Condition | Rationale & Expected Outcome |
| Cyclization Catalyst | Polyphosphoric Acid (PPA) | Eaton's Reagent or ZnCl₂ | Provides more consistent acidity and can reduce charring, leading to higher purity and easier workup.[6][8] |
| Cyclization Temp. | 80-100 °C | 75-85 °C | Minimizes thermal degradation and side-product formation, improving isolated yield.[10] |
| Reaction Time | 1-3 hours | Monitor by TLC/HPLC | Prevents product degradation from prolonged exposure to acid and heat. Reaction is complete when hydrazone is consumed. |
| Purification | Standard Silica Gel | C18 Reverse Phase HPLC | For achieving >99% purity required for drug development applications. |
| Alternative Method | Batch Reaction | Microwave Irradiation | Can dramatically reduce reaction times from hours to minutes and improve yields by minimizing side reactions.[8] |
Visualization of Key Processes
Reaction Mechanism: Fischer Indole Synthesis
The core of the synthesis is the acid-catalyzed cyclization of the arylhydrazone intermediate.
Caption: Key steps of the Fischer indole synthesis mechanism.
Experimental Workflow
A logical flow from starting materials to the final, purified product.
Caption: Overall workflow for indole synthesis.
Troubleshooting Decision Tree
A logical guide to diagnosing poor reaction outcomes.
Caption: Decision tree for troubleshooting low yield.
Frequently Asked Questions (FAQs)
-
Q1: Can I perform this as a one-pot reaction without isolating the hydrazone?
-
A1: Yes, one-pot procedures are feasible and can improve efficiency by minimizing handling losses.[8] After the Japp-Klingemann coupling, the solvent can be stripped, and the acid catalyst for the Fischer cyclization can be added directly to the crude hydrazone. However, for initial optimization and troubleshooting, a two-step process with intermediate isolation is highly recommended to pinpoint potential issues.
-
-
Q2: My final product is difficult to purify from a closely-running impurity. What could it be?
-
A2: A common impurity is the uncyclized hydrazone, especially if the Fischer cyclization did not go to completion. Another possibility is a small amount of the regioisomer if the starting aniline was not pure. Advanced purification techniques like preparative HPLC or recrystallization from a solvent system like ethanol/water may be necessary.
-
-
Q3: Is it necessary to use polyphosphoric acid (PPA)? Are there greener alternatives?
-
A3: PPA is traditional but presents challenges in handling and workup. Greener alternatives are an active area of research. Using a catalytic amount of a strong acid like p-TSA in a recyclable solvent is one option.[9] Additionally, performing the reaction under solvent-free conditions or with microwave assistance can significantly reduce waste and energy consumption.[7][8]
-
-
Q4: Can I replace the ethyl ester with a methyl or tert-butyl ester?
-
A4: Yes. The synthesis is compatible with other alkyl acetoacetates. You would simply substitute ethyl 2-methylacetoacetate with the corresponding methyl or tert-butyl ester in the Japp-Klingemann step. Note that the physical properties (e.g., melting point, solubility) and NMR chemical shifts of the final product will change accordingly.
-
References
-
Wikipedia. Japp–Klingemann reaction. [Link]
-
ResearchGate. The Japp‐Klingemann Reaction. [Link]
-
Chemeurope.com. Japp-Klingemann reaction. [Link]
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]
-
Slideshare. Japp klingemann reaction. [Link]
-
Kaunas University of Technology. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. [Link]
-
Al-Hiari, Y. M., et al. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]
-
SciSpace. Fischer indole synthesis in the absence of a solvent. [Link]
Sources
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Japp-Klingemann_reaction [chemeurope.com]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Technical Support Center: Column Chromatography Purification of Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate. Moving beyond a simple procedural outline, this document delves into the rationale behind experimental choices, offering robust troubleshooting strategies and practical FAQs to navigate the complexities of chromatographic separation for this specific indole derivative.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate stationary phase for purifying ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate and why?
For the separation of most indole derivatives, including the title compound, silica gel (SiO₂) is the standard and most effective stationary phase .[1] Its efficacy stems from its polar surface, which is rich in silanol (Si-OH) groups. These groups interact with polar functional groups in the analyte molecules through hydrogen bonding and dipole-dipole interactions.[2]
-
Expertise & Causality: Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate possesses several polar features: the N-H group of the indole ring, the ester carbonyl (C=O), and the ether oxygen. These sites will interact with the silica gel. The nonpolar portions—the aromatic rings and the methyl and ethyl groups—will have a greater affinity for the less polar mobile phase. The separation is achieved by exploiting the equilibrium of these competing interactions.[2] Silica gel is also slightly acidic, which is generally compatible with indole esters. However, if compound degradation is observed, alternatives should be considered.[3]
Q2: How do I systematically determine the optimal mobile phase (eluent) for my separation?
The most efficient method for determining the ideal mobile phase is through preliminary analysis using Thin Layer Chromatography (TLC) .[4][5] This technique allows for rapid screening of various solvent systems to predict the behavior on a column.
-
Recommended Starting Point: A binary solvent system of n-hexane and ethyl acetate is the conventional choice for compounds of intermediate polarity like this indole ester.[6][7]
-
The Goal (Target Rf): Aim for a solvent composition that places the Rf (retention factor) of the target compound between 0.25 and 0.35 .[8] An Rf in this range ensures the compound will not elute too quickly (minimizing co-elution with nonpolar impurities) nor remain on the column for an excessive period (which can lead to band broadening).[9]
-
Systematic Approach:
-
Start with a low-polarity mixture (e.g., 9:1 hexane/ethyl acetate).
-
Spot your crude reaction mixture on a TLC plate and develop it in the chosen solvent.
-
Visualize the spots (typically under UV light for indole compounds).
-
If the Rf of your target spot is too low (<0.2), incrementally increase the polarity by increasing the proportion of ethyl acetate (e.g., to 8:2, 7:3).[7][8]
-
If the Rf is too high (>0.5), decrease the polarity by reducing the ethyl acetate content.
-
Q3: My compound streaks badly on the TLC plate and gives broad, tailing bands on the column. What's causing this and how do I fix it?
Streaking and tailing are common issues that typically point to one of several underlying problems:
-
Compound Acidity/Basicity: The indole N-H is weakly acidic. If it interacts too strongly or irregularly with the acidic silica, it can cause tailing. While less common for indoles than for amines, adding a modifier to the eluent can help. For potentially basic impurities, a tiny amount of triethylamine (~0.1-0.5%) can be added to the mobile phase. For acidic compounds, a similar amount of acetic acid can be beneficial, though this may not be necessary for your target molecule.[10][11]
-
Sample Overloading: Applying too much sample to the TLC plate or the column is a frequent cause of streaking.[9] The stationary phase becomes saturated, leading to poor separation. Always dissolve your crude product in the minimum amount of solvent for loading.
-
Insolubility: If the compound is not fully soluble in the mobile phase, it will streak as it moves up the plate or down the column. Ensure your chosen eluent is a good solvent for your compound.[3]
-
Decomposition: The compound might be degrading on the silica gel. This can be tested with a 2D TLC experiment (see Q6).[3]
Q4: What are the most probable impurities I'll encounter from a Fischer indole synthesis of this compound?
Understanding the potential byproducts of your synthesis is critical for designing a purification strategy. The Fischer indole synthesis, a common route, involves reacting a substituted phenylhydrazine with a ketone or aldehyde (like ethyl pyruvate) under acidic conditions.[12][13]
-
Unreacted Starting Materials: Residual 4-bromo-2-methylphenylhydrazine and ethyl pyruvate.
-
Side-Reaction Products: The Fischer synthesis is notorious for potential side reactions, which can lead to isomeric indole products or other rearrangement byproducts.[14][15]
-
Polymeric Materials: Harsh acidic conditions can sometimes lead to the formation of dark, tarry substances that often remain at the top of the column.
-
Oxidation/Degradation Products: Indoles can be sensitive to air and acid, leading to colored impurities.
Q5: My product seems to be degrading on the column. How can I verify this and prevent it?
If you suspect your compound is unstable on silica, you must first confirm it.
-
Verification with 2D TLC:
-
Spot your crude mixture in one corner of a square TLC plate.
-
Run the plate as usual in your chosen solvent system.
-
Remove the plate and allow it to dry completely.
-
Rotate the plate 90 degrees and run it again in the same solvent system.
-
Interpretation: If the compound is stable, it will appear as a single spot on the diagonal. If new spots appear off the diagonal, it indicates decomposition on the silica plate.[10]
-
-
Prevention Strategies:
-
Deactivate the Silica: Pre-treat the silica gel by washing it with a solvent mixture containing a small amount of a base like triethylamine (e.g., hexane/ethyl acetate/Et₃N 90:10:0.5), then re-equilibrating with your mobile phase. This neutralizes the most acidic sites.
-
Switch Stationary Phase: Consider using neutral alumina, which is less acidic than silica.[1] However, you will need to re-optimize your mobile phase with TLC, as elution characteristics will differ.
-
Work Quickly: Use flash chromatography (applying pressure with air or nitrogen) to minimize the time the compound spends in contact with the stationary phase.[4]
-
Q6: Should I use wet or dry loading for my sample?
The choice between wet and dry loading depends primarily on the solubility of your crude product in the mobile phase.
-
Wet Loading: Best for samples that are readily soluble in the mobile phase. Dissolve the crude material in the absolute minimum volume of the eluent and carefully pipette it onto the top of the column.[9]
-
Causality: Using a minimal volume ensures the sample starts as a very narrow band. If you use too much solvent, the band will be broad from the start, leading to poor separation.[9]
-
-
Dry Loading: Essential for samples that have poor solubility in the mobile phase or require a stronger solvent (like dichloromethane or acetone) for dissolution.[9]
-
Dissolve your crude product in a suitable volatile solvent (e.g., DCM, acetone, ethyl acetate).
-
Add a small amount of silica gel (approx. 5-10 times the mass of your sample) to this solution.
-
Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully layer this powder on top of the packed column.
-
Causality: This method prevents the strong solvent from disrupting the column bed and carrying the compound down the column prematurely, which would destroy the separation.[9]
-
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Compound Eluting | 1. Mobile phase is too nonpolar.[3] 2. Compound is highly polar or ionic and is irreversibly adsorbed. 3. Compound has decomposed on the column.[3] | 1. Gradually increase the polarity of the mobile phase (e.g., add more ethyl acetate or a small % of methanol). 2. Try eluting with a very polar solvent like 100% methanol or methanol with 1% acetic acid.[10] 3. Check for stability using 2D TLC (see Q6). |
| Compound Elutes Too Quickly (in solvent front) | 1. Mobile phase is too polar.[3] 2. Column is cracked or channeling. | 1. Decrease the polarity of the mobile phase (use more hexane). Re-verify with TLC to achieve an Rf of 0.25-0.35. 2. Repack the column carefully, ensuring a level and uniform bed. |
| Poor Resolution / Overlapping Bands | 1. Incorrect mobile phase polarity/selectivity. 2. Column was packed improperly (air bubbles, cracks).[16] 3. Sample band was too wide during loading. 4. Column is overloaded with sample. | 1. Re-optimize the mobile phase with TLC. Try a gradient elution, starting with low polarity and gradually increasing it.[16] 2. Ensure the slurry is homogenous and allow the silica to settle without letting it run dry. 3. Use the minimum amount of solvent for loading, or use the dry loading technique.[9] 4. Use a larger column or reduce the amount of sample. A general rule is a 30:1 to 100:1 ratio of silica to sample by weight. |
| Column Flow is Blocked or Very Slow | 1. Column outlet is clogged. 2. Particulate matter from the sample or silica fines has clogged the column bed.[16] 3. Compound has precipitated/crystallized on the column. | 1. Check the stopcock and fritted disc for blockages. 2. Filter the crude sample solution before loading. Use a small layer of sand on top of the column to prevent the bed from being disturbed. 3. This is a difficult problem. Try switching to a solvent system where the compound is more soluble. You may need to start the purification over.[3] |
Visual Workflow Guides
Troubleshooting Workflow for Poor Separation
Caption: Troubleshooting flowchart for poor column chromatography separation.
Mobile Phase Selection Logic
Caption: Logic diagram for selecting a mobile phase using TLC analysis.
Detailed Protocol: Flash Column Chromatography
This protocol assumes preliminary TLC analysis has determined an optimal eluent system (e.g., 85:15 n-hexane/ethyl acetate).
1. Column Preparation (Slurry Packing): a. Select a glass column of appropriate size (for 1g of crude product, a 40-50mm diameter column is a good start). b. Place a small plug of cotton or glass wool at the bottom, then add a ~1 cm layer of fine sand. c. In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate). Use enough solvent to make a pourable, milkshake-like consistency. d. With the stopcock open and a flask underneath to collect solvent, pour the slurry into the column. Use a funnel to aid pouring. e. Gently tap the side of the column to dislodge air bubbles and encourage even packing. Add more eluent as needed, never allowing the solvent level to drop below the top of the silica bed. f. Once the silica has settled into a stable bed, add another ~1 cm layer of sand on top to protect the surface. g. Drain the excess solvent until the solvent level is just at the top of the sand layer. The column is now packed.
2. Sample Loading (Dry Loading Method): a. Dissolve ~1g of the crude ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate in 10-15 mL of dichloromethane (DCM) or ethyl acetate. b. Add 5-10g of silica gel to this solution. c. Remove the solvent on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica. d. Carefully add this powder as a uniform layer on top of the sand in the packed column.
3. Elution and Fraction Collection: a. Gently add the mobile phase to the top of the column, taking care not to disturb the sample layer. b. Open the stopcock and begin collecting the eluent in fractions (e.g., test tubes or small flasks). c. Apply gentle pressure to the top of the column using a nitrogen line or regulated air pump to achieve a steady flow rate (flash chromatography). A flow rate of ~2 inches/minute is a common target. d. Maintain the solvent level in the column; do not let it run dry. e. If a gradient elution is needed to elute more polar impurities after your product comes off, prepare mixtures of increasing polarity and switch them out as the column runs.
4. Analysis: a. Systematically spot every few fractions on a TLC plate. b. Develop the TLC plate in the mobile phase and visualize under UV light. c. Combine the fractions that contain your pure product. d. Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate.
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Hara, S., Yamauchi, N., Nakae, C., & Sakai, S. (n.d.). Solvent system optimization in the separation of indole alkaloids by silica gel liquid chromatography. ACS Publications. Retrieved from [Link]
-
MDPI. (n.d.). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Retrieved from [Link]
- Google Patents. (n.d.). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? ACS Omega. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Reich, E., & Schibli, A. (n.d.). The Mobile Phase. Retrieved from [Link]
-
Brainly. (2023, May 1). How would changing the TLC solvent to 80:20 hexane:ethyl acetate affect Rf values?. Retrieved from [Link]
-
Thiageswaran, S. (2025, September 26). Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography. Separation Science. Retrieved from [Link]
-
ResearchGate. (2013, September 4). What is a good way to select mobile phase in chromatography?. Retrieved from [Link]
-
Chande, A. (n.d.). Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Retrieved from [Link]
-
C-25 ISOLATION AND IDENTIFICATION SECONDARY METABOLITES COMPOUND ETHYL ACETATE : n-HEXANE (4 : 6) FRACTION OF GULMA SIAM LEAVES. (n.d.). Retrieved from [Link]
-
Next LVL Programming. (2025, March 25). How To Select Mobile Phase In HPLC Method Development?. Retrieved from [Link]
-
D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. (n.d.). Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
MDPI. (n.d.). TLC in the Analysis of Plant Material. Retrieved from [Link]
-
Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. (2025, March 21). Retrieved from [Link]
-
SciSpace. (2012, December 4). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. Retrieved from [Link]
-
Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]
-
Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]
-
ResearchGate. (2025, August 7). Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate. Retrieved from [Link]
-
J&K Scientific. (n.d.). Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate | 396076-60-1. Retrieved from [Link]
- Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.
-
Reddit. (2021, December 9). Problems with Fischer indole synthesis. Retrieved from [Link]
-
MDPI. (n.d.). 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Antawy, M. A., et al. (2013). Stability-indicating chromatographic methods for the determination of sertindole. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. Retrieved from [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
-
Reddit. (2010, March 31). AskChem: Do primary bromides decompose on silica?. Retrieved from [Link]
- Google Patents. (n.d.). CN113045475A - Preparation method of 5-bromo-7-methylindole.
-
MDPI. (n.d.). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). THE STRUCTURE OF MONOBROMINATED ETHYL INDOLE-3-CARBOXYLATE AND THE PREPARATION OF 7-BROMOINDOLE. Retrieved from [Link]
Sources
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- 16. chromtech.com [chromtech.com]
Technical Support Center: Recrystallization of Ethyl 7-Bromo-5-Methyl-1H-Indole-2-Carboxylate
Welcome to the technical support center for the purification of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related indole derivatives. Recrystallization is a powerful technique for the purification of solid organic compounds, but it often requires optimization to achieve high purity and yield. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges you may encounter during your experiments.
Troubleshooting Guide: Addressing Common Recrystallization Issues
This section is formatted in a question-and-answer style to directly address specific problems that may arise during the recrystallization of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate.
Question 1: My compound "oiled out" instead of forming crystals upon cooling. What should I do?
Answer:
"Oiling out," the separation of the solute as a liquid rather than a solid, is a common problem, especially with compounds that have relatively low melting points or when the solution is too concentrated. Here’s a systematic approach to resolve this issue:
-
Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to dilute the solution slightly. This can lower the saturation point and favor slower crystal growth.
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Do not immediately place it in an ice bath. Slow cooling encourages the formation of well-ordered crystal lattices. You can insulate the flask to slow the cooling process further.
-
Scratching: If crystals do not form upon reaching room temperature, try to induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a "seed crystal" to the cooled, supersaturated solution. This provides a template for further crystallization.
-
Solvent System Modification: If the above steps fail, the solvent system may be inappropriate. Consider using a different solvent or a solvent pair. For indole derivatives, mixtures of a good solvent (like ethanol or ethyl acetate) with a poor solvent (like water or hexane) are often effective. For a similar compound, ethyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate, a mixture of ethyl acetate and hexane has been used successfully for recrystallization.[1]
Question 2: I have a very low yield of crystals after recrystallization. What are the likely causes and how can I improve it?
Answer:
A low recovery of your purified compound can be frustrating. Several factors can contribute to this issue:
-
Using too much solvent: The most common reason for low yield is dissolving the crude product in an excessive amount of solvent. Remember, your compound has some solubility even in the cold solvent. To mitigate this:
-
Use the minimum amount of hot solvent: Add the solvent in small portions to the boiling solution until the solid just dissolves.
-
Concentrate the solution: If you've added too much solvent, you can evaporate some of it to reach the saturation point before cooling.
-
-
Premature crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose a significant portion of your product. To prevent this:
-
Use a pre-heated funnel.
-
Add a small excess of hot solvent before filtration to ensure the compound remains in solution. You can then evaporate the excess solvent before cooling.
-
-
Incomplete crystallization: Ensure the solution is sufficiently cooled to minimize the amount of product remaining in the mother liquor. An ice bath is recommended for maximizing yield.
-
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are highly soluble will lead to product loss. Always use a minimal amount of ice-cold recrystallization solvent for washing.
Question 3: My compound won't crystallize, even after cooling and scratching. What are my next steps?
Answer:
Failure to crystallize can be due to several factors, including the presence of impurities that inhibit crystal formation or a highly supersaturated and stable solution. Here are some advanced techniques to try:
-
Prolonged Cooling: Sometimes, crystallization is a slow process. Leave the solution in a cold environment (like a refrigerator or freezer) for an extended period.
-
Solvent Evaporation: Allow the solvent to evaporate slowly from an open container (covered with a perforated film to prevent contamination). This gradually increases the concentration and can induce crystallization.
-
Change the Solvent System: The chosen solvent may not be appropriate. Experiment with different solvents or solvent pairs. For indole derivatives, polar protic solvents like ethanol or methanol are often good starting points.[2] A study on the purification of indole from coal tar found a mixture of methanol and water to be effective.[3]
-
Purification by Chromatography: If recrystallization proves to be ineffective, column chromatography is a reliable alternative for purifying indole derivatives.[3]
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the recrystallization of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate?
-
Single solvents: Ethanol, methanol, ethyl acetate.
-
Solvent pairs: Ethanol/water, methanol/water, ethyl acetate/hexane.
The ideal solvent should dissolve the compound when hot but have low solubility when cold.
Q2: How do I choose a suitable solvent pair?
A2: A solvent pair consists of two miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent). The process involves dissolving the compound in a minimal amount of the hot "good" solvent, and then adding the "poor" solvent dropwise until the solution becomes cloudy (the saturation point). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q3: How can I assess the purity of my recrystallized product?
A3: Several analytical techniques can be used to determine the purity of your compound:
-
Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. Impurities will typically broaden the melting point range and lower the melting point.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of your compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative information about the purity of your sample.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Place the crude ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., ethanol).
-
Heat the mixture to boiling while stirring.
-
Continue adding the solvent in small portions until the solid is completely dissolved.
-
If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven.
Protocol 2: Solvent Pair Recrystallization
-
Dissolve the crude compound in a minimal amount of the hot "good" solvent (e.g., ethyl acetate).
-
While the solution is hot, add the "poor" solvent (e.g., hexane) dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold mixture of the two solvents.
-
Dry the crystals under vacuum.
Data Presentation
| Solvent System | Rationale |
| Ethanol or Methanol | Polar protic solvents often effective for indole derivatives.[2] |
| Ethyl Acetate/Hexane | A common solvent pair for compounds of intermediate polarity.[1] |
| Methanol/Water | Effective for the parent indole and may work for its derivatives.[3] |
Visualizations
Troubleshooting Workflow for "Oiling Out"
Caption: A decision-making workflow for troubleshooting when a compound oils out during recrystallization.
References
-
Almutairi, F. M., et al. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(2), x200155. [Link]
-
Gong, P., et al. (2019). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Molecules, 24(23), 4256. [Link]
-
Kim, S. J. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). Molecules, 27(16), 5331. [Link]
-
Reddy, M. V. R., et al. (2009). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Molecules, 14(9), 3364-3376. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Venkatesh, C., et al. (2013). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. Marine Drugs, 11(10), 3802-3822. [Link]
Sources
Technical Support Center: Synthesis of Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate
Welcome to the technical support guide for the synthesis of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific Fischer indole synthesis. Our goal is to equip you with the scientific rationale and practical solutions to overcome common challenges and optimize your synthetic outcomes.
Introduction to the Synthesis
The synthesis of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is typically achieved via the Fischer indole synthesis. This classic and versatile reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ or pre-formed, from the condensation of (4-bromo-2-methylphenyl)hydrazine and ethyl pyruvate. While powerful, this reaction is sensitive to steric and electronic effects of the substituents, as well as the choice of acid catalyst and reaction conditions. The presence of an ortho-methyl group and a para-bromo group on the phenylhydrazine ring introduces specific challenges that require careful control to prevent the formation of undesired side products.
This guide will address the most common issues thematically, providing a clear path from problem identification to resolution.
Troubleshooting Guide: From Low Yields to Impure Products
This section is structured to address specific problems you might observe during your experiment, providing potential causes and validated solutions.
Q1: My reaction yield is very low, or I'm recovering mostly starting materials. What's going wrong?
Low conversion is a frequent issue and can often be traced back to suboptimal reaction conditions that fail to overcome the activation energy of the key[1][1]-sigmatropic rearrangement step.
Potential Cause 1: Incomplete Hydrazone Formation The initial condensation of (4-bromo-2-methylphenyl)hydrazine with ethyl pyruvate to form the hydrazone is a reversible equilibrium reaction. Insufficient removal of water or an inappropriate pH can hinder its formation.
Solution:
-
In Situ Formation: It is often advantageous to form the hydrazone in situ. This involves mixing the hydrazine and ethyl pyruvate directly in the presence of the acid catalyst. The strong acid acts as a catalyst for condensation and as a dehydrating agent, driving the equilibrium towards the hydrazone.
-
Azeotropic Removal of Water: If pre-forming the hydrazone, use a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove the water formed during condensation.
Potential Cause 2: Insufficiently Strong Acid Catalyst or Inadequate Temperature The rate-determining step of the Fischer indole synthesis, the[1][1]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate, is highly dependent on both acid strength and temperature. The electron-withdrawing nature of the bromine atom can slow this step, requiring more forcing conditions.[1]
Solution:
-
Optimize Acid Catalyst and Temperature: Systematically screen different acid catalysts and temperatures. A common starting point is polyphosphoric acid (PPA) at 80-100 °C. If this fails, stronger Lewis acids like zinc chloride (ZnCl₂) or Brønsted acids like sulfuric acid in a solvent like acetic acid or ethanol can be effective.[2][3][4]
Table 1: Recommended Starting Conditions for Catalyst Screening
| Catalyst | Solvent | Temperature Range (°C) | Key Considerations |
| Polyphosphoric Acid (PPA) | Neat | 80 - 120 | Excellent dehydrating agent, but can be viscous and difficult to stir. Can sometimes lead to charring at higher temperatures. |
| Zinc Chloride (ZnCl₂) | Acetic Acid or Ethanol | 70 - 100 | Milder than PPA, can reduce charring. Anhydrous conditions are crucial. |
| Sulfuric Acid (cat.) | Ethanol or Acetic Acid | Reflux | Strong proton source, but can promote side reactions like ester hydrolysis or sulfonation if not used carefully. |
| p-Toluenesulfonic Acid (pTSA) | Toluene or Xylene | Reflux | Good for promoting hydrazone formation and cyclization, allows for azeotropic water removal. |
Q2: My main product is an unexpected isomer. Why is the cyclization not occurring at the expected position?
With an ortho-substituted phenylhydrazine like (4-bromo-2-methylphenyl)hydrazine, there is a possibility of cyclization occurring at two different positions, leading to regioisomers. The desired product, ethyl 7-bromo-5-methyl -1H-indole-2-carboxylate, results from cyclization onto the carbon ortho to the nitrogen and meta to the methyl group. An undesired isomer, ethyl 5-bromo-7-methyl -1H-indole-2-carboxylate, would result from cyclization onto the carbon between the nitrogen and the methyl group.
Potential Cause: Steric Hindrance and Electronic Effects The ortho-methyl group presents significant steric hindrance, which can disfavor cyclization at the C6 position of the original benzene ring (leading to the 7-methylindole).[5] Cyclization is generally directed to the less sterically hindered ortho position. Therefore, the formation of the 7-bromo-5-methyl isomer is electronically and sterically favored. If you are isolating the 5-bromo-7-methyl isomer, it is a highly unusual result that warrants re-verification of the starting material's structure.
Solution:
-
Confirm Starting Material: Use NMR spectroscopy to confirm the structure of your (4-bromo-2-methylphenyl)hydrazine starting material. Isomeric hydrazines, such as (2-bromo-4-methylphenyl)hydrazine, would lead to different indole regioisomers.
-
Control Reaction Conditions: While sterics are the dominant factor, the choice of acid catalyst can influence the transition state of the cyclization. Milder conditions (e.g., acetic acid) may offer different selectivity compared to strong Lewis acids or PPA. However, for this specific substrate, the 7-bromo-5-methyl product is the expected major isomer.
Diagram 1: Regioselectivity in the Fischer Indole Synthesis
Caption: Favored vs. disfavored cyclization pathways.
Q3: I'm observing a significant amount of a dark, tarry byproduct and my desired product is difficult to purify. What is causing this?
The formation of dark, polymeric, or tarry material is common in Fischer indole syntheses, especially when using strong acids and high temperatures.
Potential Cause 1: N-N Bond Cleavage The electron-donating methyl group on the phenylhydrazine ring can stabilize the protonated ene-hydrazine intermediate in a way that promotes undesired heterolytic cleavage of the N-N bond.[1][6][7] This leads to the formation of aniline derivatives (in this case, 4-bromo-2-methylaniline) and other degradation products, which can polymerize under acidic conditions.
Solution:
-
Milder Conditions: Use a milder acid catalyst (e.g., switching from PPA to ZnCl₂ or pTSA) and the lowest effective temperature.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Stop the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions, which can lead to degradation.
Potential Cause 2: Product Degradation Indoles, particularly those with electron-rich rings, can be unstable in strong, hot acid. The product itself can act as a starting point for further electrophilic attack, leading to polymerization or other side reactions.
Solution:
-
Lower Temperature and Reaction Time: As soon as the reaction is complete, cool it down immediately and proceed with the workup.
-
Quenching: Pour the hot reaction mixture carefully onto a mixture of ice and a base (e.g., aqueous NaOH or NH₄OH) to rapidly neutralize the acid and precipitate the crude product.
Diagram 2: Competing Reaction Pathways
Caption: Desired cyclization vs. N-N bond cleavage side reaction.
Frequently Asked Questions (FAQs)
Q4: Can the ethyl ester group be hydrolyzed under the reaction conditions? A: Yes, this is a common side reaction, especially when using strong Brønsted acids like H₂SO₄ in the presence of water, or during aqueous workup if the pH becomes too high or too low for extended periods. The use of Lewis acids like ZnCl₂ in anhydrous organic solvents, or PPA (which is an excellent dehydrating agent), can minimize this issue. If hydrolysis occurs, you will isolate the corresponding carboxylic acid.
Troubleshooting:
-
Ensure all reagents and solvents are anhydrous if using a Lewis acid catalyst.
-
During workup, keep the temperature low (use an ice bath) and minimize the time the product is in a strongly acidic or basic aqueous solution.
-
If the carboxylic acid is the major product, it can be re-esterified in a separate step using standard methods (e.g., Fischer esterification with ethanol and a catalytic amount of sulfuric acid).
Q5: Is there a risk of losing the bromine substituent (dehalogenation)? A: While not the most common side reaction, dehalogenation can occur under certain reductive conditions or at very high temperatures in the presence of a strong acid. The C-Br bond on an aromatic ring is generally stable under standard Fischer indole conditions. However, if you observe a significant byproduct with a mass corresponding to the debrominated indole, consider the following:
Troubleshooting:
-
Avoid Reductive Conditions: Ensure no adventitious sources of reducing agents are present. Some lower-quality acid catalysts or solvents might contain impurities.
-
Lower Reaction Temperature: High temperatures can promote side reactions. Try to run the reaction at the lowest temperature that gives a reasonable conversion rate.
-
Change Acid Catalyst: If using PPA at high temperatures is causing this issue, switching to a milder catalyst like ZnCl₂ at a lower temperature may solve the problem.
Q6: I am having difficulty purifying the final product by column chromatography. What are some tips? A: Purification of indole derivatives can be challenging due to their moderate polarity and potential for streaking on silica gel.
Troubleshooting:
-
Neutralize the Silica: Indoles can interact with the acidic sites on standard silica gel. Pre-treating the silica gel by slurrying it in the eluent containing 1% triethylamine (Et₃N) can help to obtain better peak shapes and separation.
-
Solvent System Optimization: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.
-
Alternative Purification: If chromatography fails, consider recrystallization. Solvents like ethanol, ethyl acetate/hexane mixtures, or toluene can be effective for recrystallizing indole-2-carboxylates.
-
Acid-Base Extraction: If your main impurity is the hydrolyzed carboxylic acid, an acid-base extraction during workup can remove it. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild base like saturated sodium bicarbonate solution. The carboxylic acid will be extracted into the aqueous layer as its sodium salt.
Experimental Protocol: General Procedure for Synthesis
This is a general guideline. Optimal conditions may vary and should be determined empirically.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (under a nitrogen or argon atmosphere), add (4-bromo-2-methylphenyl)hydrazine hydrochloride (1.0 eq).
-
Reagent Addition: Add the chosen solvent (e.g., absolute ethanol, 5-10 mL per gram of hydrazine) followed by ethyl pyruvate (1.1 eq).
-
Catalyst Addition: Add the acid catalyst (e.g., ZnCl₂ (1.5 eq) or a catalytic amount of H₂SO₄ (0.2 eq)). For PPA, it is often used as the solvent itself.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Basify the mixture carefully with a suitable base (e.g., 2M NaOH or concentrated NH₄OH) until the pH is ~8-9.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization.
References
-
Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft. 1883 , 16 (2), 2241–2245. [Link]
-
Sajjadifar, S.; Vahedi, H.; Massoudi, A.; Louie, O. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. 2010 , 15 (4), 2491-2498. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Padwa, A.; Kulkarni, Y. S.; Zhang, Z. Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. 2011 , 133 (13), 5344-5353. [Link]
-
Millot, N.; Militzer, J.-C.; Guillamet, B.; Garrigues, B.; Marquié, J. Polyphosphoric acid (PPA) catalysis in solvent-free conditions: an efficient and clean synthesis of indoles. Green Chemistry. 2002 , 4, 501-503. [Link]
-
Taber, D. F.; Straney, P. J. The Synthesis of Indoles. Organic Chemistry Portal. [Link]
-
YouTube. Fischer Indole Synthesis. Professor Dave Explains. 2021 . [Link]
-
Hughes, D. L. The Fischer Indole Synthesis. Organic Reactions. 1991 , 49-301. [Link]
-
Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. 2006 , 106 (7), 2875-2911. [Link]
-
Garg, N. K.; Sarpong, R. Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. 2011 , 133 (13), 5344-5353. [Link]
-
Borsche, W.; Witte, A.; Bothe, W. Ueber Tetra- und Hexahydro-carbazol-synthesen und eine neue Methode zur Darstellung von Indolen. Justus Liebigs Annalen der Chemie. 1908 , 359 (1-2), 49-80. [Link]
-
Nakazaki, M.; Yamamoto, K.; Yamagami, M. Non-enzymic, Biogenetic-like Asymmetric Synthesis. Part 3. The Fischer Indolization of the Phenylhydrazone of (–)-3-Methylcyclohexanone. Journal of the Chemical Society, Chemical Communications. 1978 , (17), 786-787. [Link]
-
Kaniappan, K. Polyphosphoric Acid Catalyzed Indolization of 4-Piperidone Phenylhydrazones. Oriental Journal of Chemistry. 1998 , 14 (1). [Link]
-
Chen, C.; Senanayake, C. H. The Fischer Indole Synthesis: A Review of Recent Advances. Organic Process Research & Development. 2016 , 20 (7), 1221-1236. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Overcoming poor solubility of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate in reactions
Technical Support Center: Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. We understand that its utility in complex synthetic routes, particularly in cross-coupling reactions, can be hampered by its characteristically poor solubility. This document provides in-depth, field-tested troubleshooting strategies and answers to frequently asked questions to help you overcome these challenges and ensure your reactions proceed to completion efficiently and reproducibly.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate that influence its solubility?
A1: The solubility of this compound is dictated by a combination of its structural features:
-
Indole Core: The planar, aromatic indole system is prone to π-π stacking, which can increase lattice energy and reduce solubility, especially in non-aromatic solvents.[1]
-
N-H Group: The indole nitrogen contains a hydrogen bond donor (N-H), allowing it to interact with protic solvents or polar aprotic solvents. However, this same group can also lead to intermolecular hydrogen bonding in the solid state, contributing to its high melting point and poor solubility.
-
Substituents: The ethyl ester group provides a polar handle for solvation by polar solvents. The bromo and methyl groups, however, increase the molecule's lipophilicity and molecular weight, generally decreasing its solubility in many common solvents. A related compound, ethyl 5-bromoindole-2-carboxylate, has a melting point of 165 °C and is noted to be soluble in acetone.[2]
Q2: Why is my compound "crashing out" of the reaction mixture even if it dissolves initially?
A2: This is a common and critical issue. Initial dissolution, often achieved by heating, does not guarantee the compound will remain in solution throughout the reaction. Several factors can cause precipitation:
-
Temperature Fluctuations: Insufficiently controlled heating can cause the solution to dip below the saturation point.
-
Change in Solvent Composition: In reactions that produce water or other byproducts, the overall polarity of the solvent system can change, reducing the solubility of your starting material or intermediates.
-
Intermediate Insolubility: In many cross-coupling reactions, such as Suzuki or Buchwald-Hartwig, the initial oxidative addition product or a subsequent intermediate may be significantly less soluble than the starting material. This new solid phase effectively halts the catalytic cycle.[1]
Q3: What are the best "first-pass" solvents to try for reactions with this indole?
A3: For a typical cross-coupling reaction, a good starting point is a combination of a primary solvent and potentially a co-solvent.
-
Aprotic Polar Solvents: Solvents like DMF (N,N-Dimethylformamide) , DMA (N,N-Dimethylacetamide) , and Dioxane are often effective. They possess a good balance of polarity to solvate the indole core and the reagents without being overly reactive. Dioxane, often mixed with water, is a classic choice for Suzuki couplings.[3]
-
Ethereal Solvents: THF (Tetrahydrofuran) is a common choice, but the target indole may have limited solubility at room temperature. Refluxing THF can be effective, but care must be taken as its boiling point (66 °C) may not be high enough for less reactive substrates. 2-MeTHF (2-Methyltetrahydrofuran) offers a higher boiling point (80 °C) and can be a superior alternative.
-
Aromatic Solvents: Toluene is frequently used, especially in Buchwald-Hartwig aminations, as it is non-polar and favors certain catalytic steps.[4] However, the solubility of the indole itself may be low, requiring higher temperatures.
Troubleshooting Guide: Reaction Stalls & Failures
This section addresses specific experimental failures in a problem-and-solution format.
Problem 1: My Suzuki coupling reaction stalls at <20% conversion. I can see solid material in the flask, which TLC confirms is my starting indole.
This is a classic solubility-limited reaction. The palladium catalyst cannot interact with the substrate if it is not in the solution phase.
Root Cause Analysis: The chosen solvent system is incapable of maintaining a sufficient concentration of the ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate at the reaction temperature for the catalytic cycle to proceed effectively.
Solution Pathway 1: Solvent System Optimization
The first and most critical step is to re-evaluate your solvent.
Step-by-Step Protocol:
-
Identify a Better Single Solvent: Consult the solvent properties table below. If you started with Toluene, consider moving to a more polar aprotic solvent like Dioxane or DMA. These solvents are better at disrupting the π-stacking and hydrogen bonding of the indole.
-
Introduce a Co-Solvent: A powerful technique is to use a solvent mixture. For Suzuki reactions, a mixture of an organic solvent with water is common, as it helps dissolve the inorganic base (e.g., K₃PO₄, Cs₂CO₃) and the boronic acid partner.[3][5]
-
Recommended Mixture: Start with Dioxane/Water (e.g., 4:1 v/v) . The water helps dissolve the base, forming the active boronate species, while the dioxane dissolves the organic substrate.[6]
-
-
Employ High-Boiling Point Solvents: For stubborn cases, solvents like DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone) offer excellent solvating power and allow for higher reaction temperatures. However, be aware that DMSO can sometimes interfere with palladium catalysts at very high temperatures and product isolation can be more challenging.
Data Summary: Solvent Selection Guide
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Key Characteristics & Use Cases |
| Toluene | 111 | 2.4 | Standard for Buchwald-Hartwig; requires high temp for indole solubility.[4] |
| THF | 66 | 7.6 | Common, but may have insufficient boiling point and solvating power. |
| 2-MeTHF | 80 | 6.2 | Higher boiling point alternative to THF. |
| 1,4-Dioxane | 101 | 2.2 | Excellent for Suzuki couplings, often used with water.[3] |
| DMF | 153 | 36.7 | Strong polar aprotic solvent; good general choice but can be hard to remove. |
| DMAc | 165 | 37.8 | Similar to DMF, slightly higher boiling point. |
| DMSO | 189 | 47.2 | Excellent solvent for highly insoluble compounds; use with caution at high temps.[1] |
Logical Workflow for Troubleshooting
Caption: A good solvent ensures all components are available for the catalytic cycle.
References
-
Safrole, J. Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Preprints.org. Available at: [Link]
-
Solubility of Things. Indole. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of indoles. Available at: [Link]
-
J&K Scientific. Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate. Available at: [Link]
-
PubChem. methyl 5-bromo-1H-indole-7-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. Methyl 7-bromo-1-methyl-indole-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. Indole. Available at: [Link]
-
Gayıran, Ç., & Tüzün, N. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. Available at: [Link]
-
Al-Hadedi, A. A. M., et al. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Available at: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
-
de Oliveira, R. N., et al. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. ACS Omega. Available at: [Link]
-
ResearchGate. Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Al-Hussain, S. A., et al. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Heravi, M. M., et al. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available at: [Link]
- Google Patents. CN102558017A - Method for preparing 5-bromoindole.
-
ResearchGate. What's the problem of Suzuki-Miyuara coupling reaction conditions? Available at: [Link]
-
Reddit. Failed suzuki coupling, any suggenstions? r/Chempros. Available at: [Link]
-
MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
Sources
Technical Support Center: Stability and Degradation of Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate
Welcome to the technical support center for ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. We will delve into the anticipated stability profile, potential degradation pathways, and analytical methodologies to ensure the integrity of your research.
Introduction
Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is a substituted indole derivative with potential applications in pharmaceutical research and development. The stability of such molecules is of paramount importance as degradation can lead to loss of potency, altered biological activity, and the formation of potentially toxic impurities. This guide provides a proactive approach to identifying and mitigating stability-related issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate?
The stability of this compound is primarily influenced by its susceptibility to hydrolysis, oxidation, phot-degradation, and thermal stress. The indole ring is electron-rich and prone to oxidation, while the ethyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions. The presence of a bromine atom can also influence the molecule's reactivity and photostability.
Q2: I've observed a pinkish or brownish hue in my sample of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate over time. What could be the cause?
The development of color in indole derivatives is often an indication of oxidation or polymerization. The indole nucleus is susceptible to autoxidation, which can be accelerated by exposure to air and light. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Q3: My NMR spectrum shows unexpected peaks after dissolving the compound in a deuterated solvent for a prolonged period. What might be happening?
This could be due to degradation in the NMR solvent, especially if the solvent is not scrupulously dry or contains acidic or basic impurities. For instance, residual acid or base in CDCl₃ could catalyze hydrolysis of the ethyl ester. It is advisable to use fresh, high-purity deuterated solvents and acquire spectra promptly after sample preparation.
Q4: I am seeing a new, more polar spot on my TLC plate during reaction workup or purification. What could this be?
A more polar spot likely indicates the formation of the corresponding carboxylic acid due to hydrolysis of the ethyl ester. This can occur during aqueous workups, particularly if the pH is not carefully controlled, or on silica gel chromatography if the silica is acidic. To minimize this, use neutralized silica gel or a less polar solvent system if possible.
Troubleshooting Guide
This section provides a structured approach to common stability-related problems you may encounter during your experiments.
Issue 1: Unexpected Impurities Detected by HPLC Analysis
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Hydrolysis | Analyze the sample by LC-MS to identify the mass of the impurity. A mass difference of -28 Da (loss of ethylene) would suggest hydrolysis to the carboxylic acid. | - Avoid prolonged exposure to acidic or basic aqueous solutions. - Use buffered solutions for extractions where possible. - Ensure solvents for chromatography are neutral. |
| Oxidation | Characterize the impurity using high-resolution mass spectrometry and NMR to identify potential oxidation products such as oxindoles or hydroxylated species. | - Store the compound under an inert atmosphere. - Use degassed solvents for reactions and analysis. - Consider the addition of antioxidants like BHT for long-term storage, if compatible with your application. |
| Photodegradation | Compare the impurity profile of a sample exposed to light with a sample stored in the dark. An increase in specific impurities in the light-exposed sample indicates photosensitivity. | - Store the compound in amber vials or protect from light with aluminum foil. - Conduct experiments under low-light conditions. |
Issue 2: Inconsistent Results in Biological Assays
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Degradation in Assay Media | Perform a time-course study of the compound in the assay buffer by HPLC to assess its stability over the duration of the experiment. | - Prepare stock solutions in a stable solvent (e.g., DMSO) and dilute into aqueous media immediately before use. - Adjust the pH of the assay buffer to a range where the compound is most stable, if permissible for the assay. |
| Interaction with Assay Components | Investigate potential interactions with other components in the assay mixture, such as reducing agents or metal ions, which could catalyze degradation. | - Review the composition of the assay buffer for potentially reactive species. - If possible, substitute problematic components with non-reactive alternatives. |
Predicted Degradation Pathways
Understanding the likely degradation pathways is crucial for identifying potential impurities and developing stability-indicating analytical methods.
Caption: Predicted degradation pathways for ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a molecule.[1]
1. Preparation of Stock Solution:
-
Prepare a stock solution of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a calibrated light source (e.g., ICH option 2) for a defined period.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
A robust HPLC method is critical for separating the parent compound from its degradation products.[1]
1. Initial Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the parent compound and expected degradation products have good absorbance (e.g., 220 nm and 280 nm).
2. Method Optimization:
-
Inject a mixture of the stressed samples to observe the separation of the parent peak from the degradation product peaks.
-
Adjust the gradient, mobile phase composition, and pH to achieve adequate resolution between all peaks.
3. Method Validation:
-
Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Data Presentation
| Stress Condition | Potential Degradation Products | Analytical Observations |
| Acidic Hydrolysis | 7-bromo-5-methyl-1H-indole-2-carboxylic acid | Appearance of a more polar peak in the HPLC chromatogram. |
| Basic Hydrolysis | 7-bromo-5-methyl-1H-indole-2-carboxylic acid | Appearance of a more polar peak in the HPLC chromatogram. |
| Oxidation (H₂O₂) | Oxindole and hydroxylated derivatives | Appearance of new peaks, potentially with different UV spectra. |
| Thermal | Decarboxylation products, polymers | Complex chromatogram with multiple degradation peaks. |
| Photolysis | Debrominated and oxidized products | Appearance of new peaks; potential for color change in the solution. |
Logical Workflow for Stability Investigation
Caption: A logical workflow for investigating the stability of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate.
References
-
Microbial Degradation of Indole and Its Derivatives. SciSpace. [Link]
-
Synthesis, characterization, and field-effect performance of the halogenated indolone derivatives. ResearchGate. [Link]
-
Thermal stability of halogenase and flavin reductase enzymes determined... ResearchGate. [Link]
-
Identification of indole derivatives by two-dimensional NMR-based... ResearchGate. [Link]
-
Microbial Degradation of Indole and Its Derivatives. ResearchGate. [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC. [Link]
-
Drug degradation pathways. Pharmaceutical - Pharmacy 180. [Link]
-
Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. ResearchGate. [Link]
-
bmse000097 Indole. BMRB. [Link]
-
¹H NMR spectra of the activating factor and synthetic indole. The... ResearchGate. [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]
-
Degradation of substituted indoles by an indole-degrading methanogenic consortium. NIH. [Link]
-
A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. NIH. [Link]
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. [Link]
-
Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]
- CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
-
Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors. PubMed. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
-
Pharma Stability: Troubleshooting & Pitfalls. Pharma Stability. [Link]
-
Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate. [Link]
-
Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate | 396076-60-1. J&K Scientific. [Link]
-
Halogenated Indole Alkaloids from Marine Invertebrates. PMC. [Link]
-
Stability testing of existing active substances and related finished products. EMA. [Link]
-
Pd(ii)-Catalyzed oxidative dearomatization of indoles: substrate-controlled synthesis of indolines and indolones. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. [Link]
-
Year 2024 In-Use stability testing FAQ. Year 2024 In-Use stability testing FAQ. [Link]
Sources
Technical Support Center: Suzuki Coupling of Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this specific indole substrate. The indole scaffold is a privileged structure in medicinal chemistry, but its functionalization via cross-coupling can present unique difficulties.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reaction conditions and achieve successful outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction is resulting in low to no yield of the desired product. What are the most probable causes and how can I address them?
Low or no product formation is a frequent issue stemming from several factors, including catalyst deactivation, suboptimal reaction conditions, or reagent instability. The electron-rich nature of the indole ring and the presence of the N-H proton can introduce specific challenges.[1][3]
Possible Causes & Step-by-Step Solutions:
-
Inactive Palladium Catalyst: The catalytic cycle relies on the active Pd(0) species. If this is not formed or is deactivated, the reaction will fail.[4]
-
Solution:
-
Ensure High-Purity Reagents: Use fresh, high-purity palladium pre-catalyst and ligands. Older reagents can be a source of impurities that poison the catalyst.
-
Thoroughly Degas: The Pd(0) species is highly sensitive to oxygen.[5] Degas your solvent and the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for at least 20-30 minutes prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
Pre-catalyst Choice: Consider using a more robust pre-catalyst. While Pd(PPh₃)₄ is common, it can be sensitive. Pre-catalysts like Pd(dppf)Cl₂ or those based on Buchwald ligands (e.g., SPhos, XPhos) often show higher activity and stability, especially for heteroaromatic substrates.[3][6][7]
-
-
-
Inappropriate Ligand Selection: The ligand plays a critical role in stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[8][9][10] For electron-rich substrates like your indole, the choice of ligand is paramount.
-
Solution:
-
Screen Ligands: If a standard ligand like PPh₃ fails, screen a panel of ligands. Electron-rich and bulky phosphine ligands are often necessary for challenging substrates.[4][8][9] Good starting points include Buchwald-type ligands (SPhos, XPhos) or other electron-rich phosphines like P(t-Bu)₃.[9]
-
Rationale: Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition step with the aryl bromide. Bulky ligands can accelerate the reductive elimination step, leading to faster product formation and minimizing side reactions.[7]
-
-
-
Suboptimal Base and Solvent System: The base is crucial for activating the boronic acid for transmetalation.[11][12][13] The solvent system influences the solubility of reagents and the overall reaction rate.[14]
-
Solution:
-
Base Selection: Weak inorganic bases are generally preferred for indole substrates to avoid side reactions. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective.[2][5] If these fail, a stronger base like cesium carbonate (Cs₂CO₃) might be necessary, but use it with caution as it can promote side reactions.
-
Solvent System: A mixture of an organic solvent and water is often beneficial.[14] Common systems include dioxane/water, DME/water, or toluene/water. The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[14] Ensure solvents are of high purity and properly degassed.
-
-
-
Boronic Acid Instability (Protodeboronation): Boronic acids can undergo protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, especially under basic conditions or at elevated temperatures.[15] This is a common cause of low yields.
-
Solution:
-
Use Fresh Boronic Acid: Use freshly opened or purified boronic acid.
-
Consider Boronate Esters: Pinacol esters or MIDA boronates are more stable alternatives to boronic acids and can be used to slowly release the boronic acid into the reaction mixture, minimizing decomposition.[15][16]
-
Control Reaction Temperature: Avoid excessively high temperatures, which can accelerate protodeboronation. Monitor the reaction progress and stop it once the starting material is consumed.
-
-
Q2: I am observing significant amounts of a side product that appears to be the debrominated starting material (ethyl 5-methyl-1H-indole-2-carboxylate). What is causing this dehalogenation and how can I prevent it?
Dehalogenation (or hydrodehalogenation) is a common side reaction in Suzuki couplings where the aryl-palladium intermediate reacts with a hydride source instead of the boronic acid.[17]
Potential Causes & Troubleshooting Strategies:
-
Hydride Source: The hydride can originate from the solvent (e.g., alcohols), the base, or impurities.
-
Solution:
-
Choice of Base: Avoid bases that can potentially act as hydride donors. Bases like K₃PO₄ or Cs₂CO₃ are generally less prone to causing dehalogenation compared to alkoxides.[5]
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents.
-
-
-
Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the aryl-palladium intermediate has a longer lifetime and is more likely to undergo side reactions like dehalogenation.
-
Solution:
-
Optimize Ligand: A more electron-rich and bulky ligand can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation reaction.[5] Revisit your ligand screen with a focus on ligands known to promote fast transmetalation.
-
Increase Boronic Acid Equivalents: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can increase its concentration and favor the transmetalation step.
-
-
Q3: My reaction is sluggish and requires long reaction times and high temperatures. How can I improve the reaction kinetics?
Slow reaction rates can be due to a number of factors, including poor catalyst activity or unfavorable reaction conditions.
Strategies for Rate Enhancement:
-
Catalyst and Ligand Optimization: As discussed in Q1, the choice of a highly active catalyst system is crucial. Buchwald ligands and their corresponding pre-catalysts are known to exhibit high turnover numbers and frequencies.[7]
-
Temperature: While excessive heat can cause degradation, a moderate increase in temperature can significantly improve the reaction rate. Monitor the reaction by TLC or LC-MS to find the optimal temperature that balances reaction speed with reagent stability.
-
Microwave Irradiation: If available, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes. The rapid and uniform heating can overcome activation energy barriers more efficiently.
Experimental Protocols
General Protocol for Suzuki Coupling of Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate
This is a starting point protocol that can be optimized based on the troubleshooting advice above.
-
Reagent Preparation:
-
In a flame-dried Schlenk flask, combine ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a finely powdered base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
-
Solvent Addition and Degassing:
-
Add the chosen solvent system (e.g., dioxane/water 4:1).
-
Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.
-
-
Catalyst Addition:
-
Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and the ligand (if not using a pre-catalyst, e.g., SPhos, 2-10 mol%).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
Table 1: Recommended Starting Conditions for Ligand and Base Screening
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temperature (°C) |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 |
| Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ (3) | Toluene/H₂O (4:1) | 100 |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DME/H₂O (4:1) | 80 |
Visualizations
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common Suzuki coupling issues.
References
-
Cornett, L. (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Chemistry Summer Fellows. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(8), 4844-4863. [Link]
-
ResearchGate. Screening of palladium catalysts for the Suzuki coupling of.... [Link]
-
National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Indian Academy of Sciences. (2015). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. [Link]
-
National Institutes of Health. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
ACS Publications. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. [Link]
-
National Institutes of Health. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
ResearchGate. (2011). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
-
PubMed. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. [Link]
-
ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
RSC Publishing. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]
-
RSC Publishing. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
ResearchGate. (2025). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. [Link]
-
Myers, A. The Suzuki Reaction. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.. [Link]
-
MDPI. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
-
ResearchGate. (2022). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2022). During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction?. [Link]
-
ACS Publications. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][15]-Fused Indole Heterocycles. [Link]
Sources
- 1. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Yoneda Labs [yonedalabs.com]
Regioselectivity issues in the synthesis of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate
Technical Support Center: Synthesis of Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate
Welcome to the technical support center for the synthesis of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in this specific synthesis. Here, we address common problems in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Troubleshooting Guide: Overcoming Regioselectivity Issues
This section tackles the most pressing experimental hurdles. We provide step-by-step protocols and the rationale behind them to guide you to your target molecule with higher purity and yield.
Q1: My primary product is not the desired 7-bromo isomer. Instead, I'm isolating the 3-bromo, 4-bromo, or 6-bromo derivatives. How can I improve selectivity for the C7 position?
Root Cause Analysis:
This is the most common issue and stems from the inherent electronic properties of the indole ring. Electrophilic aromatic substitution (EAS) on the indole nucleus is notoriously regioselective, but not always in favor of the C7 position.
-
Inherent Reactivity: The pyrrole ring of the indole is highly electron-rich, making the C3 position the most nucleophilic and kinetically favored site for electrophilic attack[1].
-
Substituent Directing Effects: Your starting material, ethyl 5-methyl-1H-indole-2-carboxylate, has two key substituents that influence the reaction's regiochemistry:
-
5-Methyl Group (-CH₃): This is an electron-donating group (EDG) that activates the ring towards EAS, primarily directing incoming electrophiles to the ortho (C4, C6) and para (no para on the benzene ring) positions relative to itself[2][3][4].
-
2-Ethyl Carboxylate Group (-COOEt): This is an electron-withdrawing group (EWG) that deactivates the ring, but its influence is more pronounced on the pyrrole ring.
-
-
Combined Effect: The activating effect of the C5-methyl group strongly favors bromination at the C4 and C6 positions. The C3 position, while generally the most reactive on an unsubstituted indole, may be slightly sterically hindered and electronically deactivated by the adjacent C2-ester group. The C7 position is sterically accessible but electronically less favored compared to C4 and C6, leading to a mixture of isomers where the 7-bromo product is often a minor component.
Strategic Solutions:
To overcome the innate directing effects, a strategic modification of the substrate is necessary. The most effective method is to use a directing group on the indole nitrogen.
Solution 1.1: N-Protection with a Removable Directing Group
Protecting the indole nitrogen with a bulky or specially functionalized group can sterically hinder attack at the C2 and C3 positions and can electronically favor metalation/functionalization at the C7 position[5][6]. A methylsulfonyl (-SO₂Me) group is particularly effective for directing palladium-catalyzed C-H functionalization to the C7 position[6].
Experimental Protocol: N-Sulfonylation followed by Directed Bromination
Step 1: Protection of Indole Nitrogen
-
Dissolve ethyl 5-methyl-1H-indole-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at 0 °C.
-
Slowly add methanesulfonyl chloride (MsCl, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Validation Check: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify by column chromatography to yield ethyl 1-(methylsulfonyl)-5-methyl-1H-indole-2-carboxylate.
Step 2: Directed C7-Bromination
-
Combine the N-protected indole (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and a suitable solvent like dichloromethane (DCM) or acetonitrile.
-
Stir the reaction at room temperature and monitor by TLC. Directed lithiation followed by quenching with an electrophilic bromine source is also a powerful alternative for achieving C7 selectivity[7].
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate to remove excess bromine, followed by water and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate. Purify via column chromatography.
Step 3: Deprotection
-
Dissolve the purified ethyl 7-bromo-1-(methylsulfonyl)-5-methyl-1H-indole-2-carboxylate in a solvent mixture like THF/methanol.
-
Add a base such as potassium carbonate (K₂CO₃) or a stronger base like potassium hydroxide (KOH) if needed.
-
Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction, neutralize with acid (e.g., 1M HCl), and extract the final product. Purify as necessary.
Q2: I am observing significant amounts of dibrominated or polybrominated byproducts. How can I prevent this over-bromination?
Root Cause Analysis:
The 5-methyl group is an activating substituent, making the indole ring highly reactive towards electrophilic bromination[8][9]. Once the first bromine atom is attached, the ring is still activated enough (relative to the brominating agent) to react a second time, especially if reaction conditions are not carefully controlled.
Strategic Solutions:
Precise control over stoichiometry and reaction conditions is paramount.
Solution 2.1: Controlled Reagent Addition and Temperature
-
Stoichiometry: Use a slight excess, but no more than 1.05-1.1 equivalents, of your brominating agent (e.g., NBS).
-
Temperature: Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) to reduce the reaction rate and improve selectivity.
-
Slow Addition: Add the brominating agent dropwise or in small portions over an extended period to maintain a low concentration of the electrophile in the reaction mixture.
Experimental Protocol: Low-Temperature Bromination
-
Dissolve your N-protected ethyl 5-methyl-1H-indole-2-carboxylate (1.0 eq) in anhydrous THF or DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Dissolve N-Bromosuccinimide (NBS, 1.05 eq) in a minimal amount of anhydrous THF or DMF.
-
Add the NBS solution to the cooled indole solution dropwise via a syringe pump over 1-2 hours.
-
Validation Check: After the addition is complete, stir for an additional 30 minutes. Take an aliquot for TLC or LC-MS analysis to check the ratio of starting material, monobrominated, and dibrominated products.
-
If the reaction is sluggish, allow it to warm slowly to -40 °C or 0 °C, monitoring closely.
-
Once the desired conversion is achieved, quench the reaction with aqueous sodium thiosulfate.
-
Proceed with the standard aqueous workup and purification.
Data Summary Table
The choice of reaction conditions significantly impacts the regioselectivity of indole bromination. While specific data for ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is sparse in public literature, the following table generalizes the expected outcomes based on known principles of indole chemistry.
| Strategy | Brominating Agent | Key Condition | Expected Major Isomer(s) | Rationale |
| Direct Bromination (N-H) | NBS / Br₂ | Standard Conditions | C4, C6, C3 Mix | The C5-Me group is a powerful ortho-para director, activating the C4 and C6 positions[4]. C3 remains a kinetically favored site[1]. |
| N-Sulfonyl Protection | NBS | Directed C-H Functionalization | C7 | The sulfonyl group acts as a directing group, facilitating metalation or electrophilic attack at the C7 position[6]. |
| N-Alkyl Protection (e.g., N-Benzyl) | NBS | Steric Hindrance | C4, C6 | A bulky N-alkyl group can sterically block the C7 position, potentially favoring C4/C6 bromination even more. |
Logical Workflow for Troubleshooting
This diagram outlines a decision-making process for optimizing your synthesis.
Caption: Troubleshooting Regioselectivity Workflow
Frequently Asked Questions (FAQs)
-
FAQ 1: Why is direct bromination of the C7 position so difficult on this indole scaffold? The C7 position is electronically disfavored. Electrophilic substitution is governed by the stability of the intermediate carbocation (the sigma complex). Intermediates formed by attack at C3, C4, and C6 are better stabilized by resonance, particularly with the electron-donating methyl group at C5, than the intermediate formed from attack at C7[2][4][8].
-
FAQ 2: Can I use a different brominating agent instead of NBS? Yes, agents like bromine (Br₂) in acetic acid or other solvents can be used. However, Br₂ is often more reactive and less selective than NBS, potentially leading to more over-bromination and byproduct formation[10][11]. For difficult transformations requiring high selectivity, NBS is generally the preferred reagent due to its ability to provide a low, steady concentration of electrophilic bromine.
-
FAQ 3: Are there alternative synthetic routes that build the indole ring with the 7-bromo substituent already in place? Absolutely. If direct bromination proves inefficient, consider a convergent strategy like the Fischer, Bartoli, or Larock indole synthesis[12][13]. These methods would involve starting with a pre-functionalized aniline or other precursor, such as 2-bromo-4-methylaniline. While often involving more steps, these classic syntheses can offer unambiguous control over regiochemistry, avoiding the issues of direct functionalization on the assembled indole core[14].
References
-
Astudillo, L., et al. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. ChemistrySelect. Available at: [Link][8][9]
-
Potavathri, S., et al. (2011). Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups: Dual C−H Functionalization via a Concerted Metalation−Deprotonation Mechanism. Journal of the American Chemical Society. Available at: [Link][5][15]
-
Liu, Z., et al. (2020). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. Available at: [Link][6]
-
Chen, Y., et al. (2003). Synthesis of Substituted Indoles via a Highly Selective 7-Lithiation of 4,7-Dibromoindoles and the Effect of Indole-Nitrogen on Regioselectivity. The Journal of Organic Chemistry. Available at: [Link][7]
-
Lumen Learning. Organic Chemistry II: Substituent Effects. Available at: [Link][2]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Available at: [Link][3]
-
KPU Pressbooks. Organic Chemistry II: 5.2 Directing Effects of the Substituents on EAS. Available at: [Link][4]
-
Parsons, T. B., et al. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry. Available at: [Link][10][11]
-
Liu, Y., et al. (2009). Electrophilic Aromatic Substitution of a BN Indole. Angewandte Chemie International Edition. Available at: [Link][1]
-
Nolan, K. (2007). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Available at: [Link][14]
Sources
- 1. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. kpu.pressbooks.pub [kpu.pressbooks.pub]
- 5. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sci-Hub. Synthesis of Substituted Indoles via a Highly Selective 7‐Lithiation of 4,7‐Dibromoindoles and the Effect of Indole‐Nitrogen on Regioselectivity. / ChemInform, 2003 [sci-hub.box]
- 8. Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles [ouci.dntb.gov.ua]
- 12. Sci-Hub. Synthesis of Indoles: Efficient Functionalisation of the 7-Position / Synthesis, 2006 [sci-hub.box]
- 13. thieme-connect.com [thieme-connect.com]
- 14. ecommons.luc.edu [ecommons.luc.edu]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate
Welcome to the technical support center for ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we address common challenges encountered during its purification, providing troubleshooting guides, step-by-step protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is a dark, oily residue after synthesis. What are the likely impurities?
A1: A dark, oily, or discolored crude product is common when synthesizing indole derivatives, particularly via methods like the Fischer indole synthesis.[1][2] The impurities are typically a mixture of several components:
-
Unreacted Starting Materials: This may include the corresponding phenylhydrazine and ethyl pyruvate derivatives used in the synthesis.[3]
-
Acid Catalyst Residue: Brønsted or Lewis acids (e.g., H₂SO₄, PPA, ZnCl₂) used to catalyze the cyclization are common culprits.[2][4]
-
Polymeric Byproducts: Indoles can be sensitive to strong acids and high temperatures, leading to the formation of polymeric tars.
-
Isomeric Products: Side reactions during the[5][5]-sigmatropic rearrangement step of the Fischer synthesis can sometimes lead to the formation of undesired structural isomers.[6]
-
Oxidation Products: Indoles can be susceptible to air oxidation, especially if heated for extended periods, leading to colored impurities.
Q2: I'm struggling to get my compound to crystallize. What recrystallization solvent system should I use?
A2: The inability to crystallize is often due to the presence of impurities that inhibit lattice formation or the choice of an inappropriate solvent. Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is a moderately polar compound. The key is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when heated.
Recommended Starting Solvents: Based on the structure and general solubility of indole derivatives, here are some systems to screen.[7][8]
| Solvent System | Rationale & Causality |
| Ethanol/Water | The compound should be soluble in hot ethanol. Water is then added dropwise as an anti-solvent until persistent cloudiness appears. Re-heating to clarify and then slow cooling should induce crystallization. This works by dramatically decreasing solubility upon cooling. |
| Ethyl Acetate/Hexane | Dissolve the crude product in a minimum amount of hot ethyl acetate. Add hexane slowly until the solution becomes turbid. This polar/non-polar pair is excellent for moderately polar compounds. |
| Dichloromethane/Hexane | Similar to the above, this is another effective polar/non-polar solvent system. Dichloromethane is a good solvent for many indole derivatives.[9] |
| Isopropanol | A single-solvent system can sometimes provide the best crystals. Isopropanol has a good balance of polarity and a suitable boiling point for recrystallization. |
Troubleshooting Protocol: Small-Scale Solvent Screening
-
Place ~10-20 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, ethyl acetate, toluene, isopropanol) dropwise while warming and agitating.
-
Find a solvent that completely dissolves the compound when hot but shows poor solubility when cooled in an ice bath.
-
If no single solvent works, use a solvent in which the compound is very soluble (e.g., ethyl acetate) and add an anti-solvent in which it is insoluble (e.g., hexane) to induce precipitation.
Q3: My TLC shows multiple spots, and they are very close together. How can I effectively separate my product using column chromatography?
A3: Close-running spots on TLC indicate that the impurities have polarities similar to your desired product, making separation challenging. The solution lies in optimizing your chromatography conditions.
Causality: Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[10] To improve the separation of compounds with similar polarities (and thus similar Rf values), you must increase the differential partitioning.
Workflow for Optimizing Separation:
Caption: Workflow for purification via column chromatography.
Detailed Protocol: Gradient Flash Column Chromatography
-
Stationary Phase: Use silica gel (230-400 mesh). For acid-sensitive indoles, you can pre-treat the silica by flushing the packed column with your eluent containing 1% triethylamine, then switching back to the neutral eluent system.[11] This deactivates acidic sites on the silica.
-
Mobile Phase Selection: Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate) where your product has an Rf value of approximately 0.2-0.3.[5] This low Rf ensures the compound spends more time on the stationary phase, allowing for better separation.
-
Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel and evaporate the solvent to create a free-flowing powder. This "dry loading" method results in sharper bands and better separation.[11]
-
Elution:
-
Begin eluting with a solvent system less polar than the one identified by TLC (e.g., if 8:2 Hex:EtOAc gave Rf=0.25, start with 9:1).
-
Gradually increase the polarity of the mobile phase (e.g., from 9:1 to 8:2 to 7:3). This "gradient elution" will first wash off non-polar impurities, then slowly move your product and similarly polar impurities at different rates, enhancing separation.
-
-
Analysis: Collect fractions and analyze them using TLC. Combine fractions that show a single, pure spot corresponding to your product.
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques is essential to confirm both the purity and the structural identity of your compound.
| Analytical Technique | Purpose & Expected Outcome |
| TLC (Thin Layer Chromatography) | Purity Check: A single spot in multiple solvent systems is a good indication of purity.[12][13] Visualization: Indoles are typically UV active (viewable at 254 nm) and can be stained with reagents like van Urk's reagent for a specific colorimetric test.[14] |
| HPLC (High-Performance Liquid Chromatography) | Quantitative Purity: Provides a precise purity value (e.g., >98% by peak area). A typical reverse-phase method would use a C18 column with a mobile phase of acetonitrile and water (often with 0.1% formic acid for better peak shape).[15][16] |
| ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy) | Structural Confirmation: This is the gold standard for confirming the chemical structure. You should see characteristic peaks for the indole NH (a broad singlet, typically > 8.0 ppm), aromatic protons in their expected regions, the ethyl ester quartet and triplet, and the methyl singlet. The integration of these peaks should match the number of protons in the structure. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation: Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the molecular weight of the compound ([M+H]⁺ or [M-H]⁻). The isotopic pattern for a single bromine atom (roughly a 1:1 ratio for M and M+2) will be a key diagnostic feature. |
Troubleshooting Decision Tree
This diagram helps you diagnose and solve common purification issues.
Caption: Decision tree for troubleshooting purification problems.
References
- TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus. AKJournals.
- Ethyl indole-2-carboxylate | SIELC Technologies. (2018-05-16).
- Application Notes and Protocols for the Purification of 1-Methyl-2-nitro-1H-indole by Column Chromatography. Benchchem.
- Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing.
- 5-Bromoindole: A Technical Guide to its Solubility and Stability for Researchers and Drug Development Professionals. Benchchem.
- Chromogenic Reagent for Indoles. Scribd.
- Crystallization process of tricyclic indole derivatives. Google Patents.
- Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. PubMed.
- Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Longdom Publishing. (2012-08-26).
- [Identification of indole compounds with thin layer chromatography]. PubMed.
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- Separation of simple indole derivatives by thin layer chromatography. PubMed.
- The preparation method of 4-bromo-7-methylindole-2-carboxylic acid. Google Patents.
- column chromatography & purification of organic compounds. YouTube. (2021-02-09).
- 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. MDPI.
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Technical Support Center: A-Z Guide to Scaling the Synthesis of Ethyl 7-Bromo-5-Methyl-1H-Indole-2-Carboxylate
Introduction
Welcome to the comprehensive technical support guide for the synthesis of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate. This critical intermediate is a cornerstone in the development of numerous pharmaceutical agents. Its efficient, scalable, and reproducible synthesis is paramount for researchers and drug development professionals. This guide is structured to provide in-depth, actionable insights into the synthetic process, focusing on the widely utilized Fischer indole synthesis. We will delve into common challenges, troubleshooting strategies, and optimization protocols to ensure the successful scale-up of this valuable compound. Our approach is grounded in fundamental chemical principles and validated by practical, field-proven experience.
Fischer Indole Synthesis: A Mechanistic Overview
The Fischer indole synthesis is a robust and versatile method for constructing the indole nucleus.[1][2][3] It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone, proceeding through a key phenylhydrazone intermediate.[2][4] This intermediate then undergoes a[5][5]-sigmatropic rearrangement to form a new carbon-carbon bond, followed by cyclization and elimination of ammonia to yield the final indole product.[4]
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// Nodes A [label="Arylhydrazine + Ketone/Aldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Phenylhydrazone Intermediate", fillcolor="#FBBC05"]; C [label="Ene-hydrazine Tautomer", fillcolor="#FBBC05"]; D [label="[5][5]-Sigmatropic Rearrangement", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Di-imine Intermediate", fillcolor="#FBBC05"]; F [label="Cyclization & Aromatization", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Indole Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B [label=" Condensation "]; B -> C [label=" Acid-catalyzed\ntautomerization "]; C -> D; D -> E [label=" Rearrangement "]; E -> F; F -> G [label=" -NH3 "]; }
Caption: General workflow of the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the Fischer indole synthesis for this specific compound?
A1: Based on extensive experience, the most critical parameters for the successful synthesis of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate are:
-
Purity of Starting Materials: The purity of the (4-bromo-2-methylphenyl)hydrazine and ethyl pyruvate is paramount. Impurities can lead to significant side reactions and purification challenges.[1]
-
Acid Catalyst Selection and Concentration: The choice of acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or Lewis acids like zinc chloride) and its concentration directly impacts the reaction rate and yield.[1][5][6] The optimal acid needs to be determined empirically for your specific scale and equipment.
-
Temperature Control: The Fischer indole synthesis is highly sensitive to temperature.[1][7] Insufficient heat can lead to an incomplete reaction, while excessive temperatures can promote side reactions and degradation of the product. Careful optimization of the temperature profile is crucial for maximizing yield and purity.
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.[5][7]
Q2: I am observing a low yield of the desired product. What are the likely causes and how can I improve it?
A2: Low yields are a common issue and can often be attributed to several factors:
-
Suboptimal Reaction Conditions: As mentioned above, temperature and acid strength are key. A systematic optimization of these parameters is the first step.[1][7]
-
Side Reactions: The formation of byproducts is a significant contributor to low yields. Common side reactions in the Fischer indole synthesis include aldol condensation of the ketone starting material and N-N bond cleavage of the hydrazine.[1][8]
-
Steric Hindrance: While less of a concern with the specified starting materials, bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[5]
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with appropriate analytical techniques.
Q3: I am struggling with the purification of the final product. What strategies do you recommend?
A3: Purification of indole derivatives can be challenging due to their similar polarities to certain byproducts. Here are some effective strategies:
-
Column Chromatography: This is the most common method for purifying indole derivatives. A careful selection of the stationary phase (e.g., silica gel) and eluent system is critical. A gradient elution is often necessary to achieve good separation.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique.
-
Acid-Base Extraction: The indole nitrogen is weakly acidic and can be deprotonated with a strong base. This allows for separation from non-acidic impurities through an acid-base extraction workup.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or impure starting materials.[1] 2. Incorrect acid catalyst or concentration.[2][5] 3. Insufficient reaction temperature or time.[5][7] 4. Presence of strong electron-donating groups on the arylhydrazine, which can lead to N-N bond cleavage.[1][8] | 1. Verify the purity of (4-bromo-2-methylphenyl)hydrazine and ethyl pyruvate by NMR or other analytical methods. 2. Screen a variety of Brønsted and Lewis acids (e.g., H₂SO₄, PPA, ZnCl₂) at different concentrations. 3. Systematically increase the reaction temperature in small increments (e.g., 10°C) and monitor the reaction progress over time using TLC or HPLC. 4. While the methyl group is electron-donating, it is generally not strong enough to completely inhibit the reaction. However, if this is suspected, consider using a milder acid catalyst. |
| Formation of Multiple Products/Isomers | 1. Use of an unsymmetrical ketone (not applicable here, but a general issue). 2. Side reactions such as aldol condensation or polymerization of the indole product under harsh acidic conditions.[1] | 1. Not applicable for this specific synthesis. 2. Optimize the reaction temperature and time to minimize byproduct formation. Consider using a milder acid catalyst or a lower concentration of the acid. |
| Difficulty in Isolating the Product | 1. Product is an oil and does not crystallize. 2. Co-elution of impurities during column chromatography.[9] | 1. Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or cooling to a lower temperature. If it remains an oil, purification by column chromatography is necessary. 2. Experiment with different eluent systems for column chromatography. A shallow gradient or isocratic elution with a carefully selected solvent mixture may improve separation. Consider using a different stationary phase (e.g., alumina). |
| Product Decomposition | 1. Indole ring is sensitive to strong acids and high temperatures. 2. Air oxidation of the indole product. | 1. Use the mildest possible reaction conditions (acid and temperature) that still provide a reasonable reaction rate. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
dot graph Troubleshooting_Workflow { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Start [label="Low Yield or\nImpure Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Purity [label="Verify Starting\nMaterial Purity", fillcolor="#FBBC05"]; Optimize_Conditions [label="Optimize Reaction Conditions\n(Temp, Time, Acid)", fillcolor="#FBBC05"]; Analyze_Byproducts [label="Identify Byproducts\n(LC-MS, NMR)", fillcolor="#FBBC05"]; Modify_Workup [label="Modify Workup &\nPurification", fillcolor="#FBBC05"]; Success [label="Successful Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Purity; Check_Purity -> Optimize_Conditions [label=" Purity OK "]; Check_Purity -> Start [label=" Impure "]; Optimize_Conditions -> Analyze_Byproducts [label=" Still Low Yield "]; Optimize_Conditions -> Success [label=" Yield Improved "]; Analyze_Byproducts -> Modify_Workup; Modify_Workup -> Optimize_Conditions; Modify_Workup -> Success [label=" Purity Improved "]; }
Caption: A decision tree for troubleshooting the synthesis.
Experimental Protocol: A Scalable Approach
This protocol provides a starting point for the synthesis of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate. It is crucial to perform small-scale trials to optimize conditions before attempting a large-scale reaction.
Materials:
-
(4-bromo-2-methylphenyl)hydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol (anhydrous)
-
Sulfuric acid (concentrated) or Polyphosphoric acid (PPA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (4-bromo-2-methylphenyl)hydrazine hydrochloride (1.0 eq) in anhydrous ethanol.
-
Add ethyl pyruvate (1.1 eq) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting hydrazine is consumed.
-
Cool the reaction mixture to room temperature. The hydrazone may precipitate out of solution. If so, collect the solid by filtration. Otherwise, remove the ethanol under reduced pressure.
-
-
Fischer Indole Cyclization:
-
Method A (Sulfuric Acid): To the crude hydrazone, add a suitable solvent such as ethanol or acetic acid.[5] Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, to be optimized). Allow the reaction to warm to room temperature and then heat to reflux.
-
Method B (Polyphosphoric Acid): Add the crude hydrazone to polyphosphoric acid (PPA) at room temperature.[5] Heat the mixture with stirring to the optimized temperature (e.g., 80-100 °C).
-
Monitor the reaction by TLC until the hydrazone is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
If using sulfuric acid, neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Quantitative Data Summary (Illustrative Optimization)
The following table illustrates a hypothetical optimization of the reaction temperature for the cyclization step. Actual results will vary depending on the specific conditions and scale.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | 60 | 12 | 45 | 85 |
| 2 | 80 | 6 | 75 | 92 |
| 3 | 100 | 4 | 82 | 95 |
| 4 | 120 | 2 | 78 | 90 (some degradation) |
Conclusion
The synthesis of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate, while straightforward in principle, requires careful attention to detail and systematic optimization for successful scale-up. This guide has provided a comprehensive overview of the Fischer indole synthesis, addressed common challenges through a detailed FAQ and troubleshooting section, and offered a robust experimental protocol. By applying the principles and strategies outlined herein, researchers and drug development professionals can confidently and efficiently produce this valuable intermediate for their ongoing research and development efforts.
References
- Benchchem. Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Benchchem. Optimizing temperature and reaction time for indole synthesis.
- Benchchem. Optimization of reaction conditions for Fischer indole synthesis of carbazoles.
-
ResearchGate. Reaction optimization for indole synthesis via olefin isomerization.[a]. Available from: [Link]
- Benchchem. Troubleshooting common issues in Fischer indole synthesis from hydrazones.
-
Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5791–5793. Available from: [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of indoles and their applications. Available from: [Link]
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Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5791–5793. Available from: [Link]
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Royal Society of Chemistry. Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available from: [Link]
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MDPI. A General and Scalable Synthesis of Polysubstituted Indoles. Available from: [Link]
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ResearchGate. Optimization of reaction conditions on the reaction of indole and 2-benzylidenemalononitrile a. Available from: [Link]
-
National Institutes of Health. Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. Available from: [Link]
-
EurekAlert!. Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. Available from: [Link]
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National Institutes of Health. Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. Available from: [Link]
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Reddit. Problems with Fischer indole synthesis. Available from: [Link]
- Unknown. Synthesis and Chemistry of Indole.
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Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]
- Unknown. Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. Be.
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SciSpace. Fischer indole synthesis in the absence of a solvent. Available from: [Link]
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MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available from: [Link]
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Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available from: [Link]
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National Institutes of Health. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Available from: [Link]
- Google Patents. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
-
J&K Scientific. Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate. Available from: [Link]
-
Semantic Scholar. On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions. Available from: [Link]
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Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]
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ResearchGate. Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate. Available from: [Link]
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Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignments of Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate
Introduction
In the landscape of medicinal chemistry and drug development, indole derivatives represent a cornerstone scaffold due to their prevalence in biologically active compounds.[1][2] The precise structural elucidation of these molecules is paramount for understanding their function and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[1] This guide provides an in-depth analysis and predicted ¹H and ¹³C NMR spectral assignments for ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate, a substituted indole derivative. By leveraging established principles of NMR spectroscopy and comparative data from related structures, we will dissect the expected spectral features, offering a robust framework for researchers engaged in the synthesis and characterization of similar compounds.
The Importance of Substituent Effects in Indole NMR
The chemical shifts observed in the NMR spectrum of an indole derivative are exquisitely sensitive to the nature and position of its substituents. In our target molecule, ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate, we must consider the electronic influence of three distinct groups: a bromine atom at the C7 position, a methyl group at C5, and an ethyl carboxylate group at C2.
-
The Ethyl Carboxylate Group at C2: This electron-withdrawing group will significantly deshield the C2 carbon and influence the chemical shifts of the protons and carbons within the pyrrole ring.
-
The Methyl Group at C5: As an electron-donating group, the methyl substituent will cause a slight shielding effect (an upfield shift) on the protons and carbons of the benzene ring, most notably at the ortho and para positions (C4, C6, and the methyl carbon itself).
-
The Bromine Atom at C7: Being an electronegative halogen, bromine will exert an electron-withdrawing effect, leading to a deshielding (downfield shift) of the adjacent C7 and H6 nuclei.
A thorough understanding of these substituent effects is critical for the accurate assignment of the NMR signals.
Predicted ¹H NMR Assignments
The ¹H NMR spectrum of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is anticipated to display a series of distinct signals corresponding to the indole core protons, the methyl group, and the ethyl ester moiety. The predicted chemical shifts (in ppm) and coupling constants (in Hz) are summarized in the table below. These predictions are based on typical values for indole derivatives and take into account the aforementioned substituent effects.[1][3]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| N-H | 9.0 - 12.0 | broad singlet | - | The N-H proton of indoles is typically broad and appears in the downfield region, with its exact shift being sensitive to solvent and concentration.[1] |
| H3 | ~7.0 | singlet | - | The H3 proton is adjacent to the electron-withdrawing carboxylate group, leading to a downfield shift. It is expected to be a singlet due to the absence of adjacent protons. |
| H4 | ~7.5 | singlet | ~1-2 Hz (⁴J with CH₃) | This proton is ortho to the methyl group and will experience some deshielding from the indole ring current. A small long-range coupling to the methyl protons may be observed. |
| H6 | ~7.2 | singlet | ~1-2 Hz (⁴J with CH₃) | H6 is situated between the methyl and bromo substituents. The electron-donating methyl group and the electron-withdrawing bromine will have competing effects on its chemical shift. A small long-range coupling to the methyl protons may be observed. |
| 5-CH₃ | ~2.4 | singlet | - | The methyl protons will resonate in the typical aromatic methyl region. |
| -OCH₂CH₃ | ~4.3 | quartet | ~7.1 | These methylene protons are adjacent to the ester oxygen and a methyl group, resulting in a quartet. |
| -OCH₂CH₃ | ~1.3 | triplet | ~7.1 | The terminal methyl protons of the ethyl group will appear as a triplet due to coupling with the adjacent methylene protons. |
Predicted ¹³C NMR Assignments
The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The predicted chemical shifts are detailed in the table below, reflecting the influence of the various substituents on the carbon environment.[4][5]
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~130 | The C2 carbon is directly attached to the electron-withdrawing ethyl carboxylate group, causing a significant downfield shift. |
| C3 | ~105 | C3 is typically more shielded than C2 in indole systems.[1] |
| C3a | ~129 | This is a quaternary carbon at the junction of the two rings. |
| C4 | ~123 | The chemical shift of C4 is influenced by the adjacent methyl group at C5. |
| C5 | ~132 | The C5 carbon is substituted with a methyl group, leading to a downfield shift. |
| C6 | ~125 | C6 is influenced by both the adjacent methyl and bromo substituents. |
| C7 | ~115 | The C7 carbon is directly attached to the electronegative bromine atom, resulting in a downfield shift compared to an unsubstituted indole but potentially shielded by the ortho effect. |
| C7a | ~135 | This is a quaternary carbon at the junction of the two rings. |
| 5-CH₃ | ~21 | The methyl carbon will resonate in the typical aliphatic region. |
| -OCH₂CH₃ | ~61 | The methylene carbon of the ethyl ester. |
| -OCH₂CH₃ | ~14 | The terminal methyl carbon of the ethyl ester. |
| C=O | ~162 | The carbonyl carbon of the ethyl ester will be in the characteristic downfield region for esters.[2] |
The Role of 2D NMR in Unambiguous Assignment
While the 1D ¹H and ¹³C NMR spectra provide a wealth of information, unambiguous assignment often requires the use of two-dimensional (2D) NMR techniques. For a molecule like ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate, the following experiments would be instrumental.
¹H-¹H COSY (Correlation Spectroscopy)
This experiment reveals proton-proton coupling networks. For the target molecule, the most significant correlation would be between the methylene and methyl protons of the ethyl group. Long-range couplings, such as between H4 and the 5-CH₃ group, or H6 and the 5-CH₃ group, might also be observable.
Caption: Expected ¹H-¹H COSY correlation for the ethyl group.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates directly bonded protons and carbons. This is invaluable for assigning the carbons that have attached protons.
Caption: Key expected ¹H-¹³C HSQC correlations.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and piecing together the molecular fragments.
Caption: Crucial expected long-range ¹H-¹³C HMBC correlations.
Experimental Protocols
For researchers aiming to acquire high-quality NMR data for this or similar compounds, the following standardized protocols are recommended.[1]
Sample Preparation
-
Weigh approximately 5-10 mg of the solid ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect chemical shifts, particularly for the N-H proton.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved and free of any particulate matter.
¹H NMR Acquisition
-
Instrument Setup: Use a standard 400 MHz (or higher field) NMR spectrometer equipped with a proton-sensitive probe.
-
Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width (SW): Approximately 16 ppm, centered around 6-8 ppm.
-
Acquisition Time (AQ): At least 2 seconds to ensure good resolution.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16 scans, depending on sample concentration.
-
¹³C NMR Acquisition
-
Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').
-
Spectral Width (SW): Approximately 240 ppm, centered around 100-120 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more to achieve adequate signal-to-noise, as ¹³C is an insensitive nucleus.
-
Conclusion
The structural elucidation of novel organic compounds is a critical step in the research and development pipeline. This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectral assignments of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate. By understanding the interplay of substituent effects and leveraging the power of 1D and 2D NMR techniques, researchers can confidently characterize their synthesized molecules. The provided protocols offer a starting point for acquiring high-quality data, which, when combined with the predictive assignments herein, will facilitate a more efficient and accurate structural confirmation process.
References
- BenchChem. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives.
-
YouTube. (2025). ¹H-NMR and ¹³C-NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
- Researcher.Life. (1987). 13C NMR spectroscopy of indole derivatives.
- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2).
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ResearchGate. (n.d.). ¹H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental.... Retrieved from [Link]
-
Talele, T. T. (2016). Full article: Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Taylor & Francis Online. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
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A Comparative Guide to High-Resolution Mass Spectrometry for the Analysis of Ethyl 7-Bromo-5-Methyl-1H-Indole-2-Carboxylate
In the landscape of contemporary drug discovery and development, the precise structural elucidation and robust characterization of novel chemical entities are paramount. Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate, a substituted indole, represents a class of compounds with significant potential in medicinal chemistry. Its journey from a synthesized molecule to a potential therapeutic agent is underpinned by rigorous analytical scrutiny. High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technology in this process, offering unparalleled accuracy and sensitivity for molecular weight determination and structural confirmation.
This guide provides a comprehensive comparison of two leading HRMS platforms—Quadrupole Time-of-Flight (Q-TOF) and Quadrupole-Orbitrap—for the analysis of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols, all grounded in the principles of scientific integrity and regulatory expectations.
The Analyte: Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate
The target molecule for our investigation is ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate. A critical first step in any HRMS analysis is the precise determination of the analyte's elemental composition and, consequently, its theoretical exact mass.
-
Molecular Formula: C₁₂H₁₂BrNO₂
-
Molecular Weight: 282.14 g/mol [1]
-
Theoretical Monoisotopic Mass: 281.0049 m/z ([M+H]⁺)
The presence of a bromine atom introduces a characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This isotopic signature is a key diagnostic feature in the mass spectrum.
Comparative HRMS Platform Analysis
The choice of an HRMS platform is a critical decision in analytical workflow development, with each technology offering distinct advantages. Here, we compare the performance of Q-TOF and Q-Orbitrap systems for the analysis of our target compound.
Experimental Design & Rationale
A robust analytical method begins with a well-considered experimental design. The following outlines the key considerations and the rationale behind the chosen parameters.
2.1.1. Sample Preparation
The goal of sample preparation is to present the analyte to the mass spectrometer in a suitable solvent and at an optimal concentration, free from interfering matrix components.
-
Protocol:
-
A stock solution of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate was prepared in HPLC-grade methanol at a concentration of 1 mg/mL.
-
A working solution of 1 µg/mL was prepared by serial dilution with 50:50 (v/v) acetonitrile:water containing 0.1% formic acid.
-
-
Causality:
-
Methanol is an excellent solvent for a wide range of organic molecules and is compatible with electrospray ionization.
-
The final solvent composition of acetonitrile and water is a common mobile phase for reversed-phase liquid chromatography and provides good ESI efficiency.
-
The addition of 0.1% formic acid promotes the formation of the protonated molecule, [M+H]⁺, which is the desired ion for positive mode ESI.[2]
-
2.1.2. Ionization Method: Electrospray Ionization (ESI)
ESI is a "soft" ionization technique that is well-suited for the analysis of polar, thermally labile small molecules, making it the ideal choice for our indole derivative.[3] It minimizes in-source fragmentation, allowing for the clear observation of the molecular ion.
2.1.3. Mass Analyzers: Q-TOF vs. Q-Orbitrap
The core of our comparison lies in the performance of the two mass analyzers.
-
Quadrupole Time-of-Flight (Q-TOF): This hybrid instrument combines a quadrupole mass filter with a time-of-flight mass analyzer. It is known for its high acquisition speed, wide dynamic range, and good resolution.[4]
-
Quadrupole-Orbitrap: This instrument pairs a quadrupole mass filter with an Orbitrap mass analyzer. Orbitrap technology is renowned for its exceptional resolving power and mass accuracy.[5][6]
Data Presentation: Performance Metrics
The following table summarizes the expected performance of each platform for the analysis of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate. These values are based on typical instrument specifications and performance with similar small molecules.
| Performance Metric | Quadrupole Time-of-Flight (Q-TOF) | Quadrupole-Orbitrap | Rationale & Significance |
| Mass Accuracy (ppm) | < 3 | < 1 | Higher mass accuracy provides greater confidence in elemental composition determination and reduces the number of potential false positives. |
| Resolution (FWHM) | 40,000 - 60,000 | > 140,000 | High resolution is critical for separating the analyte signal from isobaric interferences, which is especially important in complex matrices. |
| Sensitivity (LOD) | Low pg | High fg | Higher sensitivity allows for the detection of trace-level impurities and metabolites. |
| Acquisition Speed (Hz) | up to 100 | up to 20 | Faster acquisition is advantageous for coupling with fast chromatography techniques like UHPLC. |
Experimental Workflow
The following diagram illustrates the general workflow for the HRMS analysis of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate.
Experimental workflow for HRMS analysis.
Structural Elucidation: Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the protonated molecule, providing valuable structural information. The resulting fragment ions are characteristic of the molecule's structure.
Proposed Fragmentation Pathway
Based on the known fragmentation patterns of indole derivatives and esters, the following pathway is proposed for the [M+H]⁺ ion of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate.[7][8]
Proposed fragmentation pathway.
-
Initial Fragmentation: The primary fragmentation events are expected to involve the ethyl ester group. This includes the neutral loss of ethylene (C₂H₄) via a McLafferty-type rearrangement, or the loss of ethanol (C₂H₅OH).
-
Secondary Fragmentation: Subsequent fragmentation of the ion formed after the loss of ethanol can involve the loss of carbon monoxide (CO). Further fragmentation can lead to the loss of the bromine radical.
Regulatory Context and Method Validation
In the drug development arena, all analytical methods must be validated to ensure they are fit for their intended purpose. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines for method validation.[9][10][11][12][13][14][15]
Key validation parameters for an HRMS method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion: A Matter of Application
Both Q-TOF and Q-Orbitrap HRMS platforms are highly capable of providing accurate mass measurements and structural information for ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate. The choice between them often comes down to the specific application.
-
For high-throughput screening and routine analysis where speed is critical, the Q-TOF may be the preferred instrument due to its faster acquisition rates.
-
For in-depth structural characterization, impurity profiling, and metabolomics studies where the utmost resolution and mass accuracy are required to resolve complex mixtures and identify unknowns, the Q-Orbitrap offers a distinct advantage.
Ultimately, the selection of an HRMS platform should be guided by a thorough understanding of the analytical needs of the project, balanced with considerations of instrument availability, cost, and the expertise of the laboratory personnel.
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Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner? ResearchGate. [Link]
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Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog. [Link]
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US Food and Drug Administration Perspectives on Clinical Mass Spectrometry. PubMed. [Link]
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Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PMC - NIH. [Link]
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HPLC analysis for purity determination of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate
An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) for Purity Determination of Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate
A Senior Application Scientist's Comparative Guide
The precise quantification of purity is a cornerstone of chemical and pharmaceutical development. For novel compounds like ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate, a key intermediate in the synthesis of various biologically active molecules, establishing a robust and reliable analytical method is not merely a regulatory formality but a scientific necessity.[1][2] This guide provides a comprehensive comparison of HPLC strategies, a detailed, field-proven protocol, and the underlying scientific rationale for the purity analysis of this specific indole derivative.
Understanding the Analyte: The Key to Method Development
Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is paramount. Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is a moderately nonpolar, aromatic heterocyclic compound. Its structure features a hydrophobic indole core, further substituted with a bromine atom and a methyl group, and a polar ethyl ester group. The indole N-H proton is very weakly acidic (pKa ≈ 17) and will be non-ionized under typical reversed-phase HPLC conditions. These characteristics strongly suggest that Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable analytical technique.
The development of an RP-HPLC method is a systematic process aimed at achieving reliable and reproducible separation. The primary goal is to separate the main compound from any potential impurities, which can include starting materials, by-products, intermediates, and degradation products.[3]
Caption: Workflow for HPLC Method Development and Validation.
Comparative Analysis of Chromatographic Parameters
The success of an HPLC separation hinges on the judicious selection of the stationary and mobile phases. Here, we compare the most viable options for ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate.
Stationary Phase: The Heart of the Separation
The stationary phase provides the surface for the separation to occur. For aromatic compounds, the choice of stationary phase significantly impacts selectivity.[4]
| Stationary Phase | Principle of Interaction | Advantages for this Analyte | Disadvantages |
| C18 (Octadecylsilane) | Primarily hydrophobic interactions. | Excellent "workhorse" choice. High hydrophobicity ensures good retention for the analyte. Widely available and well-characterized. | May not provide sufficient selectivity to separate structurally similar isomers or impurities. |
| C8 (Octylsilane) | Hydrophobic interactions, but less retentive than C18. | Useful if retention on a C18 column is too long, allowing for faster analysis times. | May provide insufficient retention, leading to co-elution with the solvent front if impurities are polar. |
| Phenyl-Hexyl | Hydrophobic interactions plus π-π interactions with the phenyl rings. | Potentially superior selectivity. The π-π interactions can enhance the separation of aromatic and substituted aromatic compounds from the main peak. | Can be less stable at extreme pH values compared to modern C18 columns. |
Scientist's Recommendation: A C18 column is the recommended starting point due to its versatility and high retention for hydrophobic molecules.[4] However, if process-related impurities are structurally very similar (e.g., isomers with different substitution patterns), a Phenyl-Hexyl column should be evaluated for its alternative selectivity.
Mobile Phase: Driving the Separation
The mobile phase composition dictates the elution strength and can be fine-tuned to achieve optimal separation.[2]
| Mobile Phase Component | Comparison & Rationale |
| Organic Modifier | Acetonitrile (ACN) vs. Methanol (MeOH): Acetonitrile is generally the preferred solvent. It has a lower UV cutoff (~190 nm) compared to methanol (~205 nm), which is advantageous for detecting impurities at low wavelengths. ACN also generates lower backpressure and often provides sharper peaks for aromatic compounds. |
| Aqueous Phase & Additives | Buffered vs. Unbuffered: While the analyte is neutral, using a buffer (e.g., 10-20 mM phosphate buffer) can improve method ruggedness and ensure consistent retention times. Acid Additive: For improved peak shape and compatibility with mass spectrometry (MS), a small amount of acid (0.1% formic acid or phosphoric acid) is highly recommended.[5][6] It suppresses the ionization of any free silanol groups on the stationary phase, minimizing peak tailing. |
Scientist's Recommendation: An isocratic or gradient elution using Acetonitrile and water with 0.1% formic acid is the recommended mobile phase system. A gradient elution (increasing ACN concentration over time) is particularly useful for purity analysis as it allows for the elution of more nonpolar impurities that might be strongly retained under isocratic conditions.
Caption: Interplay of Key HPLC Parameters and Performance.
Recommended Protocol for Purity Determination
This protocol is a robust starting point for the analysis of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate. It is designed to be self-validating through rigorous system suitability checks.
Instrumentation and Reagents
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Reagents: HPLC-grade Acetonitrile, HPLC-grade water, Formic acid (≥98%).
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or λmax determined from PDA scan) |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 |
Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.
System Suitability Test (SST)
Before sample analysis, the chromatographic system must be verified. This is achieved by injecting the Standard Solution five times and evaluating the results against predefined criteria.[7][8]
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency; a higher number indicates sharper peaks and better separation potential. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector system. |
| %RSD of Retention Time | ≤ 1.0% | Confirms the stability and precision of the pumping system. |
Method Validation: Ensuring Trustworthiness
A fully validated method provides documented evidence that the procedure is fit for its intended purpose.[1][9] The validation should be performed according to ICH Q2(R1) guidelines.[7][8]
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7] This is demonstrated through forced degradation studies (acid, base, oxidation, heat, light). The method must be able to separate the main peak from any degradation products formed.
-
Linearity: A linear relationship should be established between the concentration of the analyte and the peak area over a specified range (e.g., from the Limit of Quantitation to 150% of the target concentration). The correlation coefficient (r²) should typically be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Assessed by analyzing a minimum of six replicate samples at 100% concentration.[9]
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively. The LOQ is the lowest concentration on the linearity curve that exhibits acceptable accuracy and precision.[3]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 °C in column temperature, ±0.2 mL/min in flow rate), providing an indication of its reliability during normal usage.
Conclusion
The purity determination of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is reliably achieved using a well-developed and validated reversed-phase HPLC method. A C18 stationary phase coupled with an acetonitrile/water gradient containing a formic acid modifier provides an excellent foundation for achieving high-resolution separation. Adherence to the systematic method development and validation principles outlined in this guide, grounded in ICH guidelines, ensures the generation of accurate, precise, and trustworthy data critical for researchers, scientists, and drug development professionals.
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SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Retrieved from [Link]
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Patel, P., et al. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Qeios. Retrieved from [Link]
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Waghmare, P., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Retrieved from [Link]
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Pharmaguideline. (2022). Steps for HPLC Method Validation. Retrieved from [Link]
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Gudipudi, M., et al. (2024). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as. Der Pharma Chemica. Retrieved from [Link]
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Sepuxianyun. (2023). Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. Retrieved from [Link]
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Koren, Z. (2006). HPLC-PDA analysis of brominated indirubinoid, indigoid, and isatinoid dyes. Semantic Scholar. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC traces of the halogenation of indole with BalH in excess of NaCl.... Retrieved from [Link]
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Szepesy, L. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
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AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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Cai, N., et al. (2023). Metagenomic Identification of Brominated Indole Biosynthetic Machinery from Cyanobacteria. eScholarship, University of California. Retrieved from [Link]
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Pharmapproach. (2023). Overview of RP-HPLC method development for drug estimation. Retrieved from [Link]
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Patel, D., et al. (2018). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Retrieved from [Link]
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Cai, N., et al. (2023). Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria. National Institutes of Health. Retrieved from [Link]
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A Comparative Guide to the X-ray Crystal Structure of Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, indole derivatives stand as a cornerstone scaffold, integral to the development of a myriad of therapeutic agents. Their diverse biological activities are profoundly influenced by their three-dimensional structure and intermolecular interactions. This guide provides a comprehensive analysis of the anticipated crystal structure of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate, a molecule of significant interest in drug discovery. Due to the current absence of a publicly available crystal structure for this specific compound, this guide leverages experimental data from closely related bromo-indole derivatives to offer a predictive and comparative analysis. We will delve into the subtle yet impactful effects of substituent placement on the indole core, explore the governing intermolecular forces that dictate crystal packing, and provide a detailed experimental workflow for obtaining such crucial structural data.
The Indole Scaffold: A Privileged Structure in Drug Discovery
The indole ring system is a prevalent motif in numerous natural products and synthetic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. The ability of the indole nucleus to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions allows for high-affinity binding to a variety of biological targets. The strategic placement of substituents on the indole ring is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. The title compound, ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate, features a bromine atom at the 7-position, a methyl group at the 5-position, and an ethyl carboxylate group at the 2-position, each expected to influence its solid-state conformation and interaction profile.
Predicted Molecular Structure and Conformation
While the precise crystal structure of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate remains to be determined, we can infer its likely conformation based on the analysis of structurally similar indole derivatives. The indole ring system itself is expected to be essentially planar. The ethyl carboxylate group at the 2-position is likely to be coplanar with the indole ring to maximize conjugation, a feature commonly observed in other indole-2-carboxylate structures.
The bromine atom at the 7-position and the methyl group at the 5-position will influence the electronic properties and steric profile of the molecule. The bulky bromine atom may cause minor distortions in the planarity of the indole ring. The relative orientation of the ethyl group of the ester will be a key conformational feature, likely adopting a staggered conformation to minimize steric hindrance.
Figure 1: Predicted molecular structure of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate.
Comparative Analysis with Related Indole Derivatives
To substantiate our predictions, we will compare the anticipated structure with experimentally determined crystal structures of related bromo-indole derivatives.
| Compound | Key Structural Features | Intermolecular Interactions | Reference |
| Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate | Planar indole ring. The ethyl carboxylate is slightly twisted out of the plane. | Hydrogen bonding involving the indole N-H and the carbonyl oxygen. Halogen bonding involving the bromine atom. | [1][2] |
| Methyl 5-bromo-1H-indole-7-carboxylate | The indole ring is planar. The methyl carboxylate is coplanar with the indole ring. | N-H···O hydrogen bonds form chains of molecules. π-π stacking interactions are also observed. | [3][4] |
| 5-Bromo-7-methyl-1H-indole | Planar indole ring. | N-H···π interactions and C-H···π interactions are significant in the crystal packing. | [5] |
This comparative data suggests that the crystal packing of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate will likely be dominated by a combination of hydrogen bonding, halogen bonding, and π-π stacking interactions. The presence of the methyl group at the 5-position may introduce additional C-H···π interactions, further stabilizing the crystal lattice.
Figure 2: Potential intermolecular interactions in the crystal lattice.
Experimental Protocol for X-ray Crystal Structure Determination
For researchers aiming to determine the crystal structure of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate or similar derivatives, the following is a detailed, step-by-step methodology for single-crystal X-ray diffraction.[6][7][8][9][10][11]
Synthesis and Crystallization
Synthesis of Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate:
A common route to synthesize indole-2-carboxylates is through the Fischer indole synthesis or variations thereof. A plausible synthetic route for the title compound could involve the reaction of a suitably substituted phenylhydrazine with an appropriate pyruvate derivative.[12][13]
Crystallization:
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane) at an elevated temperature to achieve a saturated solution.
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered vial. This is often the simplest and most effective method for obtaining high-quality single crystals.
-
Vapor Diffusion: Place a small vial containing the concentrated solution of the compound inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution can induce crystallization.
-
Cooling: Slowly cool a saturated solution of the compound. This method is effective for compounds whose solubility is highly dependent on temperature.
Data Collection
-
Crystal Mounting: Carefully select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head using a cryoprotectant if data is to be collected at low temperatures.
-
Diffractometer Setup: Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is optimized to ensure complete and redundant data are collected.
Structure Solution and Refinement
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using a least-squares minimization procedure. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Figure 3: A generalized workflow for single-crystal X-ray diffraction.
Conclusion and Future Directions
While a definitive crystal structure for ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is not yet available, this comparative guide provides a robust framework for understanding its likely solid-state properties. The analysis of related bromo-indole derivatives strongly suggests that its crystal packing will be governed by a network of hydrogen bonds, halogen bonds, and π-π stacking interactions. The provided experimental protocol offers a clear pathway for researchers to obtain the empirical data necessary to validate these predictions.
The determination of the precise crystal structure of this and other indole derivatives is of paramount importance. This knowledge will not only deepen our fundamental understanding of structure-property relationships but also provide invaluable insights for the rational design of new therapeutic agents with improved efficacy and safety profiles. Future work should focus on the successful crystallization and structural elucidation of the title compound to confirm the hypotheses presented in this guide and further enrich the structural database of this vital class of molecules.
References
-
Madhan, B., et al. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 80(6). [Link]
-
The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl). (n.d.). National Institutes of Health. [Link]
-
X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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A Comparative Guide to the Reactivity of 5-Bromo and 7-Bromo Indoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the indole scaffold remains a cornerstone for innovation. Its versatile structure, present in a vast array of natural products and pharmaceuticals, offers a rich canvas for synthetic modification. Among the most valuable building blocks for elaborating the indole core are its brominated derivatives, which serve as key precursors for a multitude of cross-coupling and substitution reactions. This guide provides an in-depth, objective comparison of the reactivity of two common isomers: 5-bromoindole and 7-bromoindole. By examining their performance in key synthetic transformations and providing supporting experimental data, we aim to equip researchers with the insights needed to make informed decisions in their synthetic strategies.
Understanding the Electronic Landscape of Brominated Indoles
The reactivity of the indole ring is fundamentally governed by the electron-donating nature of the nitrogen atom, which increases the electron density of the heterocyclic ring, particularly at the C3 position, making it highly susceptible to electrophilic attack.[1][2] The introduction of a bromine atom, an electronegative and deactivating yet ortho-, para-directing substituent, on the benzene ring modulates this reactivity. The position of the bromine atom—at C5 versus C7—imparts distinct electronic and steric characteristics that significantly influence the outcome of various chemical reactions.
5-Bromoindole: The bromine atom at the 5-position exerts an electron-withdrawing inductive effect, which deactivates the benzene ring towards electrophilic substitution. However, its lone pairs can participate in resonance, directing incoming electrophiles to the C4 and C6 positions. The C5 position is relatively unhindered, allowing for a wide range of transformations at the bromine-substituted carbon.
7-Bromoindole: In 7-bromoindole, the bromine atom is situated adjacent to the indole nitrogen. This proximity can lead to steric hindrance, potentially impeding the approach of bulky reagents to both the N1 and C7 positions.[3][4] Electronically, the inductive effect of the bromine at C7 will also deactivate the benzene ring.
The following sections will delve into a comparative analysis of these two isomers in several critical synthetic reactions, supported by experimental data where available.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, and brominated indoles are excellent substrates for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide. Both 5-bromoindole and 7-bromoindole are amenable to this reaction, providing a means to introduce aryl and heteroaryl substituents.
7-Bromoindole also participates effectively in Suzuki-Miyaura reactions. A study on the synthesis of the indole alkaloid hippadine reported that the Suzuki reaction of a metalated 7-bromoindole derivative afforded the product in good yields of 67-74%.[5] Another report describes the successful Suzuki-Miyaura coupling of C7-bromo-4-substituted-1H-indazoles with various boronic acids in moderate to good yields.[7]
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromoindole
This generalized protocol can be adapted for both 5- and 7-bromoindole derivatives.
Materials:
-
Bromoindole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane/water, DME, or toluene)
Procedure:
-
To a reaction vessel, add the bromoindole, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst and degassed solvent.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for the Suzuki-Miyaura coupling of bromoindoles.
Heck Reaction
The Heck reaction provides a powerful method for the formation of C-C bonds between an aryl halide and an alkene.[8][9] Both 5- and 7-bromoindole can undergo Heck reactions, leading to the formation of vinyl-substituted indoles.
For 5-bromoindoles, phosphine-free Heck reaction protocols in water under microwave irradiation have been developed, offering an environmentally friendly approach with excellent yields in short reaction times.[10]
For 7-bromo-1-tetralone, a related cyclic ketone, a detailed protocol for the Heck reaction has been described using a palladium(II) acetate/X-Phos catalyst system.[11] This suggests that 7-bromoindole would also be a suitable substrate, although specific comparative data with 5-bromoindole is scarce. The steric bulk at the 7-position may necessitate the use of bulky, electron-rich phosphine ligands to facilitate the reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[12][13] This reaction is valuable for introducing alkynyl moieties onto the indole scaffold. Both 5- and 7-bromoindole are known to participate in Sonogashira couplings. A method for the preparation of 5-bromo-7-methylindole involves a Sonogashira coupling reaction as a key step.[14] Similarly, 7-bromoindole is mentioned as a substrate for Sonogashira coupling to introduce alkynyl groups.[15]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[16][17] This reaction is crucial for the preparation of arylamines. While detailed protocols for the Buchwald-Hartwig amination of 7-bromochroman-3-ol and 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine are available, suggesting the feasibility for 7-bromoindole, direct comparative data with 5-bromoindole is limited.[18][19] The choice of a bulky, electron-rich phosphine ligand is often critical for the successful amination of aryl bromides.[20]
N-Alkylation: A Comparison of Nucleophilicity
The N-alkylation of indoles is a fundamental transformation in medicinal chemistry. The reaction proceeds via deprotonation of the indole nitrogen to form a nucleophilic indolide anion, which then reacts with an alkylating agent.[21]
Both 5-bromo and 7-bromoindoles can be N-alkylated. However, the position of the bromine atom can influence the nucleophilicity of the indole nitrogen and the accessibility of the N-H bond. In a study on the alkylation of N(7)-unsubstituted 1,3-diazaoxindoles, it was found that the use of butyllithium as a base allowed for selective alkylation at the C5 position without affecting the N7 atom, highlighting the influence of the substituent and base on regioselectivity.[22][23] For 5-bromoindole, N-alkylation protocols are well-established, often using bases like sodium hydride or potassium hydroxide in polar aprotic solvents like DMF or DMSO.[21]
The steric hindrance from the bromine atom at the 7-position in 7-bromoindole might be expected to slightly decrease the rate of N-alkylation compared to 5-bromoindole, especially with bulky alkylating agents. However, with appropriate choice of base and reaction conditions, high yields of N-alkylated 7-bromoindoles can be achieved.
Experimental Protocol: N-Alkylation of a Bromoindole
Materials:
-
Bromoindole (1.0 equiv)
-
Alkylating agent (e.g., alkyl halide, 1.1-1.5 equiv)
-
Base (e.g., NaH, 60% dispersion in mineral oil, 1.2 equiv; or KOH, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF or DMSO)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the bromoindole and anhydrous solvent.
-
Cool the solution to 0 °C.
-
Carefully add the base portion-wise.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for deprotonation.
-
Slowly add the alkylating agent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
N-Alkylation Reaction Pathway
Caption: General pathway for the N-alkylation of bromoindoles.
Metal-Halogen Exchange: Generating Nucleophilic Indoles
Metal-halogen exchange is a powerful reaction for converting an organic halide into an organometallic species, which can then react with various electrophiles.[24][25] This is a key method for the functionalization of the bromoindole benzene ring.
Both 5-bromo and 7-bromoindoles can undergo metal-halogen exchange, typically using organolithium reagents like n-butyllithium or t-butyllithium at low temperatures.[26] The resulting lithiated indole is a potent nucleophile. A study on bromoheterocycles with acidic protons demonstrated that bromoindoles can undergo efficient bromine-metal exchange.[26]
The primary difference in reactivity between 5- and 7-bromoindole in this context is likely to be influenced by the acidity of the N-H proton and potential chelation effects. For 7-bromoindole, the proximity of the bromine and nitrogen atoms could potentially influence the stability and reactivity of the resulting organometallic intermediate. It is common practice to first deprotonate the indole N-H with a strong base (like KH or an equivalent of the organolithium reagent) before initiating the metal-halogen exchange.
Experimental Protocol: Metal-Halogen Exchange and Quenching
Materials:
-
Bromoindole (1.0 equiv)
-
Organolithium reagent (e.g., n-BuLi or t-BuLi, 2.1 equiv)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Electrophile (e.g., aldehyde, ketone, CO₂, etc.)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the bromoindole and anhydrous solvent.
-
Cool the solution to -78 °C.
-
Slowly add the organolithium reagent (the first equivalent deprotonates the N-H, the second performs the exchange).
-
Stir the mixture at low temperature for a specified time to ensure complete exchange.
-
Add the electrophile and continue stirring at low temperature.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify by column chromatography.
Summary of Reactivity Comparison
| Reaction Type | 5-Bromoindole | 7-Bromoindole | Key Considerations |
| Suzuki-Miyaura Coupling | Widely used, generally high yields. | Effective, good yields reported. | Choice of catalyst and ligand is crucial for both. |
| Heck Reaction | Amenable to phosphine-free, aqueous conditions. | Likely requires bulky phosphine ligands. | Steric hindrance at C7 may influence reaction rates. |
| Sonogashira Coupling | Good substrate. | Good substrate. | Copper co-catalysis is typically employed. |
| Buchwald-Hartwig Amination | Good substrate. | Feasible, likely requires bulky ligands. | Steric hindrance at C7 may necessitate optimized conditions. |
| N-Alkylation | Standard protocols are effective. | Effective, may be slightly slower with bulky reagents. | Steric hindrance from the C7-bromo group. |
| Metal-Halogen Exchange | Efficient at low temperatures. | Efficient at low temperatures. | N-H deprotonation is a prerequisite. |
Conclusion
Both 5-bromoindole and 7-bromoindole are highly valuable and versatile building blocks in organic synthesis. The choice between the two often depends on the desired final structure and the specific reaction being employed.
5-Bromoindole can be considered the more "general purpose" of the two, with a vast body of literature supporting its use in a wide array of reactions. Its C5 position is sterically accessible, leading to generally high reactivity in cross-coupling reactions.
7-Bromoindole offers a unique substitution pattern, and while it is a highly effective substrate in many of the same reactions, the steric influence of the C7-bromine atom should be a key consideration in experimental design. This may necessitate the use of more specialized catalyst systems (e.g., those with bulky ligands) or slightly more forcing reaction conditions to achieve optimal results.
Ultimately, a thorough understanding of the electronic and steric properties of each isomer, coupled with careful optimization of reaction conditions, will enable researchers to effectively leverage the synthetic potential of both 5- and 7-bromoindoles in the pursuit of novel molecules with significant biological and material applications.
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A Guide to the Spectroscopic Journey: From Precursors to Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate
This guide provides an in-depth spectroscopic comparison of the versatile heterocyclic compound, ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate, and its precursors. Indole derivatives are fundamental scaffolds in a vast array of pharmaceuticals and bioactive molecules, making their unambiguous synthesis and characterization a cornerstone of medicinal chemistry and drug development.[1] This document is designed for researchers and scientists, offering a detailed analysis of the transformative spectroscopic signatures—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—that map the synthetic progression. We will explore the causality behind the observed spectral changes, providing a robust framework for reaction monitoring and final product validation.
The synthesis of the target indole is most classically achieved through the Fischer indole synthesis, a venerable and powerful acid-catalyzed reaction first reported by Emil Fischer in 1883.[2][3] This method involves the condensation of an arylhydrazine with a ketone or aldehyde, followed by a[4][4]-sigmatropic rearrangement to form the indole core.[4][5][6] In our case, the journey begins with 4-bromo-2-methylaniline and ethyl pyruvate.
The Synthetic Pathway: A Fischer Indole Synthesis Approach
The conversion of the starting materials to the final indole product proceeds through a distinct hydrazone intermediate. Understanding the structure of each molecule in this pathway is critical to interpreting the corresponding spectroscopic data.
Caption: Synthetic workflow for Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate.
Part 1: Comparative ¹H NMR Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structural changes during this synthesis. The chemical shift, multiplicity, and integration of the proton signals provide a detailed molecular map.
Key Transformations to Monitor:
-
Amine to Hydrazine to Indole NH: The disappearance of the aniline -NH₂ signal, appearance of two distinct N-H signals in the hydrazone, and finally the emergence of the characteristic, broad indole N-H singlet.
-
Aromatic Region: Significant changes in the chemical shifts and coupling patterns of the aromatic protons as the aniline ring is converted into the bicyclic indole system.
-
Aliphatic Region: The persistence of the ethyl ester and methyl group signals, albeit with slight shifts due to changes in their electronic environment.
Table 1: Comparative ¹H NMR Data (Predicted, in δ ppm)
| Compound Name | Aromatic Protons | -CH₃ (Aromatic) | Ethyl Group (-OCH₂CH₃) | N-H Protons | Other |
| 4-Bromo-2-methylaniline (Precursor 1) | ~7.1 (d), ~6.9 (dd), ~6.6 (d) | ~2.1 (s, 3H) | - | ~3.5-4.5 (br s, 2H, -NH₂) | - |
| Ethyl Pyruvate (Precursor 2) | - | - | ~4.3 (q, 2H), ~1.4 (t, 3H) | - | ~2.5 (s, 3H, Keto-CH₃) |
| Ethyl 2-((4-bromo-2-methylphenyl)hydrazono)propanoate (Intermediate) | ~7.2-7.5 (m, 3H) | ~2.3 (s, 3H) | ~4.3 (q, 2H), ~1.3 (t, 3H) | ~8.5 (s, 1H, Ar-NH), ~8.0 (s, 1H, =N-NH) (isomer dependent) | ~2.1 (s, 3H, =C-CH₃) |
| Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate (Final Product) | ~7.5 (d), ~7.1 (d) | ~2.4 (s, 3H) | ~4.4 (q, 2H), ~1.4 (t, 3H) | ~11.5-12.0 (br s, 1H, Indole N-H) | ~7.0 (s, 1H, C3-H) |
Expert Analysis: The transition from 4-bromo-2-methylaniline to the hydrazone intermediate is marked by the replacement of the broad -NH₂ signal with a sharper N-H signal further downfield, a result of the change in hybridization and electronic environment. The most dramatic transformation is the cyclization to the indole. A new singlet appears around 7.0 ppm, characteristic of the C3-H of the indole ring. The indole N-H proton is significantly deshielded, appearing as a broad singlet well downfield (>11 ppm), a hallmark of indole-2-carboxylates.[7]
Part 2: Comparative ¹³C NMR Analysis
Carbon-13 NMR spectroscopy complements the proton data by providing a map of the carbon skeleton. The formation of the indole ring results in the appearance of new signals and significant shifts in the existing aromatic carbon signals.
Key Transformations to Monitor:
-
Carbonyl Carbons: Tracking the ketone and ester carbonyls. The ketonic carbonyl of ethyl pyruvate is consumed during hydrazone formation.
-
Aromatic & Heterocyclic Carbons: The initial six aromatic carbons of the aniline evolve into the eight distinct carbons of the bicyclic indole core.
Table 2: Comparative ¹³C NMR Data (Predicted, in δ ppm)
| Compound Name | Aromatic/Heterocyclic Carbons | -CH₃ (Aromatic) | Ethyl Group (-OCH₂CH₃) | Carbonyl (C=O) | Other |
| 4-Bromo-2-methylaniline (Precursor 1) | ~145, 132, 128, 125, 120, 115 | ~17 | - | - | - |
| Ethyl Pyruvate (Precursor 2) | - | - | ~62, ~14 | ~195 (Ketone), ~162 (Ester) | ~27 (Keto-CH₃) |
| Ethyl 2-((4-bromo-2-methylphenyl)hydrazono)propanoate (Intermediate) | ~140-115 (6 signals) | ~17 | ~61, ~14 | ~164 (Ester) | ~145 (C=N), ~12 (=C-CH₃) |
| Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate (Final Product) | ~138 (C7a), ~130 (C2), ~129 (C5), ~127 (C3a), ~125 (C6), ~118 (C4), ~115 (C-Br), ~105 (C3) | ~21 | ~62, ~14 | ~162 (Ester) | - |
Expert Analysis: The conversion of the hydrazone to the indole is confirmed in the ¹³C NMR spectrum by the disappearance of the C=N carbon signal and the appearance of new signals corresponding to the indole ring carbons. Specifically, the appearance of the C2 and C3 carbons of the pyrrole ring, typically around 130 ppm and 105 ppm respectively for this substitution pattern, is a definitive indicator of successful cyclization.[7]
Part 3: Comparative FT-IR Analysis
Infrared spectroscopy is highly effective for tracking the changes in key functional groups throughout the synthesis. The N-H and C=O stretching regions are particularly informative.
Key Transformations to Monitor:
-
N-H Stretching Region (3500-3200 cm⁻¹): The characteristic doublet of the primary amine (-NH₂) in the starting material will be replaced by a single, sharp peak for the secondary amine (N-H) in the hydrazone, which in turn is replaced by the broader N-H stretch of the indole ring.[8][9]
-
Carbonyl Stretching Region (1750-1650 cm⁻¹): Ethyl pyruvate shows two C=O stretches. Upon forming the hydrazone, the ketone C=O vanishes, and the ester C=O may shift slightly due to conjugation with the C=N bond. This ester C=O band persists in the final product.
Caption: Evolution of the N-H stretching band in FT-IR spectroscopy.
Table 3: Comparative FT-IR Data (Key Bands, in cm⁻¹)
| Compound Name | ν(N-H) Stretch | ν(C=O) Stretch | Other Key Bands |
| 4-Bromo-2-methylaniline (Precursor 1) | ~3450, ~3350 (doublet) | - | ~1620 (N-H bend), ~800 (C-Br stretch) |
| Ethyl Pyruvate (Precursor 2) | - | ~1740 (Ester), ~1730 (Ketone) | ~2980 (C-H stretch) |
| Ethyl 2-((4-bromo-2-methylphenyl)hydrazono)propanoate (Intermediate) | ~3300 (single peak) | ~1715 (Ester, conjugated) | ~1600 (C=N stretch), ~810 (C-Br stretch) |
| Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate (Final Product) | ~3400 (broad) | ~1700 (Ester, conjugated) | ~1610, 1550 (C=C aromatic), ~820 (C-Br stretch) |
Part 4: Comparative Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and fragmentation patterns, offering definitive proof of each synthetic step. The presence of a bromine atom is easily identified by the characteristic M/M+2 isotopic pattern, where the two peaks are of nearly equal intensity.
Key Transformations to Monitor:
-
Molecular Ion Peak (M⁺): Tracking the increase in molecular weight from precursors to the final product.
-
Bromine Isotope Pattern: The persistence of the ~1:1 M/M+2 ratio confirms the bromine atom is retained throughout the synthesis.
-
Fragmentation: The loss of ammonia (NH₃, 17 amu) during the final cyclization step from the hydrazone is a key mechanistic confirmation, although the hydrazone intermediate itself may not be stable enough to be observed directly as a molecular ion.
Table 4: Comparative Mass Spectrometry Data (m/z)
| Compound Name | Molecular Formula | Molecular Weight | Expected M⁺ and M+2 Peaks (m/z) | Key Fragments |
| 4-Bromo-2-methylaniline (Precursor 1) | C₇H₈BrN | 186.05 | 185 / 187 | [M-CH₃]⁺, [M-NH₂]⁺ |
| Ethyl Pyruvate (Precursor 2) | C₅H₈O₃ | 116.12 | 116 | [M-OC₂H₅]⁺ (m/z 71), [COOC₂H₅]⁺ (m/z 73) |
| Ethyl 2-((4-bromo-2-methylphenyl)hydrazono)propanoate (Intermediate) | C₁₂H₁₅BrN₂O₂ | 283.16 | 282 / 284 | [M-OC₂H₅]⁺, fragments from aniline portion |
| Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate (Final Product) | C₁₂H₁₂BrNO₂ | 282.13 | 281 / 283 | [M-OC₂H₅]⁺ (m/z 236/238) |
Expert Analysis: The mass difference between the hydrazone intermediate (C₁₂H₁₅BrN₂O₂) and the final indole product (C₁₂H₁₂BrNO₂) corresponds to the loss of H₃N (ammonia), consistent with the final step of the Fischer indole synthesis mechanism. The prominent molecular ion peaks at m/z 281 and 283 for the final product, with nearly equal intensity, provide conclusive evidence for the formation of a monobrominated indole structure.
Experimental Protocols
General Procedure for Fischer Indole Synthesis
-
Hydrazone Formation: Dissolve 4-bromo-2-methylaniline in aqueous HCl and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt. Reduce the diazonium salt in situ using a solution of tin(II) chloride in concentrated HCl to yield the (4-bromo-2-methylphenyl)hydrazine hydrochloride salt. Neutralize the hydrazine salt and react it with one equivalent of ethyl pyruvate in ethanol with a catalytic amount of acetic acid. The hydrazone intermediate often precipitates from the solution upon cooling.
-
Indole Cyclization: Add the dried hydrazone intermediate to a Lewis or Brønsted acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid in a solvent like ethanol or acetic acid).[2][5] Heat the mixture under reflux for several hours, monitoring the reaction by TLC.
-
Work-up and Purification: After cooling, pour the reaction mixture into ice water and neutralize. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Spectroscopic Data Acquisition
-
NMR: Spectra should be recorded on a 400 MHz or higher spectrometer. Samples should be dissolved in deuterated solvents like CDCl₃ or DMSO-d₆. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
FT-IR: Spectra can be obtained using a KBr pellet for solid samples or as a neat film for liquids on an FT-IR spectrometer.
-
Mass Spectrometry: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to obtain the mass spectrum. High-resolution mass spectrometry (HRMS) is recommended for confirming the elemental composition.
Conclusion
The transformation from simple aniline and pyruvate precursors to the complex ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is elegantly chronicled through a multi-faceted spectroscopic analysis. Each technique—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—provides a unique and complementary piece of the structural puzzle. By carefully analyzing the appearance and disappearance of key signals, researchers can confidently track the reaction's progress, identify intermediates, and verify the structure and purity of the final, valuable indole product. This guide serves as a roadmap for that analytical journey, grounding experimental observations in the fundamental principles of spectroscopy.
References
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
-
Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. [Link]
-
Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]
-
ResearchGate. FT-IR spectrum of control indole. [Link]
-
Technoarete. FT-IR studies on interactions between Indole and Coumarin. [Link]
-
MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]
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- 1. cas 15936-72-8|| where to buy Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate [english.chemenu.com]
- 2. testbook.com [testbook.com]
- 3. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]
- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 5. jk-sci.com [jk-sci.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. technoarete.org [technoarete.org]
A Researcher's Guide to the Analytical Scrutiny of Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate and Its Alternatives
For the discerning researcher in drug discovery and organic synthesis, the purity and identity of a starting material are paramount. The Certificate of Analysis (CoA) is the primary document that attests to a compound's quality, yet its interpretation and verification are often non-trivial. This guide provides an in-depth comparison of the analytical profiles for ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate and two common structural alternatives: ethyl 7-bromo-1H-indole-2-carboxylate and ethyl 5-bromo-1H-indole-2-carboxylate. We will delve into the significance of the data presented on a typical CoA and provide a detailed protocol for the independent verification of purity by High-Performance Liquid Chromatography (HPLC).
The Critical Role of the Certificate of Analysis
A Certificate of Analysis is more than a mere formality; it is a legal document from the supplier that provides evidence of a product's identity and quality. For complex organic molecules like substituted indoles, which are often key building blocks in the synthesis of pharmacologically active compounds, seemingly minor impurities can have profound effects on reaction yields, downstream product purity, and biological assay results. A thorough understanding of the CoA allows a researcher to assess the suitability of a chemical batch for a specific application and to troubleshoot experiments effectively.
Comparative Analysis of Indole-2-carboxylate Derivatives
The following table summarizes the typical analytical specifications for ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate and its structural isomers. While a publicly available, complete CoA for the primary compound is often not provided by suppliers for research-grade chemicals, this table presents a "gold-standard" representative profile based on the analysis of similar compounds and established analytical techniques. This is compared with available data for two common alternatives.
| Parameter | Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate (Representative) | Ethyl 7-bromo-1H-indole-2-carboxylate | Ethyl 5-bromo-1H-indole-2-carboxylate | Significance of the Parameter |
| Appearance | White to off-white solid | Not specified | Brown to dark brown powder[1] | A visual inspection that can indicate gross contamination or degradation. |
| Purity (by HPLC) | ≥98.0% | Retention time = 3.82 min (in a specific system)[2] | ≥95%[3] | Quantifies the percentage of the desired compound in the sample, a critical measure of quality. |
| Identity by ¹H NMR | Conforms to structure | Not specified | Conforms to structure | Confirms the chemical structure of the molecule by analyzing the chemical environment of its protons. |
| Identity by Mass Spec. | [M+H]⁺ = 282.13 | [M+H]⁺ = 268[2] | Not specified | Confirms the molecular weight of the compound. |
| Melting Point | Not specified | Not specified | 163-167 °C[3] | A physical property that can be an indicator of purity; a broad melting range often suggests the presence of impurities. |
| Residual Solvents | To be reported (e.g., <0.5% Ethyl Acetate) | Not specified | Not specified | Identifies and quantifies any solvents remaining from the synthesis and purification process, which can interfere with reactions. |
The Science Behind the Specifications: A Deeper Look at the Analytical Techniques
A comprehensive characterization of a molecule like ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate relies on the orthogonal application of several analytical techniques. Each method provides a unique piece of the puzzle to build a complete picture of the compound's identity and purity.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse of purity determination. The compound is dissolved in a solvent and injected into a high-pressure stream of liquid (the mobile phase) that flows through a column packed with a stationary phase. Different components in the sample interact with the stationary phase to varying degrees, causing them to separate and be detected as they exit the column. The area under the peak corresponding to the main compound, relative to the total area of all peaks, gives the purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structural elucidation of organic molecules. It probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to provide detailed information about the chemical environment of each atom in the molecule. For ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate, we would expect to see characteristic signals for the ethyl group, the methyl group, and the aromatic protons on the indole ring. The chemical shifts, splitting patterns, and integration of these signals provide a unique fingerprint of the molecule.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of a compound by ionizing it and measuring its mass-to-charge ratio. This technique provides a rapid and accurate confirmation of the compound's identity.
The interplay of these techniques provides a self-validating system for quality control, as illustrated in the diagram below.
Caption: Interplay of analytical techniques for compound characterization.
Independent Verification: A Step-by-Step HPLC Protocol
It is good practice for researchers to independently verify the purity of critical starting materials. The following is a general-purpose Reverse-Phase HPLC (RP-HPLC) method suitable for the analysis of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate and similar indole derivatives.
Objective: To determine the purity of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate by RP-HPLC with UV detection.
Materials:
-
Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
Volumetric flasks and pipettes
-
HPLC vials
-
HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm), UV detector, and autosampler.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. Add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound at approximately 1 mg/mL in acetonitrile.
-
Dilute the stock solution to a final concentration of approximately 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution (see table below)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 280 nm
-
Run Time: 25 minutes
Gradient Elution Program:
-
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
The following diagram illustrates the general workflow for receiving and qualifying a new chemical reagent in a research laboratory.
Caption: Workflow for the quality control of incoming chemical reagents.
Conclusion
The rigorous analytical characterization of starting materials like ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is a cornerstone of reproducible and reliable scientific research. While a complete Certificate of Analysis from a supplier is the first step in this process, an understanding of the underlying analytical principles and the ability to perform independent verification are essential skills for any researcher. By employing a multi-technique approach to quality control, scientists can proceed with their experiments with a high degree of confidence in the integrity of their reagents.
References
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Alachem Co., Ltd. 16732-69-7 | Ethyl 7-bromo-1H-indole-2-carboxylate. [Link]
Sources
A Comparative Guide to In Silico Modeling of Ethyl 7-Bromo-5-Methyl-1H-Indole-2-Carboxylate Derivatives for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of in silico modeling techniques for the rational design of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate derivatives. Moving beyond rigid templates, this document offers a dynamic framework grounded in scientific integrity, leveraging a case study approach to illustrate the predictive power and practical application of computational tools in modern drug discovery.
Introduction: The Promise of the Indole Scaffold and the Power of In Silico Prediction
The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged scaffold" for drug design.[2] Specifically, derivatives of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate are of significant interest due to their potential as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3][4]
However, the synthesis and biological evaluation of extensive chemical libraries are both time-consuming and resource-intensive. In silico modeling, or computer-aided drug design (CADD), offers a powerful alternative by predicting the biological activity and pharmacokinetic properties of novel compounds before they are ever synthesized.[5] This guide will compare and contrast key in silico methodologies—molecular docking, Quantitative Structure-Activity Relationship (QSAR), and ADMET prediction—using a practical case study to demonstrate their application and predictive capabilities.
While direct experimental data for ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is not extensively available in the public domain, we can effectively model its potential by examining a closely related and well-characterized analogue. For the purposes of this guide, we will focus on a series of potent indole-2-carboxamide derivatives that have been synthesized and evaluated as multi-target kinase inhibitors, specifically targeting Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[6]
The In Silico Drug Discovery Workflow: A Conceptual Overview
The process of designing and evaluating novel drug candidates using computational methods follows a logical progression. This workflow allows for the iterative refinement of molecular structures to optimize their biological activity and drug-like properties.
Caption: A generalized workflow for in silico drug discovery.
Case Study: Indole-2-Carboxamides as Dual EGFR/CDK2 Inhibitors
To ground our comparison in real-world data, we will reference a study by Al-Warhi, T. et al. (2022), which details the synthesis and biological evaluation of indole-2-carboxamide derivatives as potent antiproliferative agents.[6] Specifically, we will focus on Compound 5e , which demonstrated significant inhibitory activity against both EGFR and CDK2.
| Compound | Target | Experimental IC50 (nM)[6] |
| 5e | EGFR | 93 |
| CDK2 | 13 |
This experimental data will serve as our benchmark for evaluating the predictive accuracy of the in silico models.
Part 1: Molecular Docking - Predicting Binding Affinity and Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] It is a cornerstone of structure-based drug design, allowing us to visualize how a ligand interacts with the active site of a protein target and to estimate the strength of this interaction, typically expressed as a binding energy or docking score.
Comparison of Molecular Docking Software
| Software | Licensing | Key Features | User Experience |
| AutoDock Vina | Open-source (Free) | Widely used and validated, highly customizable, requires command-line knowledge. | Steeper learning curve, but extensive community support and tutorials are available. |
| Schrödinger Maestro | Commercial | Integrated drug discovery suite with advanced visualization, protein preparation tools, and multiple docking algorithms (e.g., Glide). | User-friendly graphical interface, streamlined workflows, but at a significant cost. |
| PyRx | Open-source (Free) | A user-friendly graphical user interface for AutoDock Vina, simplifying the docking process. | Excellent for beginners and those less comfortable with the command line. |
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol outlines the steps for docking our case study compound, a simplified analogue of Compound 5e, to the ATP-binding site of EGFR (PDB ID: 1M17).
-
Protein Preparation:
-
Download the crystal structure of EGFR (PDB ID: 1M17) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Draw the 2D structure of the ligand (a simplified indole-2-carboxamide core) using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
Convert the 2D structure to a 3D structure and perform energy minimization.
-
Save the ligand in PDBQT format, defining the rotatable bonds.
-
-
Grid Box Generation:
-
Define the search space for the docking simulation by creating a grid box that encompasses the ATP-binding site of EGFR. The co-crystallized inhibitor in 1M17 can be used to guide the placement of the grid box.
-
-
Docking Simulation:
-
Execute the docking simulation using the AutoDock Vina command-line interface, specifying the prepared protein, ligand, and grid box parameters.
-
-
Analysis of Results:
-
Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the top-ranked binding pose in a molecular visualization program like PyMOL or Chimera to examine the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Caption: Workflow for molecular docking with AutoDock Vina.
Part 2: Quantitative Structure-Activity Relationship (QSAR) - Building Predictive Models
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (descriptors) that are most correlated with activity, QSAR models can be used to predict the activity of novel compounds.
Comparison of QSAR Modeling Approaches
| Approach | Description | Advantages | Disadvantages |
| 2D-QSAR | Uses 2D molecular descriptors (e.g., molecular weight, logP, topological indices). | Computationally fast and easy to interpret. | Does not account for the 3D conformation of the molecule. |
| 3D-QSAR | Uses 3D molecular descriptors derived from the molecule's spatial arrangement (e.g., CoMFA, CoMSIA). | Provides a more detailed understanding of the structure-activity relationship. | Computationally more intensive and sensitive to molecular alignment. |
Experimental Protocol: 2D-QSAR Modeling
This protocol outlines the general steps for building a 2D-QSAR model for a series of indole-2-carboxamide derivatives.
-
Data Set Preparation:
-
Collect a dataset of indole-2-carboxamide derivatives with their corresponding experimental biological activities (e.g., IC50 values against EGFR).
-
Convert the biological activities to a logarithmic scale (pIC50 = -log(IC50)).
-
Divide the dataset into a training set (for model building) and a test set (for model validation).
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of 2D molecular descriptors using software like PaDEL-Descriptor or Mordred.
-
-
Model Building and Validation:
-
Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build a regression model that correlates the calculated descriptors with the pIC50 values for the training set.
-
Validate the model's predictive power using the test set and various statistical metrics (e.g., R², Q², RMSE).
-
Caption: A typical workflow for QSAR model development.
Part 3: ADMET Prediction - Assessing Drug-Likeness
ADMET stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity. These properties are crucial for determining whether a promising drug candidate will be safe and effective in the human body. In silico ADMET prediction allows for the early identification of compounds with poor pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development.
Comparison of Online ADMET Prediction Tools
| Tool | Licensing | Key Features | Output |
| SwissADME | Free Web Server | Provides a comprehensive analysis of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. | User-friendly graphical output ("Bioavailability Radar") and detailed tabular data. |
| pkCSM | Free Web Server | Predicts a wide range of ADMET properties using graph-based signatures. | Provides quantitative predictions for various endpoints. |
| ADMETlab 2.0 | Free Web Server | A comprehensive platform for ADMET prediction with a large number of endpoints. | Detailed predictions with confidence scores. |
Experimental Protocol: ADMET Prediction with SwissADME
-
Input Molecule:
-
Navigate to the SwissADME web server.
-
Draw the structure of the ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate derivative or paste its SMILES string into the input box.
-
-
Run Prediction:
-
Click the "Run" button to initiate the ADMET prediction.
-
-
Analyze Results:
-
Examine the output, paying close attention to:
-
Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.
-
Gastrointestinal (GI) Absorption: Prediction of whether the compound will be well-absorbed from the gut.
-
Blood-Brain Barrier (BBB) Permeation: Prediction of whether the compound can cross the BBB.
-
Cytochrome P450 (CYP) Inhibition: Prediction of potential drug-drug interactions.
-
Toxicity Risks: Alerts for potential toxic liabilities.
-
-
Synthesizing the Data: A Comparative Analysis
| In Silico Method | Information Gained | Key Strengths | Limitations |
| Molecular Docking | Binding mode, binding affinity, key interactions. | Provides a 3D understanding of the drug-target interaction. | Scoring functions can be inaccurate; does not account for protein flexibility. |
| QSAR | Structure-activity relationships, predictive models for activity. | Can screen large libraries of compounds rapidly. | Predictive power is limited to the chemical space of the training set. |
| ADMET Prediction | Pharmacokinetic properties, potential toxicity. | Helps to identify compounds with poor drug-like properties early on. | Predictions are based on models and may not always reflect in vivo reality. |
By integrating the results from these different in silico methods, we can build a comprehensive profile of a novel indole derivative. For instance, a promising candidate would exhibit a favorable docking score, a high predicted pIC50 from a validated QSAR model, and an acceptable ADMET profile. This multi-faceted approach provides a much higher degree of confidence in selecting candidates for synthesis and experimental validation.
Conclusion: The Synergy of In Silico and Experimental Approaches
In silico modeling is an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design of novel therapeutic agents. By leveraging techniques such as molecular docking, QSAR, and ADMET prediction, researchers can prioritize compounds with a higher probability of success, ultimately accelerating the journey from concept to clinic. However, it is crucial to remember that computational models are predictive tools and not a substitute for experimental validation. The true power of in silico drug design lies in its synergy with traditional experimental approaches, creating a feedback loop where computational predictions guide experimental work, and experimental results are used to refine and improve the predictive models. The continued development of more accurate and sophisticated computational methods, coupled with the ever-growing volume of biological data, promises an even more exciting future for the in silico design of novel indole derivatives and other important classes of therapeutic agents.
References
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Al-Warhi, T., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals, 15(8), 1006. [Link]
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Hassan, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2287. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Pharmaceuticals, 16(7), 1039. [Link]
-
Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. Journal of Medicinal Chemistry, 62(19), 8295-8304. [Link]
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Shafiee, M., et al. (2021). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry, 19(34), 7314-7336. [Link]
-
Ferreira, L. G., et al. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]
-
Elkamhawy, A., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 8(45), 42878-42894. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 7-Bromo-5-Methyl-1H-Indole-2-Carboxylate
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate, a halogenated indole derivative. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact.
The principles outlined here are grounded in established safety protocols from regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), synthesized with practical, field-proven laboratory practices.
Hazard Assessment and Characterization
Key Potential Hazards:
-
Skin and Eye Irritation: Similar brominated indoles are known to cause skin and eye irritation.[1][3][4]
-
Respiratory Irritation: Inhalation may cause respiratory tract irritation.[1][2][3]
-
Toxicity: While specific data is limited, related compounds are harmful if swallowed or in contact with skin.[2][3]
-
Environmental Hazard: As a halogenated organic compound, improper disposal can lead to environmental contamination. Discharge into the environment must be avoided.[5]
Given these characteristics, ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate must be treated as hazardous chemical waste .
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling the waste, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[5][6] | Protects against accidental splashes that could cause serious eye irritation or damage.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use.[5] | Prevents skin contact, which can cause irritation and potential absorption of the chemical. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against contamination of personal clothing and skin. |
| Respiratory Protection | To be used if there is a risk of generating dust or aerosols, in a well-ventilated area or fume hood.[5][6] | Prevents inhalation, which can lead to respiratory tract irritation.[1] |
Segregation and Collection: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is a critical step to prevent dangerous reactions and to facilitate compliant disposal.[7][8] Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is a halogenated organic compound due to the presence of bromine.[9]
Step-by-Step Segregation Protocol:
-
Designate a Halogenated Waste Container: Obtain a dedicated, properly labeled waste container for halogenated organic solids. This container must be made of a material compatible with the chemical and have a secure, leak-proof lid.[8][10]
-
Do Not Mix Waste Streams: It is imperative not to mix halogenated waste with non-halogenated organic waste.[9][11] The disposal methods for these two streams are different and mixing them increases disposal costs and complexity.[11] Additionally, do not mix this waste with acids, bases, or oxidizers to avoid potentially violent reactions.[12]
-
Transferring Waste: Carefully transfer the solid ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate waste into the designated halogenated waste container. If transferring a solution, use a funnel to prevent spills.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[10][13] This minimizes the release of vapors and prevents spills.
Labeling and Storage: Ensuring Clarity and Compliance
Accurate and clear labeling is an EPA and OSHA requirement.[14][15] Every waste container must be properly labeled from the moment the first drop of waste is added.[10]
Labeling Requirements:
-
The full chemical name: "Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate ". Do not use abbreviations.[10]
-
A clear indication of the hazards (e.g., "Irritant," "Toxic").[14]
-
The date when waste was first added to the container.
Storage Protocol:
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[12][13] This area must be at or near the point of generation and under the control of laboratory personnel.[8][13]
-
Secondary Containment: Place the waste container in a secondary containment tray or tub to contain any potential leaks or spills.[7][17]
-
Regular Inspections: The SAA should be inspected weekly for any signs of leakage or container degradation.[12]
The logical flow for handling and preparing the chemical waste for disposal is illustrated in the diagram below.
Caption: Workflow for the safe disposal of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate.
Final Disposal: Professional Removal
Under no circumstances should ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate be disposed of down the drain or in regular trash.[10]
-
Contact Environmental Health & Safety (EH&S): Once the waste container is full, or if it has been in storage for an extended period (typically not to exceed one year for partially filled containers in an SAA), contact your institution's EH&S department to arrange for a pickup.[12][13]
-
Professional Disposal: Your EH&S department will work with a licensed hazardous waste disposal company. Halogenated organic compounds like this are typically disposed of via high-temperature incineration at a permitted facility.[9][11] This method ensures the complete destruction of the hazardous material.
By adhering to this comprehensive disposal plan, researchers and laboratory managers can ensure a safe working environment, maintain regulatory compliance, and uphold their responsibility to protect the environment.
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A Senior Application Scientist's Guide to Handling Ethyl 7-Bromo-5-Methyl-1H-Indole-2-Carboxylate: Personal Protective Equipment and Disposal
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for handling ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate (CAS No. 15936-72-8). While specific toxicological data for this compound is limited, its structure as a halogenated indole necessitates a cautious approach. We will proceed by evaluating the known hazards of similar brominated indole compounds, which are documented to cause skin, eye, and respiratory irritation and can be harmful if inhaled, swallowed, or absorbed through the skin.[1][2][3] This guide is structured to provide not just a list of procedures, but the scientific rationale behind them, ensuring a self-validating system of safety in your laboratory.
Hazard Assessment and Triage: Understanding the Risk
Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is a solid organic compound. The primary risks associated with this and similar halogenated heterocyclic compounds are:
-
Dermal Contact: Causes skin irritation.[1][2] Prolonged contact may lead to dermatitis or absorption of harmful quantities.
-
Inhalation: Inhalation of dust can cause respiratory tract irritation.[2][3]
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory. The Occupational Safety and Health Administration (OSHA) requires employers to provide and ensure the use of appropriate PPE to protect against chemical hazards in the laboratory.[4][5][6]
The Core Defense: Selecting Your Personal Protective Equipment
The selection of PPE is the final and most personal line of defense against chemical exposure, supplementing crucial engineering controls like chemical fume hoods.[5][7] The minimum required PPE for handling ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is detailed below.
Eye and Face Protection
-
Chemical Splash Goggles: These are the minimum requirement and must be worn at all times in the laboratory where this chemical is handled.[7][8] They must meet the ANSI Z87.1 standard.[9] Goggles provide a seal around the eyes, offering protection from splashes and airborne particulates that standard safety glasses do not.
-
Face Shield: A face shield, worn over chemical splash goggles, is required when there is a significant risk of splashing, such as when handling stock solutions greater than 1 liter or during vigorous reactions.[8][9][10] The face shield protects the entire face from direct contact.
Skin and Body Protection
-
Flame-Resistant Laboratory Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory.[9] This protects your skin and personal clothing from incidental contact and minor spills.
-
Chemical-Resistant Apron: For procedures involving larger quantities or a high splash potential, a chemically resistant apron should be worn over the lab coat.
-
Full-Length Pants and Closed-Toe Shoes: This is a fundamental requirement for all laboratory work.[7][8] Shoes must cover the entire foot. Perforated shoes, sandals, or cloth sneakers offer inadequate protection against spills.
Hand Protection
Proper glove selection is critical. Disposable nitrile gloves are commonly used and provide adequate protection against incidental contact with a broad range of chemicals.[8][11] However, for prolonged handling or immersion, or when using solvents, it is imperative to consult a glove manufacturer's chemical resistance guide.
-
Glove Selection Protocol:
-
Task Assessment: For weighing the solid or brief handling, a single pair of standard nitrile gloves is sufficient.
-
Solvent Use: When making solutions, verify the compatibility of your chosen gloves (e.g., nitrile, neoprene) with the solvent.
-
Double Gloving: For added protection during high-risk procedures, wearing a second pair of nitrile gloves is recommended.[7]
-
Inspection and Replacement: Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.[11]
-
Respiratory Protection
The need for respiratory protection is determined by the scale of your work and the effectiveness of your engineering controls.[8][11]
-
Primary Control: All work that may generate dust or vapors of this compound must be performed in a certified chemical fume hood.
-
When Respirators are Required: If engineering controls are insufficient or during a significant spill cleanup outside of a hood, respiratory protection is necessary. The selection of the respirator depends on the nature of the hazard.
-
Dust/Aerosol: A NIOSH-approved N95 filtering facepiece respirator may be sufficient for protection against dusts.
-
Vapors: If the compound is dissolved in a volatile solvent, an air-purifying respirator with organic vapor cartridges is required.
-
-
Regulatory Compliance: The use of a respirator is governed by OSHA's Respiratory Protection Standard (29 CFR 1910.134), which requires a formal program including medical evaluation, fit testing, and training.[6]
The following diagram illustrates the decision-making process for selecting appropriate respiratory protection.
Caption: Decision tree for respiratory protection selection.
Operational Plan: From Receipt to Disposal
A robust safety plan extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory.
Experimental Protocol: PPE Donning and Doffing
Donning (Putting On) Sequence:
-
Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.
-
Goggles/Face Shield: Don your chemical splash goggles. If required, place the face shield over the goggles.
-
Respirator (if required): Perform a user seal check to ensure it is fitted correctly.
-
Gloves: Put on your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing (Taking Off) Sequence: This sequence is designed to prevent contamination of your skin and clean areas.
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands. Dispose of them in the appropriate waste container.
-
Lab Coat: Remove your lab coat, turning it inside out as you remove it to contain any contamination. Hang it in its designated location or place it in a laundry bin if contaminated.
-
Face Shield/Goggles: Remove eye and face protection.
-
Respirator (if worn): Remove your respirator.
-
Hand Washing: Wash your hands thoroughly with soap and water.
Chemical Handling and Disposal Workflow
The following diagram outlines the critical steps for handling this compound safely from the moment it arrives in your lab until its waste is properly disposed of.
Caption: Workflow for handling ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate.
Waste Disposal Plan
As a brominated organic compound, all waste containing ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate must be treated as halogenated organic waste .[12][13][14]
Step-by-Step Disposal Protocol:
-
Segregation: It is critical to keep halogenated and non-halogenated organic waste streams separate.[15][16] Mixing them significantly increases disposal costs and environmental burden.[15][16]
-
Container: Use a designated, properly labeled, and sealed waste container for halogenated organic liquids. Ensure the container is compatible with the waste being added.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," and the full chemical names of all components, including solvents, must be listed.[12] Do not use abbreviations.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not accumulate more than 55 gallons of hazardous waste in your lab area.[12]
By adhering to these rigorous PPE, handling, and disposal protocols, you build a system of safety that protects you, your colleagues, and your research. This commitment to procedural excellence is the bedrock of trustworthy and authoritative science.
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
